molecular formula C5H9ClO B167756 4-Chlorotetrahydropyran CAS No. 1768-64-5

4-Chlorotetrahydropyran

Cat. No.: B167756
CAS No.: 1768-64-5
M. Wt: 120.58 g/mol
InChI Key: DHRSKOBIDIDMJZ-UHFFFAOYSA-N
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Description

4-Chlorotetrahydropyran (CAS 1768-64-5) is a halogenated heterocyclic compound with the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol. It is a colorless to yellow liquid with a density of 1.120 g/mL, a boiling point of 150°C, and a flash point of 46°C . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its primary research value lies in its application in stereoselective synthesis, particularly in Prins cyclization reactions, which are powerful techniques for the construction of complex tetrahydropyran (THP) scaffolds . These THP rings are ubiquitous scaffolds in a variety of biologically important natural products and active pharmaceutical ingredients (APIs), such as polyether antibiotics, marine toxins, and pheromones . Recent methodological advancements have demonstrated the use of this compound derivatives in the synthesis of polysubstituted halogenated tetrahydropyrans via silyl-Prins cyclization, a process that proceeds with excellent stereocontrol to yield a single diastereomer . The chlorine atom in the 4-position provides a versatile handle for further functionalization, making it a key precursor in the synthesis of more complex molecular architectures. Furthermore, halogenated tetrahydropyrans are significant as they are found in bioactive natural products isolated from marine organisms, such as plocamiopyranoid or anverene E, which exhibit promising pharmaceutical properties . The compound is characterized by the SMILES string C1COCCC1Cl . Handle with care: it is a flammable liquid and vapor, causes serious eye and skin irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-5-1-3-7-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRSKOBIDIDMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170194
Record name 2H-Pyran, 4-chlorotetrahydro-
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Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1768-64-5
Record name 4-Chlorotetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1768-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, 4-chlorotetrahydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran, 4-chlorotetrahydro-
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Foundational & Exploratory

The Genesis of a Versatile Building Block: A Technical History of 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and discovery of 4-Chlorotetrahydropyran, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. From its initial synthesis to its contemporary applications, this document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols from foundational studies, and the evolution of its synthesis.

Introduction: The Significance of the Tetrahydropyran Ring

The tetrahydropyran (THP) moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. Its prevalence stems from its ability to impart favorable physicochemical properties to molecules, such as increased solubility and metabolic stability. The introduction of a chlorine atom at the 4-position of the THP ring, creating this compound, provides a versatile synthetic handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex organic molecules.

The Dawn of this compound: The Prins Reaction

The history of this compound is intrinsically linked to the Prins reaction , an acid-catalyzed addition of an aldehyde to an alkene. First reported by Hendrik Jacobus Prins in 1919, this reaction laid the groundwork for the synthesis of a variety of 1,3-diols and related compounds.

However, it was not until 1955 that the selective synthesis of tetrahydropyran rings, including this compound, was reported. In a landmark paper published in Chemische Berichte, E. Hanschke described the reaction of homoallylic alcohol (but-3-en-1-ol) with formaldehyde in the presence of hydrogen chloride. This acid-catalyzed cyclization provided a direct route to the this compound scaffold.

The Foundational Prins-Hanschke Reaction Mechanism

The mechanism of this pioneering synthesis involves the protonation of formaldehyde by hydrogen chloride, creating a highly electrophilic oxonium ion. The alkene of the homoallylic alcohol then attacks this electrophile, leading to the formation of a carbocation intermediate. Intramolecular cyclization occurs as the hydroxyl group traps the carbocation, forming the tetrahydropyran ring. Finally, the chloride ion acts as a nucleophile, attacking the carbocation at the 4-position to yield this compound.

Prins_Hanschke_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Homoallylic Alcohol But-3-en-1-ol Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde (Oxonium Ion) Formaldehyde->Protonated_Formaldehyde + H⁺ HCl HCl HCl->Protonated_Formaldehyde Carbocation_Intermediate Carbocation Intermediate Protonated_Formaldehyde->Carbocation_Intermediate Cyclized_Intermediate Cyclized Oxonium Intermediate Carbocation_Intermediate->Cyclized_Intermediate Intramolecular Cyclization 4_CTHP This compound Cyclized_Intermediate->4_CTHP + Cl⁻ Modern_Synthesis_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification Homoallylic_Alcohol Homoallylic Alcohol Aldehyde Aldehyde Prins_Cyclization Prins_Cyclization Aldehyde->Prins_Cyclization Catalyst Catalyst (Protic Acid, Lewis Acid, or Chiral Catalyst) Catalyst->Prins_Cyclization Solvent Solvent Solvent->Prins_Cyclization Temperature Temperature Temperature->Prins_Cyclization Quenching Reaction Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography, Distillation) Extraction->Purification Final_Product Final_Product Purification->Final_Product Prins_Cyclization->Quenching

An In-depth Technical Guide to 4-Chlorotetrahydropyran: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-Chlorotetrahydropyran. The information is intended for professionals in the fields of chemical research and pharmaceutical development, offering detailed data, experimental methodologies, and visual representations of key chemical processes.

General and Chemical Properties

This compound, also known as 4-chlorooxane, is a versatile heterocyclic compound. The tetrahydropyran (THP) ring is a significant structural motif found in numerous biologically active natural products and pharmaceutical agents. The presence of a chlorine atom at the C4 position provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis. It is generally a colorless to dark yellow liquid and is soluble in water.

Physical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₉ClO
Molecular Weight 120.58 g/mol
Boiling Point 150 °C (at 760 mmHg)
Density 1.114 g/mL (at 25 °C)
Refractive Index n20/D 1.462
Flash Point 45.6 °C (114 °F)
Vapor Pressure 4.99 - 5.0 mmHg (at 25 °C)
Water Solubility Soluble
Appearance Colorless to dark yellow liquid

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeData Availability and Source
¹H NMR Spectra available from sources such as SpectraBase.
¹³C NMR Spectra available from sources such as SpectraBase.
Mass Spectrometry (MS) GC-MS data available from NIST Mass Spectrometry Data Center.
Infrared (IR) FTIR and ATR-IR spectra available from sources such as SpectraBase.

Synthesis and Reactivity

A primary and stereoselective method for synthesizing 4-chloro-substituted tetrahydropyrans is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. When a Lewis acid with a chloride counterion (e.g., SnCl₄, AlCl₃) is used, the chloride ion acts as a nucleophile, trapping the oxocarbenium ion intermediate to form the this compound ring. The reaction typically favors the formation of cis-2,6-disubstituted products through a chair-like transition state that minimizes steric hindrance.

Prins_Cyclization cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Intermediate Homoallylic_Alcohol->Oxocarbenium + Aldehyde Aldehyde Aldehyde->Oxocarbenium + Lewis_Acid Lewis Acid (e.g., SnCl₄) Lewis_Acid->Oxocarbenium + Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Activation Carbocation Carbocation Intermediate Cyclization->Carbocation Product This compound Carbocation->Product Chloride Trapping

Diagram 1: Prins cyclization mechanism for this compound synthesis.

The chlorine atom at the C4 position serves as a leaving group, making this compound susceptible to nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and temperature.

  • Sₙ2 Pathway : Strong, unhindered nucleophiles in polar aprotic solvents favor a direct backside attack, resulting in an inversion of stereochemistry at the C4 position.

  • Sₙ1 Pathway : Weak nucleophiles and polar protic solvents favor the formation of a planar carbocation intermediate, which can be attacked from either face, potentially leading to a mixture of stereoisomers.

This reactivity allows for the introduction of various functional groups, such as amines, thiols, and others, making it a key building block for creating diverse molecular scaffolds.

Experimental Protocols

This generalized protocol is based on established methods for the Prins cyclization.

  • Reaction Setup : To a solution of a homoallylic alcohol (1.0 eq.) and an aldehyde (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., SnCl₄, 0.2 eq.) dropwise at 0 °C.

  • Reaction Execution : Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired this compound derivative.

This protocol provides a representative workflow for reacting this compound with a nucleophile.

  • Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., THF for Sₙ2, a polar protic solvent for Sₙ1).

  • Nucleophile Addition : Add the nucleophile (e.g., an amine or thiolate, 1.1-1.5 eq.) to the solution. If the nucleophile is a salt, it can be added directly. If an amine is used, a non-nucleophilic base may be added to neutralize the HCl generated.

  • Reaction Execution : Stir the reaction at a suitable temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.

  • Workup and Extraction : After the reaction is complete, quench if necessary and remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water and/or brine.

  • Purification : Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate. Purify the final product by column chromatography, distillation, or recrystallization.

Nucleophilic_Substitution_Workflow Start Starting Materials: - this compound - Nucleophile - Solvent Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Reaction (Stirring at Temp.) Setup->Reaction Monitoring Monitor Progress (TLC / GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Chromatography, Distillation) Workup->Purification Product Final Substituted Tetrahydropyran Product Purification->Product

Diagram 2: General workflow for nucleophilic substitution reactions.

Applications in Drug Development

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry due to its favorable conformational properties and ability to act as a hydrogen bond acceptor. This compound serves as a crucial starting material for synthesizing complex molecules with potential therapeutic applications. Its utility is highlighted in the synthesis of highly selective and potent kinase inhibitors. For instance, a derivative of 4-aminomethyl-tetrahydropyran-4-carbonitrile was integral to the discovery of JSH-150, a novel and potent CDK9 kinase inhibitor with potential applications in cancer therapy. The ability to functionalize the C4 position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation. Proper safety precautions must be observed during handling.

Table 3: GHS Hazard and Precautionary Statements

CategoryStatementReference(s)
Hazard Statements H226: Flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P

A Technical Guide to 4-Chlorotetrahydropyran (CAS No. 1768-64-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chlorotetrahydropyran, a key heterocyclic compound. The tetrahydropyran (THP) moiety is a significant structural motif found in numerous biologically active natural products and pharmaceutical agents.[1][2] The strategic placement of a chlorine atom at the C4 position offers a versatile handle for further chemical modifications, making it a valuable intermediate in organic synthesis and drug discovery. This document covers its fundamental identifiers, physicochemical properties, synthesis protocols, and safety information.

Chemical Identifiers and Properties

Accurate identification is critical in chemical research and development. This compound is cataloged under several identifiers across various chemical databases.

Table 1: Core Identifiers for this compound

IdentifierValue
CAS Number 1768-64-5[3][4][5][6][7]
IUPAC Name 4-chlorooxane[4][6][7]
Molecular Formula C₅H₉ClO[3][4][5][6]
Molecular Weight 120.58 g/mol [4][7]
PubChem CID 137202[4][6][7]
InChI Key DHRSKOBIDIDMJZ-UHFFFAOYSA-N[4][6][7]
Canonical SMILES C1COCCC1Cl[4][6][7]
EC Number 605-785-9[7]
Synonyms 4-Chlorotetrahydro-2H-pyran, 4-chlorooxane, 4-chloranyloxane[3][4][7]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Liquid[5]
Density 1.114 g/mL at 25°C
Boiling Point 150 °C at 760 mmHg[5][6]
Flash Point 45.6 °C[5]
Refractive Index n20/D 1.462

Synthesis Methodologies and Data

The primary route for synthesizing this compound derivatives is the Prins cyclization.[1][2] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, followed by intramolecular cyclization and trapping of the resulting oxocarbenium ion by a chloride ion.[1][2]

Recent advancements have focused on using Lewis acids like niobium(V) chloride to achieve high yields under mild conditions.[8][9] For stereoselective synthesis, chiral catalyst systems, such as a chiral thiourea/HCl co-catalyzed reaction, have been developed to control the stereochemistry of the resulting tetrahydropyran ring.[1]

Table 3: Representative Yields for the Synthesis of this compound Derivatives

The following data, adapted from studies on analogous derivatives, indicates the expected performance for the synthesis of substituted 4-chlorotetrahydropyrans.

AldehydeCatalyst SystemYield (%)Reference
Substituted Benzaldehydes20 mol% Niobium(V) Chloride89 - 95[8]
Aliphatic Aldehydes20 mol% Niobium(V) ChlorideSlightly lower than aromatic[8]
Benzaldehyde(R,R)-Thiourea Catalyst / HCl82[1]
Formaldehyde(R,R)-Thiourea Catalyst / HCl78[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound derivatives.

Protocol 1: Rapid Synthesis using Niobium(V) Chloride

This method, adapted from Yadav et al., describes an efficient synthesis of this compound derivatives.[8]

  • Materials:

    • Aldehyde (e.g., benzaldehyde)

    • 3-Buten-1-ol

    • Niobium(V) chloride (NbCl₅)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of the aldehyde (1 mmol) and 3-buten-1-ol (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add niobium(V) chloride (20 mol%) in one portion.

    • Allow the reaction mixture to warm to room temperature and stir for the time required to complete the reaction (typically monitored by TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.

  • Characterization:

    • Confirm the stereochemistry and structure of the product using nuclear magnetic resonance (NMR) spectroscopy.[8] The products typically show a preference for the cis-configuration.[8]

Protocol 2: Enantioselective Synthesis via Chiral Thiourea/HCl Catalysis

This protocol is adapted from methodologies developed for the asymmetric Prins cyclization to yield enantioenriched this compound derivatives.[1]

  • Materials:

    • Homoallylic alcohol (e.g., 1-phenyl-3-buten-1-ol) (1.0 equiv)

    • Aldehyde (e.g., paraformaldehyde) (1.5 equiv)

    • Chiral (R,R)-Thiourea catalyst (5 mol%)

    • Hydrogen chloride solution (e.g., 4 M in 1,4-dioxane) (10 mol%)

    • Anhydrous Toluene

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral thiourea catalyst.

    • Add anhydrous toluene and cool the solution to the desired temperature (e.g., -20 °C).

    • Add a solution of the homoallylic alcohol in anhydrous toluene dropwise.

    • Add the aldehyde in one portion.

    • Add the hydrogen chloride solution dropwise.

    • Stir the reaction mixture for 24-48 hours, monitoring progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or SFC) of the purified product.[1]

Safety and Handling

This compound is a flammable liquid and presents several health hazards. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[4] Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard and Precautionary Statements

TypeCodeStatement
Hazard H226Flammable liquid and vapor[7]
Hazard H315Causes skin irritation[7]
Hazard H319Causes serious eye irritation[7]
Hazard H335May cause respiratory irritation[7]
Precautionary P210Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Visualizations

Diagram 1: Relationship of Chemical Identifiers

cluster_0 This compound Compound This compound CAS CAS: 1768-64-5 Compound->CAS IUPAC IUPAC: 4-chlorooxane Compound->IUPAC Formula Formula: C₅H₉ClO Compound->Formula MW MW: 120.58 g/mol Compound->MW InChIKey InChIKey: DHRSK... Compound->InChIKey SMILES SMILES: C1COCCC1Cl Compound->SMILES

Caption: Logical relationship of core identifiers for this compound.

Diagram 2: Experimental Workflow for Synthesis and Analysis

cluster_workflow Synthesis and Analysis Workflow Reactants 1. Combine Reactants & Catalyst Stir 2. Stir at Controlled Temp Reactants->Stir Quench 3. Quench Reaction Stir->Quench Extract 4. Liquid-Liquid Extraction Quench->Extract Dry 5. Dry Organic Layer Extract->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Purify 7. Flash Column Chromatography Concentrate->Purify Analyze 8. Characterization (NMR, MS, HPLC) Purify->Analyze Product Pure Product Analyze->Product

Caption: General workflow for the synthesis, purification, and analysis.

Diagram 3: Simplified Prins Cyclization Mechanism

cluster_mechanism Prins Cyclization for this compound Synthesis Reactants Homoallylic Alcohol + Aldehyde Intermediate Oxocarbenium Intermediate Reactants->Intermediate Activation Catalyst Acid Catalyst (e.g., NbCl₅, H⁺) Catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Chloride Chloride Ion Attack Cyclization->Chloride Product This compound Chloride->Product

Caption: Simplified mechanism for the acid-catalyzed Prins cyclization.

References

Spectroscopic Profile of 4-Chlorotetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chlorotetrahydropyran (CAS No: 1768-64-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for expected analytical results.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~4.0 - 4.2MultipletH-4
~3.4 - 4.1MultipletH-2, H-6
~1.8 - 2.2MultipletH-3, H-5

Note: Predicted data based on analogous compounds. Actual shifts may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~68 - 72C-2, C-6
~62 - 66C-4
~30 - 40C-3, C-5

Note: Predicted data based on analogous compounds. Actual shifts may vary based on solvent and experimental conditions.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~2850 - 3000C-H Stretch (Aliphatic)
~1080 - 1130C-O-C Stretch
~650 - 780C-Cl Stretch

Note: The C-Cl stretch frequency can be influenced by the axial vs. equatorial position of the chlorine atom.[1]

Table 4: Mass Spectrometry Data
m/zInterpretation
120/122Molecular Ion (M⁺) with ~3:1 ratio
VariousFragmentation products

Note: The characteristic 3:1 isotopic pattern for the molecular ion is a key identifier for monochlorinated compounds due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[2]

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a frequency of 400 MHz or higher.

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The solution is then transferred to a standard 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker, PerkinElmer) equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

  • Sample Preparation :

    • ATR : A small drop of liquid this compound is placed directly onto the ATR crystal.

    • Thin Film : A drop of the sample is placed between two salt plates (e.g., NaCl, KBr) to create a thin film.

  • Data Acquisition : A background spectrum of the empty ATR crystal or clean salt plates is collected first. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance, and the wavenumbers of significant absorption bands are identified.

Mass Spectrometry (MS)
  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is a common setup.[2]

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Data Acquisition :

    • GC Conditions : A standard non-polar capillary column (e.g., DB-5ms) is used. The injector temperature is typically set to 250 °C. The oven temperature program starts at a low temperature (e.g., 50 °C) and is ramped up to a higher temperature (e.g., 250 °C) to ensure separation of components.[2]

    • MS Conditions : The ionization mode is typically Electron Ionization (EI) at 70 eV. The mass spectrometer scans a mass-to-charge (m/z) range of approximately 35-200.[2]

  • Data Processing : The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum for this peak is then extracted and analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Reporting Sample Sample Dissolution/Dilution Dissolution/Dilution Sample->Dissolution/Dilution NMR NMR Dissolution/Dilution->NMR NMR Tube IR IR Dissolution/Dilution->IR ATR/Salt Plate MS MS Dissolution/Dilution->MS GC Vial Raw_Data Raw_Data NMR->Raw_Data IR->Raw_Data MS->Raw_Data Processed_Spectra Processed_Spectra Raw_Data->Processed_Spectra Fourier Transform / Background Subtraction Structural_Elucidation Structural_Elucidation Processed_Spectra->Structural_Elucidation Report Report Structural_Elucidation->Report

General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 4-Chlorotetrahydropyran, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a heterocyclic organic compound. Its fundamental molecular attributes are summarized below, providing a foundational understanding of its chemical nature.

PropertyValueSource
Molecular Formula C5H9ClO[1][2][3][4][5]
Molecular Weight 120.58 g/mol [1][2]
IUPAC Name 4-chlorooxane[1][2][3]
CAS Number 1768-64-5[2][3][4][5]

Synthesis and Reaction Pathways

A common synthetic route to this compound involves the hydrochlorination of tetrahydropyran-4-ol. This reaction is a fundamental transformation in organic chemistry and serves as a key method for introducing a chlorine substituent onto the tetrahydropyran ring. The resulting compound is a valuable intermediate for further chemical modifications.

To illustrate this process, a logical workflow for a typical laboratory synthesis is presented below. This diagram outlines the conceptual flow from starting materials to the final product, including the key reagents and reaction conditions.

Synthesis_Workflow Starting_Material Tetrahydropyran-4-ol Reaction_Step Reaction Mixture Starting_Material->Reaction_Step Reagent Thionyl Chloride (SOCl2) Reagent->Reaction_Step Solvent Pyridine (Solvent) Solvent->Reaction_Step Workup Aqueous Workup Reaction_Step->Workup Quenching Purification Distillation Workup->Purification Extraction & Drying Final_Product This compound Purification->Final_Product Isolation

A conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Tetrahydropyran-4-ol

The following protocol details a representative method for the synthesis of this compound. Researchers should always consult primary literature and perform a thorough safety assessment before conducting any experiment.

Materials:

  • Tetrahydropyran-4-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A solution of tetrahydropyran-4-ol in pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath to 0 °C.

  • Addition of Reagent: Thionyl chloride is added dropwise to the cooled solution via the addition funnel. The temperature of the reaction mixture should be maintained below 5 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is cautiously poured over crushed ice and extracted with diethyl ether. The organic layer is washed successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Physical Properties of 4-Chlorotetrahydropyran

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 1768-64-5), a key heterocyclic scaffold used in organic synthesis.[1] The document details its solubility profile, summarizes key quantitative data, and outlines experimental protocols for property determination.

Chemical Identity and Structure

This compound, also known as 4-chlorooxane, is a cyclic ether with a chlorine atom substituted at the fourth position.[2][3][4] Its structure is foundational to its physical properties and reactivity. The tetrahydropyran (THP) moiety is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents.[1][5] The chlorine atom at the C4 position provides a useful functional group for further chemical modifications.[1]

  • IUPAC Name: 4-chlorooxane[2][6]

  • Molecular Formula: C₅H₉ClO[6][7][8]

  • SMILES: ClC1CCOCC1[7][9]

  • InChI Key: DHRSKOBIDIDMJZ-UHFFFAOYSA-N[7][8][9]

Physical and Chemical Properties

The physical state of this compound under standard conditions is a colorless to dark yellow liquid.[7][8][10] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1768-64-5[7][8][11]
Molecular Weight 120.58 g/mol [2][9][11]
Density 1.1 ± 0.1 g/cm³[7]
1.114 g/mL at 25 °C[8][10]
1.1200 g/mL[11]
Boiling Point 150.0 °C at 760 mmHg[7][8][11]
Melting Point Not Available[7]
Flash Point 45.6 °C (114 °F)[7][8][10]
Vapor Pressure 5.0 ± 0.2 mmHg at 25°C[7]
4.99 mmHg at 25°C[8]
Refractive Index (n20/D) 1.448[7]
1.462[8][10]
LogP (Octanol/Water) 0.81[7]
1.2[2]
Topological Polar Surface Area 9.23 Ų[2][7]

Solubility Profile

This compound exhibits solubility characteristics typical of a moderately polar haloalkane.[12][13] While it is reported to be soluble in water, its solubility is limited because, like other haloalkanes, it cannot form strong hydrogen bonds with water molecules.[7][8][10][12][14][15] Dissolving it in water requires energy to break the existing hydrogen bonds between water molecules, which is not fully compensated by the formation of weaker dipole-dipole interactions.[12][15]

Conversely, it is miscible with a wide range of common organic solvents.[12][16] This is because the intermolecular attractions in both the solute and solvent are of similar types and strengths.[15]

Table 2: Solubility Profile of this compound

SolventSolubilitySource(s)
Water Soluble (literature)[7][8][10]
Sparingly soluble / Low solubility[12][14][16]
Ether Miscible[12][16]
Benzene Miscible[12][16]
Aliphatic Hydrocarbons Miscible[16]
Aromatic Hydrocarbons Miscible[16]
Chlorinated Solvents Miscible[16]

Synthetic and Experimental Workflows

The synthesis of 4-chlorotetrahydropyrans is often achieved via the Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde.[1] The use of a Lewis acid with a chloride counterion allows the chloride ion to act as a nucleophile, trapping the carbocation intermediate to form the desired product.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product r1 Homoallylic Alcohol inter Oxocarbenium Ion r1->inter Condensation r2 Aldehyde r2->inter cat Lewis Acid Catalyst (e.g., SnCl₄, BiCl₃) cat->inter Catalysis prod This compound inter->prod Intramolecular Cyclization & Chloride Capture

Caption: Synthetic pathway for this compound via Prins Cyclization.

The determination of the physical properties of this compound follows standard laboratory procedures. A logical workflow for characterizing a sample is depicted below.

G cluster_physical_tests Physical Property Determination cluster_solubility_tests Solubility Assessment cluster_spectroscopy Spectroscopic Analysis start Sample of This compound p1 Boiling Point Analysis (Micro-reflux) start->p1 p2 Density Measurement (Pycnometer) start->p2 p3 Refractive Index (Refractometer) start->p3 s1 Qualitative Test (Miscibility in various solvents) start->s1 spec1 NMR (¹H, ¹³C) start->spec1 spec2 FTIR start->spec2 spec3 Mass Spectrometry start->spec3 data Consolidated Data Sheet p1->data p2->data p3->data s2 Quantitative Test (Saturated solution analysis) s1->s2 s2->data spec1->data spec2->data spec3->data

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

Protocol for Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of small sample volumes.[17]

  • Apparatus:

    • Small-scale distillation or micro-reflux apparatus

    • Heating mantle or sand bath

    • Calibrated thermometer

    • 5 mL or 10 mL round-bottom flask

    • Condenser

    • Boiling chips

  • Procedure:

    • Sample Preparation: Place 1-2 mL of this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.[17]

    • Apparatus Assembly: Assemble the micro-reflux apparatus with the flask in the heating mantle. Attach the condenser vertically and ensure a gentle flow of cooling water.

    • Thermometer Placement: Position the thermometer so the bulb is just below the side arm of the distillation head, measuring the vapor temperature in equilibrium with the boiling liquid.[17]

    • Heating: Gently heat the sample to a slow boil.[17]

    • Observation & Recording: Observe the reflux ring of the condensing vapor. Record the stable temperature at which the liquid is boiling and vapor is condensing on the thermometer bulb. This is the boiling point.[17]

    • Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a nomograph or appropriate formula should be used to correct the observed boiling point to the normal boiling point.[17]

Protocol for Solubility Determination
  • Apparatus:

    • Analytical balance

    • Vials or test tubes with closures

    • Constant temperature bath or shaker

    • Centrifuge

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., GC, HPLC)

  • Procedure (Quantitative):

    • Sample Preparation: Add an excess amount of this compound (solute) to a known volume of the desired solvent (e.g., water) in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

    • Equilibration: Place the vial in a constant temperature shaker (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

    • Phase Separation: Centrifuge the vial to separate the undissolved solute from the saturated solution.

    • Analysis: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent in a volumetric flask.

    • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography).

    • Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.

  • Procedure (Qualitative):

    • To a test tube containing ~1 mL of the solvent, add this compound dropwise while vortexing.

    • Continue adding until ~1 mL of the solute has been added or until a second phase (immiscibility) is observed.

    • Record observations as miscible, soluble, sparingly soluble, or immiscible.

References

chemical structure and stereochemistry of 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4-Chlorotetrahydropyran

Introduction

This compound, a halogenated derivative of the saturated heterocyclic ether tetrahydropyran, serves as a valuable synthetic intermediate in the fields of organic chemistry and drug discovery. The tetrahydropyran (THP) moiety is a structural motif present in a multitude of biologically active natural products and pharmaceutical agents.[1] The introduction of a chlorine atom at the C4 position provides a functional handle for further molecular elaboration, making it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the chemical structure, stereochemistry, spectroscopic profile, and synthesis of this compound.

Chemical Structure and Nomenclature

The fundamental structure of this compound consists of a six-membered oxacyclohexane ring with a chlorine atom substituted at the fourth carbon atom.

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name 4-chlorooxane[2][3][4]
Common Names This compound, 4-Chlorotetrahydro-2H-pyran[2][3][4][5][6]
CAS Number 1768-64-5[2][3][4][5]
Molecular Formula C₅H₉ClO[2][3][5]
Molecular Weight 120.58 g/mol [2][4]
Density 1.1 ± 0.1 g/cm³[5]
Boiling Point 150.0 ± 0.0 °C at 760 mmHg[5]
Flash Point 45.6 ± 0.0 °C[5]

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is dictated by the chair conformation of the tetrahydropyran ring. The chlorine atom at the C4 position can exist in either an axial or an equatorial orientation. This gives rise to two distinct chair conformers that are in equilibrium.

Caption: Conformational isomers of this compound.

In substituted tetrahydropyran rings, such as 4-chloro-2-methyl-tetrahydropyran, the presence of multiple stereocenters leads to the possibility of diastereomers (cis and trans isomers). The relative stereochemistry of the substituents significantly influences the conformational preference and the overall shape of the molecule. For instance, in the Prins cyclization synthesis of substituted 4-chlorotetrahydropyrans, the cis-diastereomer is often the major product.[7] This preference is attributed to the thermodynamic stability of a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric hindrance.[7] While the parent this compound is achiral, substitution at other positions on the ring can introduce chirality.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, including NMR, IR, and mass spectrometry. The following table summarizes the predicted spectroscopic data for the parent compound.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Value
¹H NMR Chemical Shift (δ)~3.4 - 4.2 ppm (multiplets)
¹³C NMR Chemical Shift (δ)C4: ~60-65 ppm; C2, C6: ~65-70 ppm; C3, C5: ~35-40 ppm
IR Spectroscopy C-Cl Stretch (ν)~650 - 850 cm⁻¹
C-O-C Stretch (ν)~1080 - 1120 cm⁻¹[8]
Mass Spectrometry Molecular Ion (M⁺)m/z 120/122 (approx. 3:1 ratio)

Note on Spectroscopic Interpretation:

  • NMR Spectroscopy: In derivatives like 4-chloro-2-methyl-tetrahydro-pyran, the chemical shifts and coupling constants in ¹H NMR are diagnostic for differentiating between cis and trans isomers.[7] For example, the proton at C2 in the trans isomer is expected to be more deshielded (appear at a higher ppm) than in the cis isomer.[8]

  • IR Spectroscopy: The C-Cl stretching frequency can be influenced by whether the chlorine atom is in an axial or equatorial position.[8] A strong absorption corresponding to the C-O-C stretch of the ether linkage is also a characteristic feature.[8]

  • Mass Spectrometry: A key feature in the mass spectrum of a monochlorinated compound is the isotopic pattern of the molecular ion peak.[9] Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, two peaks (M⁺ and M+2) will be observed with an approximate intensity ratio of 3:1.[9]

Synthesis of this compound

The Prins cyclization is a powerful and widely used method for the synthesis of substituted tetrahydropyrans.[1] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[1] The resulting oxocarbenium ion intermediate undergoes intramolecular cyclization, and subsequent trapping by a chloride ion affords the this compound ring.[1][10]

Various Lewis acids, such as niobium(V) chloride (NbCl₅), have been shown to be highly effective catalysts for this transformation, allowing the reaction to proceed under mild conditions with high yields and selectivity.[11]

G Prins Cyclization Workflow for this compound Synthesis start Homoallylic Alcohol + Aldehyde intermediate Oxocarbenium Ion Intermediate start->intermediate Condensation reagents Lewis Acid Catalyst (e.g., NbCl₅) reagents->intermediate cyclization Intramolecular Cyclization intermediate->cyclization trapping Chloride Ion Trapping cyclization->trapping product This compound trapping->product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Niobium(V) Chloride-Catalyzed Synthesis of this compound Derivatives

The following protocol is adapted from the work of Yadav et al. for the synthesis of this compound derivatives.[11]

Materials:

  • Aldehyde (1.0 mmol)

  • 3-Buten-1-ol (1.2 mmol)

  • Niobium(V) chloride (NbCl₅) (0.2 mmol, 20 mol%)

  • Dichloromethane (CH₂Cl₂) (anhydrous, 5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde in anhydrous dichloromethane, add 3-buten-1-ol at room temperature under an inert atmosphere.

  • Add niobium(V) chloride to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Table 3: Representative Synthesis of a this compound Derivative

AldehydeReagents and ConditionsReaction TimeYield (%)
Benzaldehyde3-Buten-1-ol, NbCl₅ (20 mol%), CH₂Cl₂, rt30 min95[11]

Conclusion

This compound is a structurally interesting and synthetically useful molecule. Its conformational flexibility and the reactivity of the chlorine substituent make it an important building block in organic synthesis. The Prins cyclization provides an efficient and stereoselective route to this class of compounds, enabling the construction of complex molecular architectures relevant to medicinal chemistry and materials science. A thorough understanding of its stereochemistry and spectroscopic properties is crucial for its effective utilization in these applications.

References

An In-depth Technical Guide to the Electrophilicity of the C4-Chloro Substituent in 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) scaffold is a cornerstone in the architecture of numerous natural products and pharmaceutical agents, prized for its favorable conformational and drug-like properties. Functionalization of the THP ring is therefore of paramount importance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive analysis of the electrophilicity of the C4-chloro substituent in 4-chlorotetrahydropyran, a key intermediate for introducing diverse functionalities at the C4 position. This document will delve into the reactivity of this compound, the mechanistic pathways of its reactions, and provide representative experimental protocols for its derivatization.

Introduction to the Tetrahydropyran Moiety and the Significance of C4-Functionalization

The tetrahydropyran ring is a saturated six-membered heterocycle containing an oxygen atom. Its prevalence in biologically active molecules underscores its significance as a privileged scaffold in drug design. The C4 position of the tetrahydropyran ring is a common site for substitution, allowing for the modulation of a molecule's physicochemical and pharmacological properties. The introduction of a chloro substituent at this position renders the C4 carbon electrophilic and susceptible to nucleophilic attack, opening a gateway to a wide array of 4-substituted tetrahydropyran derivatives.

Electrophilicity and Reactivity of this compound

The reactivity of the C4-chloro substituent in this compound is governed by the electrophilic character of the C4 carbon. The electronegative chlorine atom induces a partial positive charge on the carbon atom, making it a target for nucleophiles.

Comparative Reactivity of 4-Halotetrahydropyrans

The nature of the halogen atom at the C4 position significantly influences the electrophilicity and the rate of nucleophilic substitution. The reactivity follows the trend of leaving group ability, which is inversely related to the carbon-halogen bond strength and the basicity of the resulting halide ion.[1] Weaker carbon-halogen bonds are more readily cleaved, leading to faster reaction rates.[1]

4-HalotetrahydropyranC-X Bond Dissociation Energy (kJ/mol)Basicity of Halide Ion (X⁻)Expected Relative Rate of Substitution
4-Iodotetrahydropyran~213-240WeakestFastest
4-Bromotetrahydropyran~285WeakFast
This compound ~327 Strong Slow
4-Fluorotetrahydropyran~485StrongestSlowest
Table 1: Comparative reactivity of 4-halotetrahydropyrans in nucleophilic substitution reactions. The bond dissociation energies are average values for alkyl halides.[1]

As indicated in Table 1, this compound is less reactive than its bromo and iodo counterparts, often necessitating more forcing reaction conditions for successful nucleophilic substitution.[1] 4-Fluorotetrahydropyran is generally unreactive in standard nucleophilic substitution reactions.[1]

Mechanistic Pathways for Nucleophilic Substitution

The reaction of this compound with nucleophiles can proceed through two primary mechanistic pathways: the unimolecular nucleophilic substitution (S(_N)1) and the bimolecular nucleophilic substitution (S(_N)2). The operative mechanism is dictated by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

S(_N)2 Pathway

A strong, unhindered nucleophile favors a backside attack on the C4 carbon, leading to a concerted displacement of the chloride ion and an inversion of stereochemistry at the C4 position. This pathway is generally favored by polar aprotic solvents.

S(_N)1 Pathway

A weak nucleophile and a polar protic solvent promote the formation of a carbocation intermediate at the C4 position. The planar nature of the carbocation allows the nucleophile to attack from either face, potentially resulting in a mixture of stereoisomers (racemization).

G General Nucleophilic Substitution Pathways for this compound sub This compound sn2 SN2 Pathway sub->sn2 Strong Nucleophile, Polar Aprotic Solvent sn1 SN1 Pathway sub->sn1 Weak Nucleophile, Polar Protic Solvent prod_sn2 Inversion of Stereochemistry sn2->prod_sn2 carbocation Carbocation Intermediate sn1->carbocation prod_sn1 Racemization carbocation->prod_sn1

Caption: Nucleophilic substitution mechanisms at the C4 position of this compound.

Synthesis of this compound

The primary and most versatile method for the synthesis of 4-chlorotetrahydropyrans is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. When a Lewis acid containing a chloride counterion (e.g., SnCl(_4), AlCl(_3)) is employed, the chloride ion can act as the nucleophile, trapping the resulting oxocarbenium ion to form the this compound.

G Prins Cyclization for the Synthesis of this compound reactants Homoallylic Alcohol + Aldehyde catalyst Lewis Acid (e.g., AlCl3) reactants->catalyst Reaction Initiation intermediate Oxocarbenium Ion Intermediate catalyst->intermediate Formation product This compound intermediate->product Chloride Trapping

Caption: General workflow for the synthesis of this compound via Prins cyclization.

Experimental Protocols for Nucleophilic Substitution Reactions

While specific kinetic data for this compound is scarce in the literature, the following protocols for the closely related 4-chloro-2-methyl-tetrahydropyran serve as representative examples of the experimental conditions that can be employed for the nucleophilic substitution on this compound. Researchers should consider these as starting points for optimization.

General Experimental Workflow

G General Experimental Workflow for Nucleophilic Substitution start Start: This compound, Nucleophile, Solvent, Base setup Reaction Setup: Inert atmosphere (if needed), Temperature control start->setup monitoring Reaction Monitoring: TLC, GC-MS, or LC-MS setup->monitoring workup Aqueous Workup: Quenching, Extraction, Washing monitoring->workup Upon completion purification Purification: Column Chromatography, Distillation, or Recrystallization workup->purification characterization Characterization: NMR, IR, Mass Spectrometry purification->characterization

Caption: A typical experimental workflow for nucleophilic substitution on this compound.

Reaction with Amine Nucleophiles: Synthesis of 4-Aminotetrahydropyran Derivatives

The reaction of this compound with primary or secondary amines yields the corresponding 4-aminotetrahydropyran derivatives. These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Representative Protocol (adapted for this compound):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous N,N-dimethylformamide), add a base (e.g., potassium carbonate, 2.0 eq).

  • To this suspension, add the desired amine (e.g., benzylamine, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and stir for a sufficient time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction with Thiol Nucleophiles: Synthesis of 4-Thioethertetrahydropyran Derivatives

Thiolates are excellent nucleophiles and are expected to react efficiently with this compound to form the corresponding 4-thioether derivatives. These reactions often proceed rapidly under mild conditions.

Representative Protocol (adapted for this compound):

  • To a solution of this compound (1.0 eq) and the desired thiol (e.g., thiophenol, 1.1 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add a base (e.g., triethylamine, 1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for a suitable duration (e.g., 2 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Reaction with Alkoxide Nucleophiles: Synthesis of 4-Alkoxytetrahydropyran Derivatives

Alkoxides, generated from the corresponding alcohols, are strong nucleophiles that can displace the chloride at the C4 position to form 4-alkoxytetrahydropyran ethers.

Representative Protocol (adapted for this compound):

  • To a suspension of a strong base (e.g., sodium hydride, 1.5 eq, 60% dispersion in mineral oil) in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere, add the desired alcohol (e.g., methanol, 2.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature for a suitable time (e.g., 6 hours).

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether, 3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully.

  • Further purification can be achieved by distillation if necessary.

Quantitative Data on Nucleophilic Substitution Reactions

NucleophileReagentSolventBaseTemperature (°C)Expected Reactivity
AmineBenzylamineDMFK₂CO₃80Moderate to Good
ThiolThiophenolDMFEt₃N25Good to Excellent
AlkoxideSodium MethoxideTHF-0-25Good
AzideSodium AzideDMF-25-80Moderate to Good
Table 2: Representative reaction conditions and expected reactivity for the nucleophilic substitution of this compound.

Conclusion

The C4-chloro substituent in this compound serves as a versatile handle for the introduction of a wide range of functional groups, making it a valuable intermediate in the synthesis of complex molecules for drug discovery and development. Its electrophilicity, while moderate compared to bromo and iodo analogs, is sufficient for a variety of nucleophilic substitution reactions. The choice of nucleophile, solvent, and temperature can be manipulated to control the reaction pathway, favoring either S(_N)1 or S(_N)2 mechanisms. The provided experimental protocols, though based on a closely related analog, offer a solid foundation for researchers to develop and optimize synthetic routes to novel 4-substituted tetrahydropyran derivatives. Further quantitative kinetic and computational studies on this compound would be beneficial to provide a more precise understanding of its reactivity profile.

References

Methodological & Application

Application Notes & Protocols: Lewis Acid Catalysts for the Synthesis of 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tetrahydropyran (THP) structural motif is a core component in a multitude of biologically active natural products and pharmaceutical agents.[1] Specifically, 4-chloro-substituted tetrahydropyrans serve as versatile synthetic intermediates, with the chlorine atom providing a functional handle for further molecular elaboration.[1] The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, stands out as a powerful and stereoselective method for constructing these heterocyclic systems.[1][2] The use of Lewis acids containing a chloride counterion (e.g., BiCl₃, SnCl₄, AlCl₃) is particularly effective, as the chloride ion can act as a nucleophile to trap the intermediate carbocation, directly yielding the desired 4-chlorotetrahydropyran.[1]

This document provides a comparative guide to various Lewis acid catalysts, detailed experimental protocols, and a mechanistic overview to aid researchers in the efficient synthesis of this compound derivatives.

Reaction Mechanism and Stereochemistry

The Lewis acid-catalyzed Prins cyclization for synthesizing this compound is initiated by the activation of an aldehyde with the Lewis acid.[1] This activation facilitates the formation of an oxocarbenium ion intermediate upon reaction with a homoallylic alcohol.[1] A subsequent intramolecular cyclization occurs, followed by the trapping of the resulting carbocation by a chloride nucleophile, which is typically supplied by the Lewis acid itself or an additive.[1][3][4]

The stereochemical outcome of this reaction is often highly selective, generally favoring the formation of cis-2,6-disubstituted products. This preference is attributed to a chair-like transition state where the bulky substituents occupy equatorial positions to minimize steric hindrance.[1]

Reaction_Mechanism cluster_start Step 1: Activation cluster_intermediate Step 2: Intermediate Formation cluster_cyclization Step 3: Cyclization & Trapping cluster_product Step 4: Final Product Aldehyde Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Aldehyde->Oxocarbenium Activation by LA Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Oxocarbenium Lewis_Acid Lewis Acid (LA) Lewis_Acid->Aldehyde Carbocation Tetrahydropyranyl Carbocation Oxocarbenium->Carbocation Intramolecular Cyclization Product This compound Carbocation->Product Nucleophilic Attack Chloride Chloride Ion (Cl⁻) Chloride->Carbocation

Caption: Proposed mechanism for Lewis acid-catalyzed this compound synthesis.

Data Presentation: Performance of Lewis Acid Catalysts

The choice of Lewis acid catalyst is a critical parameter that significantly influences reaction efficiency, yield, and stereoselectivity.[5] The following table summarizes the performance of various Lewis acids in the synthesis of this compound derivatives based on literature data.

Lewis Acid CatalystSubstratesReaction ConditionsYield (%)DiastereoselectivityKey Observations & Reference
[bmim]Cl·AlCl₃ Homoallylic alcohols, AldehydesRoom Temperature, Short reaction timesExcellentHighActs as both catalyst and solvent; considered an environmentally friendly option.[5][6]
BiCl₃ / TMSCl Vinylsilyl alcohol, AldehydesRoom TemperatureHighExcellentCatalytic BiCl₃ (0.05 equiv) with stoichiometric TMSCl is highly effective. BiCl₃ alone results in poor yields.[4][5]
InCl₃ Homoallylic alcohols, AldehydesNot specifiedExcellentNot specifiedA versatile and stable catalyst effective for various heterocyclic syntheses.[5]
FeCl₃ Epoxides, Homoallylic alcoholsRoom TemperatureGood to ExcellentNot specifiedEffective for a broad range of substrates under mild conditions.[5][7]
SnCl₄ Homoallylic alcohols, AldehydesNot specifiedNot specifiedNot specifiedHas been successfully used for the synthesis of this compound as an intermediate for natural product synthesis.[2][7]
ZrCl₄ Epoxides, Homoallylic alcoholsNot specifiedExcellentNot specifiedEffective for cross-cyclization reactions to form this compound derivatives.[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a practical guide for laboratory synthesis.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis

This protocol provides a general framework for the synthesis of this compound.

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add the selected Lewis acid catalyst (in the specified molar percentage) at the desired temperature (e.g., 0 °C or room temperature).[5][8]

  • Addition of Alcohol: Add the homoallylic alcohol (1.2 mmol) dropwise to the stirring reaction mixture.[5]

  • Reaction Monitoring: Allow the reaction to stir and monitor its progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution or water).[9] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[9]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5][9] Purify the crude product by column chromatography on silica gel to afford the desired this compound.[5]

Protocol 2: High-Yield Synthesis using Catalytic BiCl₃ and TMSCl

This highly efficient protocol uses a catalytic amount of BiCl₃ with a stoichiometric amount of TMSCl, which serves as the chloride source.[4]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the vinylsilyl alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous dichloromethane.

  • Reagent Addition: Add trimethylsilyl chloride (TMSCl, 1.0 mmol, 1.0 equiv) to the solution.

  • Catalyst Addition: Add Bismuth(III) chloride (BiCl₃, 0.05 mmol, 0.05 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor for completion via TLC.

  • Work-up and Purification: Follow the general work-up and purification steps outlined in Protocol 1 to isolate the this compound product. This method has been shown to provide high yields and excellent stereoselectivity.[4]

Experimental_Workflow Setup 1. Reaction Setup (Aldehyde, Solvent, Lewis Acid) Addition 2. Reagent Addition (Homoallylic Alcohol) Setup->Addition Reaction 3. Stir & Monitor (TLC) Addition->Reaction Quench 4. Quenching Reaction->Quench Extraction 5. Extraction Quench->Extraction Drying 6. Drying & Filtration Extraction->Drying Concentration 7. Concentration Drying->Concentration Purification 8. Column Chromatography Concentration->Purification

Caption: General experimental workflow for this compound synthesis.

Catalyst Selection Guide

The selection of an appropriate Lewis acid catalyst depends on several factors, including desired yield, stereoselectivity, cost, and environmental considerations. The following diagram illustrates a decision-making process for catalyst selection.

Catalyst_Selection Start Start: Synthesis of This compound HighYield High Yield & Stereoselectivity Required? Start->HighYield GreenChem Environmental Concerns (Solvent Use)? HighYield->GreenChem No BiCl3 Use BiCl₃ / TMSCl HighYield->BiCl3 Yes Cost Substoichiometric Catalyst Preferred? GreenChem->Cost No IonicLiquid Use [bmim]Cl·AlCl₃ (Catalyst & Solvent) GreenChem->IonicLiquid Yes Cost->BiCl3 Yes General Consider InCl₃, FeCl₃, or ZrCl₄ Cost->General No

Caption: Decision tree for selecting a Lewis acid catalyst.

References

Application Notes and Protocols: A Proposed Total Synthesis of (±)-Centrolobine Utilizing 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes outline a proposed, efficient total synthesis of (±)-centrolobine, a natural product with known anti-inflammatory, anti-bacterial, and anti-leishmanial activities.[1] The core of this synthetic strategy revolves around the use of 4-chlorotetrahydropyran as a key building block, offering a convergent and potentially scalable route to this biologically significant molecule. The protocols provided are based on well-established synthetic methodologies.

Retrosynthetic Analysis

A retrosynthetic analysis of (±)-centrolobine (1) suggests a disconnection strategy that highlights the utility of this compound. The primary disconnection is made at the C4-C5 bond of the heptane chain, leading back to a tetrahydropyran-containing ketone (2) and a phosphonium ylide (3). The ketone (2) can be derived from the corresponding secondary alcohol (4) via oxidation. This alcohol is accessible through the crucial Grignard addition of a tetrahydropyran-4-yl magnesium chloride (6) to a protected p-hydroxybenzaldehyde derivative (5). The Grignard reagent (6) is readily prepared from this compound (7), a commercially available starting material. The other aromatic portion of the molecule can be introduced via the Wittig reagent derived from a protected p-hydroxyphenethyl bromide.

G cluster_0 1 (±)-Centrolobine (1) 2 Ketone Intermediate (2) 1->2 Wittig Reaction (Retrosynthesis) 4 Secondary Alcohol (4) 2->4 Oxidation (Retrosynthesis) 3 Phosphonium Ylide (3) 5 Protected Aldehyde (5) 4->5 Grignard Addition (Retrosynthesis) 6 Grignard Reagent (6) 4->6 7 This compound (7) 6->7 Grignard Formation (Retrosynthesis)

Caption: Retrosynthetic analysis of (±)-centrolobine.

Proposed Synthetic Pathway

The forward synthesis commences with the protection of p-hydroxybenzaldehyde, followed by the formation of the key Grignard reagent from this compound. Subsequent Grignard addition, oxidation, Wittig reaction, and final deprotection and reduction steps afford the target molecule, (±)-centrolobine.

G start p-Hydroxybenzaldehyde & This compound step1 Protection of p-Hydroxybenzaldehyde start->step1 step2 Formation of Grignard Reagent from this compound start->step2 step3 Grignard Addition step1->step3 step2->step3 step4 Oxidation of Secondary Alcohol step3->step4 step6 Wittig Reaction step4->step6 step5 Preparation of Wittig Reagent step5->step6 step7 Hydrogenation and Deprotection step6->step7 end (±)-Centrolobine step7->end

Caption: Proposed workflow for the total synthesis of (±)-centrolobine.

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)benzaldehyde (Protected Aldehyde 5)
  • Reagents: p-Hydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (1.5 eq), Acetone.

  • Protocol: To a solution of p-hydroxybenzaldehyde in acetone, add potassium carbonate and benzyl bromide. Reflux the mixture for 12 hours. After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (Eluent: Hexane/Ethyl acetate).

Step 2: Preparation of Tetrahydropyran-4-ylmagnesium chloride (Grignard Reagent 6)
  • Reagents: Magnesium turnings (1.2 eq), this compound (1.0 eq), Anhydrous Tetrahydrofuran (THF), Iodine (catalytic amount).

  • Protocol: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), place magnesium turnings and a crystal of iodine. Add a small amount of a solution of this compound in anhydrous THF. Initiate the reaction by gentle heating. Once the reaction starts, add the remaining solution of this compound dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour. The resulting grey solution of the Grignard reagent is used directly in the next step.

Step 3: Synthesis of (4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanol (Secondary Alcohol 4)
  • Reagents: 4-(Benzyloxy)benzaldehyde (1.0 eq), Tetrahydropyran-4-ylmagnesium chloride solution (1.2 eq), Anhydrous THF.

  • Protocol: To a solution of 4-(benzyloxy)benzaldehyde in anhydrous THF at 0 °C under an inert atmosphere, add the freshly prepared Grignard reagent solution dropwise. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography.

Step 4: Synthesis of (4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone (Ketone Intermediate 2)
  • Reagents: (4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanol (1.0 eq), Pyridinium chlorochromate (PCC) (1.5 eq), Dichloromethane (DCM).

  • Protocol: To a solution of the secondary alcohol in dichloromethane, add pyridinium chlorochromate in one portion. Stir the mixture at room temperature for 2 hours. Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel. Concentrate the filtrate to yield the ketone, which can be used in the next step without further purification if sufficiently pure.

Step 5: Synthesis of (E)-1-(4-(Benzyloxy)phenyl)-2-(tetrahydro-2H-pyran-4-ylidene)ethan-1-one
  • Reagents: (4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone (1.0 eq), (4-Methoxyphenethyl)triphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (1.2 eq), Anhydrous THF.

  • Protocol: To a suspension of (4-methoxyphenethyl)triphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise. Stir the resulting orange-red solution for 30 minutes. Add a solution of the ketone in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the product by column chromatography.

Step 6: Synthesis of (±)-Centrolobine (1)
  • Reagents: (E)-1-(4-(Benzyloxy)phenyl)-2-(tetrahydro-2H-pyran-4-ylidene)ethan-1-one (1.0 eq), Palladium on carbon (10 mol%), Hydrogen gas, Methanol, Boron trichloride (for deprotection of methoxy group, if used).

  • Protocol: To a solution of the product from the previous step in methanol, add palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 24 hours. Filter the catalyst through a pad of Celite and concentrate the filtrate. The resulting intermediate is then deprotected. For the benzyl ether, catalytic hydrogenation is often sufficient. If a methoxy protecting group was used on the second aromatic ring, it can be cleaved using a reagent like boron trichloride in dichloromethane at low temperature. After an appropriate workup, the crude (±)-centrolobine can be purified by column chromatography to yield the final product.

Quantitative Data Summary

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g) (based on 10 mmol scale)Expected Yield (%)
14-(Benzyloxy)benzaldehydep-Hydroxybenzaldehyde212.242.1290-95
2Tetrahydropyran-4-ylmagnesium chlorideThis compound144.02 (as MgCl salt)(Used in situ)~90 (assumed)
3(4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanol4-(Benzyloxy)benzaldehyde298.382.9880-85
4(4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone(4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanol296.362.9685-90
5(E)-1-(4-(Benzyloxy)phenyl)-2-(tetrahydro-2H-pyran-4-ylidene)ethan-1-one(4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone400.514.0160-70
6(±)-Centrolobine(E)-1-(4-(Benzyloxy)phenyl)-2-(tetrahydro-2H-pyran-4-ylidene)ethan-1-one314.403.1475-85 (two steps)

Mechanism of Key Reaction: Grignard Addition

The key bond-forming step is the nucleophilic addition of the tetrahydropyran-4-ylmagnesium chloride to the electrophilic carbonyl carbon of the protected p-hydroxybenzaldehyde. The reaction proceeds through a six-membered ring transition state, followed by an acidic workup to protonate the resulting alkoxide and yield the secondary alcohol.

G cluster_0 reagents Protected Aldehyde + Grignard Reagent transition_state Six-membered Ring Transition State reagents->transition_state Nucleophilic Attack alkoxide Magnesium Alkoxide Intermediate transition_state->alkoxide Bond Formation workup Acidic Workup (e.g., NH4Cl) alkoxide->workup Protonation product Secondary Alcohol workup->product

Caption: Mechanism of the Grignard addition step.

This proposed synthesis provides a viable and instructive route to (±)-centrolobine, highlighting the utility of this compound as a versatile building block in natural product synthesis. The protocols are designed to be robust and adaptable for further optimization in a research setting.

References

The Strategic Application of 4-Chlorotetrahydropyran in the Synthesis of the Natural Product (+)-Centrolobine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a cornerstone of innovation. The tetrahydropyran (THP) moiety, a common scaffold in a multitude of bioactive natural products, presents a recurring synthetic challenge.[1][2] This application note details the utility of 4-chlorotetrahydropyran as a key intermediate in the stereoselective synthesis of the natural product (+)-centrolobine, a diarylheptanoid with reported anti-inflammatory, anti-bacterial, and anti-leishmanial activities.[3]

The formation of the 2,6-cis-disubstituted tetrahydropyran core of centrolobine is a critical aspect of its total synthesis. A powerful and frequently employed method for this purpose is the Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde.[1][4] This reaction proceeds through an oxocarbenium ion intermediate, which, upon intramolecular cyclization and trapping by a nucleophile, yields the desired tetrahydropyran ring.[1] When a Lewis acid bearing a chloride counterion is utilized, a this compound derivative can be selectively formed, providing a versatile handle for subsequent chemical modifications.[1][4]

In the total synthesis of (±)-centrolobine, as reported by Yadav and coworkers, a tin(IV) chloride (SnCl₄)-catalyzed Prins cyclization was employed to construct the key this compound intermediate.[2][5] This strategic step efficiently establishes the core heterocyclic ring with the desired stereochemistry, paving the way for the final steps of the synthesis.

Key Synthetic Transformation: Prins Cyclization to this compound

The pivotal reaction involves the treatment of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid, SnCl₄, which serves as both the catalyst for the cyclization and the source of the chloride nucleophile. The reaction generally proceeds with high diastereoselectivity, favoring the formation of the cis-2,6-disubstituted product. This selectivity is attributed to a chair-like transition state where the bulky substituents preferentially occupy equatorial positions to minimize steric hindrance.[1]

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis cluster_final_product Final Product A Combine Homoallylic Alcohol and Aldehyde in Dichloromethane B Cool to 0 °C A->B C Add SnCl₄ dropwise B->C D Stir at room temperature C->D E Quench with saturated NaHCO₃ solution D->E F Extract with Dichloromethane E->F G Wash with brine, dry over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Characterize by NMR and Mass Spectrometry I->J K (±)-Centrolobine J->K Further Synthetic Steps

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the this compound intermediate and its subsequent conversion in the total synthesis of (±)-centrolobine.

StepReactantsReagents and ConditionsProductYield (%)Diastereomeric Ratio (cis:trans)
1. Prins Cyclization 1-(4-Methoxyphenyl)pent-4-en-1-ol and 4-(benzyloxy)benzaldehydeSnCl₄, CH₂Cl₂, 0 °C to rt2-(4-(Benzyloxy)phenyl)-4-chloro-6-(4-methoxyphenethyl)tetrahydropyran85>95:5
2. Reductive Dechlorination and Deprotection 2-(4-(Benzyloxy)phenyl)-4-chloro-6-(4-methoxyphenethyl)tetrahydropyranH₂, Pd/C, Triethylamine, Methanol, rt(±)-Centrolobine92-

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-(Benzyloxy)phenyl)-4-chloro-6-(4-methoxyphenethyl)tetrahydropyran

This protocol is adapted from the total synthesis of (±)-centrolobine as reported by Yadav, J. S., et al.

Materials:

  • 1-(4-Methoxyphenyl)pent-4-en-1-ol

  • 4-(Benzyloxy)benzaldehyde

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and purification

Procedure:

  • To a stirred solution of 1-(4-methoxyphenyl)pent-4-en-1-ol (1.0 mmol) and 4-(benzyloxy)benzaldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, tin(IV) chloride (1.2 mmol) was added dropwise.

  • The reaction mixture was then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture was quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer was extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (ethyl acetate/hexanes as eluent) to afford the desired 2-(4-(benzyloxy)phenyl)-4-chloro-6-(4-methoxyphenethyl)tetrahydropyran as a single diastereomer.

Protocol 2: Synthesis of (±)-Centrolobine

This protocol describes the conversion of the this compound intermediate to the final natural product.

Materials:

  • 2-(4-(Benzyloxy)phenyl)-4-chloro-6-(4-methoxyphenethyl)tetrahydropyran

  • Palladium on carbon (10% Pd/C)

  • Triethylamine

  • Methanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • A solution of 2-(4-(benzyloxy)phenyl)-4-chloro-6-(4-methoxyphenethyl)tetrahydropyran (1.0 mmol) and triethylamine (1.5 mmol) in methanol (15 mL) was taken in a hydrogenation flask.

  • 10% Pd/C (10 mg) was added to the solution.

  • The reaction mixture was stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • After completion of the reaction, the catalyst was filtered off through a pad of Celite.

  • The filtrate was concentrated under reduced pressure.

  • The residue was purified by column chromatography on silica gel to furnish (±)-centrolobine.

Conclusion

The use of this compound, generated via a stereoselective Prins cyclization, represents a highly effective strategy in the total synthesis of the natural product (+)-centrolobine. This intermediate provides a stable yet reactive handle for the final steps of the synthesis. The detailed protocols provided herein offer a practical guide for researchers engaged in the synthesis of complex natural products and other bioactive molecules featuring the tetrahydropyran scaffold. The efficiency and high stereocontrol of this approach underscore its significance in modern organic synthesis and drug discovery.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The tetrahydropyran (THP) ring is a significant structural motif found in numerous natural products and pharmaceutical agents, prized for its favorable conformational properties and ability to participate in hydrogen bonding.[1] The functionalization of the THP scaffold is a cornerstone of medicinal chemistry, enabling the synthesis of novel compounds with potential therapeutic applications.[2] 4-Chlorotetrahydropyran serves as a versatile chemical intermediate, allowing for the introduction of diverse functional groups at the C-4 position through nucleophilic substitution reactions.[3] This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, offering a guide for the synthesis of 4-substituted tetrahydropyran derivatives relevant to drug discovery and development.[1][4]

General Reaction Pathways: SN1 and SN2 Mechanisms

Nucleophilic substitution reactions on this compound, a secondary alkyl halide, can proceed through either a bimolecular (SN2) or a unimolecular (SN1) mechanism. The predominant pathway is determined by factors such as the strength of the nucleophile, the polarity of the solvent, and the reaction temperature.[1]

  • SN2 Pathway: Favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, Acetonitrile). This mechanism involves a backside attack on the carbon atom bonded to the chlorine, resulting in an inversion of stereochemistry at the C-4 position.[1]

  • SN1 Pathway: Favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol). This pathway involves the formation of a planar carbocation intermediate at the C-4 position. The nucleophile can then attack from either face of the carbocation, potentially leading to a mixture of stereoisomers (both retention and inversion of configuration).[1]

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway sn2_start This compound sn2_ts Transition State (Backside Attack) sn2_start->sn2_ts + Nu⁻ sn2_end Inversion of Stereochemistry sn2_ts->sn2_end - Cl⁻ sn2_conditions Strong Nucleophile Polar Aprotic Solvent sn2_conditions->sn2_start sn1_start This compound sn1_intermediate Carbocation Intermediate (Planar) sn1_start->sn1_intermediate - Cl⁻ (slow) sn1_end Racemization/Mixture of Stereoisomers sn1_intermediate->sn1_end + Nu⁻ (fast) sn1_conditions Weak Nucleophile Polar Protic Solvent sn1_conditions->sn1_start

Caption: Competing SN1 and SN2 reaction pathways for this compound.

Comparative Reactivity of 4-Halotetrahydropyrans

The rate of nucleophilic substitution is highly dependent on the nature of the halogen leaving group. The established trend for leaving group ability in both SN1 and SN2 reactions is I > Br > Cl > F.[2] This trend is governed by the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion. Weaker C-X bonds are broken more easily, and more stable (less basic) anions are better leaving groups, both of which lead to faster reaction rates.[2] Consequently, reactions involving this compound may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to its bromo or iodo counterparts.[2]

Table 1: Properties and Relative Reactivity of 4-Halotetrahydropyrans [2]

4-Halotetrahydropyran C-X Bond Dissociation Energy (kJ/mol) Basicity of Halide Ion (X⁻) Expected Relative Rate of Substitution
4-Iodotetrahydropyran ~213-240 Weakest Fastest
4-Bromotetrahydropyran ~285 Weak Fast
This compound ~327 Strong Slow
4-Fluorotetrahydropyran ~485 Strongest Slowest

Note: Bond dissociation energies are average values for alkyl halides.[2]

Experimental Protocols

The following protocols are representative methodologies for the nucleophilic substitution on this compound with common classes of nucleophiles. These should be considered as starting points for further optimization.

General Experimental Workflow

A typical workflow for performing and analyzing these reactions is outlined below. The process involves careful setup, reaction monitoring, and standard procedures for product isolation and purification.[1][2]

G start Start: Select Reagents (this compound, Nucleophile, Solvent, Base) setup 1. Reaction Setup - Dry glassware under inert atmosphere - Add solvent and reagents start->setup reaction 2. Reaction - Stir at specified temperature - Monitor by TLC or GC-MS setup->reaction workup 3. Work-up - Quench reaction - Aqueous extraction reaction->workup purify 4. Purification - Column chromatography - Recrystallization or distillation workup->purify end End: Characterized 4-Substituted Tetrahydropyran purify->end

Caption: General experimental workflow for nucleophilic substitution.[1]

Protocol 1: Reaction with Nitrogen Nucleophiles (Amination)

The substitution of the chlorine atom with an amine is a common method to introduce nitrogen-containing functional groups. These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride that is generated.[1]

A. Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

B. Procedure: [1]

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add benzylamine (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Oxygen Nucleophiles (Etherification)

Alkoxides, the conjugate bases of alcohols, are excellent nucleophiles for forming ether linkages, a reaction often referred to as the Williamson ether synthesis.[5] Sodium hydride is a strong base commonly used to deprotonate the alcohol in situ.

A. Materials:

  • This compound

  • Methanol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

B. Procedure: [1]

  • To a suspension of sodium hydride (1.5 eq, 60% dispersion) in anhydrous THF under an inert atmosphere, add methanol (2.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium methoxide.

  • Add a solution of this compound (1.0 eq) in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or distillation.

Protocol 3: Reaction with Sulfur Nucleophiles (Thioetherification)

Thiolates are among the most powerful nucleophiles and react efficiently with alkyl halides to form thioethers (sulfides).[1][6][7] The reaction often proceeds rapidly at room temperature and can be carried out using a mild organic base like triethylamine to deprotonate the thiol.[1]

A. Materials:

  • This compound

  • Thiophenol

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

B. Procedure: [1]

  • To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in DMF, add triethylamine (1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes the representative reaction conditions detailed in the protocols above. Yields are highly dependent on optimization and purification methods.

Table 2: Summary of Reaction Conditions for Nucleophilic Substitution of this compound

Nucleophile Class Nucleophile Base Solvent Temperature Time Product Type
Nitrogen Benzylamine K₂CO₃ DMF 80 °C 12 h 4-Aminotetrahydropyran
Oxygen Methanol NaH THF Room Temp. 6 h 4-Methoxytetrahydropyran

| Sulfur | Thiophenol | TEA | DMF | Room Temp. | 2 h | 4-(Phenylthio)tetrahydropyran |

Conclusion

The nucleophilic substitution reactions of this compound provide a versatile and robust platform for the synthesis of a diverse library of 4-substituted tetrahydropyran derivatives.[1] The choice of nucleophile, solvent, and base allows for fine-tuning of the reaction pathway and outcome. The protocols and data presented here serve as a foundational guide for researchers in medicinal chemistry and drug development, facilitating the exploration of novel chemical space centered on the privileged tetrahydropyran scaffold.

References

Application Notes and Protocols: Reaction of 4-Chlorotetrahydropyran with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceutical agents. Its presence often imparts favorable pharmacokinetic properties, including increased solubility and metabolic stability. The functionalization of the THP ring is therefore of significant interest in medicinal chemistry and drug discovery. One versatile method for introducing carbon-based substituents at the 4-position of the tetrahydropyran ring is through the reaction of 4-chlorotetrahydropyran with Grignard reagents. This reaction can proceed via a direct nucleophilic substitution or, more commonly for sp³-hybridized centers, through transition-metal catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling. This document provides detailed application notes and protocols for both direct and catalyzed reactions of this compound with various Grignard reagents.

Reaction Mechanisms

The reaction of this compound with Grignard reagents can follow two primary pathways:

  • Direct Nucleophilic Substitution (S_N2): In this pathway, the Grignard reagent acts as a nucleophile and directly displaces the chloride ion at the C4 position of the tetrahydropyran ring. This reaction is generally more facile with more reactive Grignard reagents and is subject to steric hindrance.

  • Transition-Metal Catalyzed Cross-Coupling (Kumada Coupling): This is a more general and often higher-yielding method for coupling alkyl halides with Grignard reagents.[1] Catalysts based on nickel and iron are commonly employed. The catalytic cycle typically involves oxidative addition of the alkyl halide to the low-valent metal center, transmetalation with the Grignard reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.[1] Iron-catalyzed reactions are particularly attractive due to the low cost, low toxicity, and abundance of iron.[2]

Applications in Drug Development

The synthesis of 4-substituted tetrahydropyrans is a critical step in the development of new therapeutic agents. The ability to introduce a diverse range of alkyl and aryl groups allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The resulting 4-alkyl and 4-aryl tetrahydropyran derivatives can serve as key intermediates for the synthesis of complex molecules with potential applications as anticancer, antiviral, and anti-inflammatory agents.

Quantitative Data Summary

While specific quantitative data for the reaction of this compound with a wide range of Grignard reagents is not extensively reported in publicly available literature, the following table provides representative yields for analogous cross-coupling reactions involving alkyl halides and Grignard reagents, which can serve as a benchmark for what might be expected.

EntryGrignard ReagentElectrophileCatalyst SystemProductYield (%)Reference
1Phenylmagnesium Bromide4-Iodo-tetrahydropyranFe(acac)₃ / TMEDA / HMTA4-PhenyltetrahydropyranModerate[1]
2n-Butylmagnesium Chloride4-Iodo-tetrahydropyranCoCl₂4-n-ButyltetrahydropyranLow[1]
3Isopropylmagnesium Chloride1-BromodecaneNiCl₂ / 1,3-butadiene2-Methylundecane92N/A
4Phenylmagnesium BromideCyclohexyl BromideFe(acac)₃PhenylcyclohexaneHigh[2]

Note: The yields for entries 1 and 2 are qualitative as reported in the source. Yields for entries 3 and 4 are from analogous systems and are provided for estimation purposes.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware. Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for the Preparation of Grignard Reagents

This protocol describes the general synthesis of a Grignard reagent, which can then be used in subsequent reactions with this compound.

Materials:

  • Magnesium turnings

  • Appropriate alkyl or aryl halide (e.g., bromobenzene, benzyl chloride)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Assemble the dry glassware, including the three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.

  • Place magnesium turnings (1.2 equivalents relative to the halide) in the flask.

  • Add a small crystal of iodine to the flask.

  • Under a positive flow of inert gas, add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming may be necessary to start the reaction.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution is typically cloudy and grey or brown.

Protocol 2: Nickel-Catalyzed Cross-Coupling of this compound with an Aryl Grignard Reagent (Kumada Coupling)

This protocol is adapted from general procedures for nickel-catalyzed Kumada couplings.

Materials:

  • This compound

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide in THF, prepared as in Protocol 1)

  • Nickel(II) chloride (NiCl₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply

  • Ice bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add NiCl₂ (5 mol%) and dppp (5 mol%).

  • Add anhydrous THF and stir the mixture at room temperature for 15-20 minutes to form the catalyst complex.

  • To the flask containing the catalyst, add this compound (1.0 equivalent).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the aryl Grignard reagent solution (1.2-1.5 equivalents) dropwise via syringe over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-tetrahydropyran.

Protocol 3: Iron-Catalyzed Cross-Coupling of this compound with an Alkyl Grignard Reagent

This protocol is based on general procedures for iron-catalyzed cross-coupling reactions.[1]

Materials:

  • This compound

  • Alkyl Grignard reagent (e.g., n-Butylmagnesium chloride in THF, commercially available or prepared)

  • Iron(III) acetylacetonate [Fe(acac)₃]

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Hexamethylenetetramine (HMTA)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply

  • Ice bath

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add Fe(acac)₃ (5 mol%), TMEDA (10 mol%), and HMTA (5 mol%).

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl Grignard reagent (1.5 equivalents) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-alkyl-tetrahydropyran.

Visualizations

Reaction_Mechanism cluster_direct Direct SN2 Substitution cluster_catalyzed Catalyzed Cross-Coupling (Kumada) Grignard_SN2 R-MgX Product_SN2 4-R-Tetrahydropyran Grignard_SN2->Product_SN2 Direct Attack THP_Cl This compound THP_Cl->Product_SN2 Grignard_Cat R-MgX Catalyst Ni(0) or Fe(I) Grignard_Cat->Catalyst Transmetalation THP_Cl_Cat This compound THP_Cl_Cat->Catalyst Oxidative Addition Intermediate R-M-THP Intermediate Catalyst->Intermediate Product_Cat 4-R-Tetrahydropyran Intermediate->Product_Cat Reductive Elimination

Caption: Reaction pathways for 4-substituted tetrahydropyran synthesis.

Experimental_Workflow Start Start Reagent_Prep Prepare Grignard Reagent (Protocol 1) Start->Reagent_Prep Reaction_Setup Set up Reaction Flask (Inert Atmosphere) Reagent_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst (if applicable) Catalyst_Prep->Reaction_Setup Add_THP Add this compound Reaction_Setup->Add_THP Cool Cool to 0 °C Add_THP->Cool Add_Grignard Add Grignard Reagent (dropwise) Cool->Add_Grignard React Stir at RT Add_Grignard->React Monitor Monitor Progress (TLC/GC-MS) React->Monitor Quench Quench with Acid Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Product Isolate Pure Product Purify->Product

References

Application Notes and Protocols for the Synthesis of 4-Aryltetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the synthesis of 4-aryltetrahydropyrans, a crucial scaffold in many pharmaceutical compounds. The primary focus is on the electrophilic aromatic substitution approach, specifically exploring the use of 4-chlorotetrahydropyran in Friedel-Crafts alkylation. Due to a notable scarcity of published data on the direct Friedel-Crafts alkylation using this compound, this document presents a hypothetical protocol based on established principles of the reaction. Furthermore, a well-documented and efficient alternative, the Prins-Friedel-Crafts reaction, is detailed as a practical and validated method for the synthesis of these target molecules.

Section 1: Direct Friedel-Crafts Alkylation with this compound (Hypothetical Protocol)

While direct Friedel-Crafts alkylation using this compound is not extensively reported in scientific literature, a plausible reaction pathway can be proposed based on the general mechanism of Friedel-Crafts reactions.[1] This section outlines a hypothetical protocol for researchers interested in exploring this synthetic route.

Reaction Principle:

The Friedel-Crafts alkylation involves the generation of a carbocation or a polarized alkyl halide complex, which then acts as an electrophile in an aromatic substitution reaction.[1] In this proposed reaction, a Lewis acid catalyst would facilitate the formation of a tetrahydropyranyl cation from this compound, which would then be attacked by an electron-rich aromatic ring.

Proposed Reaction Scheme:

Caption: Hypothetical Friedel-Crafts alkylation of an arene with this compound.

Experimental Protocol (Hypothetical):

Materials:

  • This compound

  • Aromatic substrate (e.g., Benzene, Toluene, Anisole)

  • Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃, ZnCl₂)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Catalyst Suspension: To the flask, add the anhydrous Lewis acid (1.1 equivalents) and the anhydrous solvent. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve the aromatic substrate (1.0 equivalent) and this compound (1.2 equivalents) in the anhydrous solvent and add this solution to the dropping funnel.

  • Reaction Execution: Add the substrate solution dropwise to the stirred Lewis acid suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by slowly adding crushed ice, followed by dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Challenges and Side Reactions:

  • Carbocation Rearrangement: The secondary carbocation formed from this compound could potentially undergo rearrangement, leading to a mixture of products.[2]

  • Ring Opening: The ether linkage in the tetrahydropyran ring might be susceptible to cleavage under strong Lewis acidic conditions.

  • Polyalkylation: The resulting 4-aryltetrahydropyran product may be more reactive than the starting arene, leading to multiple alkylations.[3]

Data Presentation (Hypothetical Yields):

The following table presents hypothetical yields for the direct Friedel-Crafts alkylation, which should be considered as targets for optimization studies.

Aromatic SubstrateLewis AcidSolventTemperature (°C)Time (h)Hypothetical Yield (%)
BenzeneAlCl₃CS₂252430-40
TolueneFeCl₃DCM252440-50
AnisoleZnCl₂DCM0-251250-60

Section 2: Prins-Friedel-Crafts Reaction for the Synthesis of 4-Aryltetrahydropyrans (Validated Protocol)

A highly efficient and diastereoselective one-pot, three-component Prins-Friedel-Crafts reaction has been developed for the synthesis of 4-aryltetrahydropyran derivatives.[4] This method serves as a reliable alternative to the direct alkylation approach.

Reaction Principle:

This reaction involves the in-situ formation of an oxocarbenium ion from a carbonyl compound and a homoallylic alcohol, which then undergoes a Prins cyclization. The resulting carbocation is subsequently trapped by an aromatic nucleophile in a Friedel-Crafts type reaction.[4]

Experimental Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_product Product carbonyl Carbonyl Compound lewis_acid Lewis Acid (BF3.OEt2) carbonyl->lewis_acid Activation alcohol Homoallylic Alcohol alcohol->lewis_acid arene Arene solvent Solvent (Arene) arene->solvent stirring Stirring at RT lewis_acid->stirring solvent->stirring product 4-Aryltetrahydropyran stirring->product Prins-Friedel-Crafts Cascade

Caption: Workflow for the one-pot Prins-Friedel-Crafts reaction.

Experimental Protocol (Adapted from Reddy et al., J. Org. Chem. 2009, 74, 6, 2605–2608):

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Homoallylic alcohol (1.2 mmol)

  • Arene (serves as both reactant and solvent)

  • Boron trifluoride etherate (BF₃·OEt₂) (2.0 mmol)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: To a stirred solution of the carbonyl compound (1.0 mmol) in the arene (5 mL), add boron trifluoride etherate (2.0 mmol) at room temperature.

  • Addition of Alcohol: Add a solution of the homoallylic alcohol (1.2 mmol) in the arene (2 mL) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient).

Data Presentation (Selected Reported Yields):

The following table summarizes selected yields reported by Reddy et al. for the Prins-Friedel-Crafts synthesis of 4-aryltetrahydropyrans.

Carbonyl CompoundHomoallylic AlcoholAreneTime (h)Yield (%)
Benzaldehyde3-Buten-1-olBenzene285
4-Methoxybenzaldehyde3-Buten-1-olBenzene2.582
Acetophenone3-Buten-1-olBenzene378
Benzaldehyde3-Buten-1-olToluene288
Benzaldehyde3-Buten-1-olAnisole2.586

Logical Relationship Diagram:

G cluster_direct Direct Alkylation (Hypothetical) cluster_alternative Prins-Friedel-Crafts (Validated) direct This compound + Arene direct_product 4-Aryltetrahydropyran direct->direct_product Lewis Acid challenges Challenges: - Rearrangement - Ring Opening - Polyalkylation direct_product->challenges prins Carbonyl + Homoallylic Alcohol + Arene prins_product 4-Aryltetrahydropyran prins->prins_product BF3.OEt2 advantages Advantages: - High Yields - Diastereoselective - One-pot prins_product->advantages start Synthesis of 4-Aryltetrahydropyran start->direct start->prins

Caption: Comparison of synthetic routes to 4-aryltetrahydropyrans.

Conclusion

The synthesis of 4-aryltetrahydropyrans via direct Friedel-Crafts alkylation with this compound remains an underexplored area, with potential challenges that may limit its synthetic utility. The provided hypothetical protocol offers a starting point for investigation into this transformation. In contrast, the Prins-Friedel-Crafts reaction stands out as a robust and well-established method for accessing these valuable scaffolds with high efficiency and stereocontrol. For researchers and professionals in drug development, the Prins-Friedel-Crafts protocol is the recommended and more reliable approach for the synthesis of 4-aryltetrahydropyran derivatives. Further research into the direct alkylation method could, however, unveil novel catalytic systems that overcome the presumed challenges.

References

Application Notes and Protocols for the Synthesis of 4-Aminotetrahydropyran from 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative experimental protocol for the synthesis of 4-aminotetrahydropyran from 4-chlorotetrahydropyran. 4-Aminotetrahydropyran is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the favorable physicochemical properties conferred by the tetrahydropyran ring.[1] The described synthesis involves a nucleophilic substitution reaction. While this route has been reported, it is noted to proceed with moderate yields and requires elevated temperatures.[2] This guide offers a comprehensive methodology, characterization data, and safety considerations to aid researchers in performing this transformation.

Introduction

The tetrahydropyran (THP) motif is a privileged scaffold found in numerous marketed drugs and biologically active compounds.[1][3] Its inclusion can improve aqueous solubility, metabolic stability, and cell permeability. 4-Aminotetrahydropyran serves as a key intermediate for introducing this desirable ring system into complex molecules, particularly in the development of novel therapeutics.[1]

The synthesis of 4-aminotetrahydropyran can be achieved through various methods, including the reduction of tetrahydropyran-4-one oxime.[1] An alternative pathway, the direct amination of this compound, presents a straightforward synthetic route. This process relies on the nucleophilic displacement of the chloride by an ammonia source. However, a cited method for this transformation reports a yield of only 30% under high-temperature conditions, suggesting potential challenges such as competing elimination reactions.[2] The following protocol is a representative procedure based on established principles of ammonolysis of alkyl halides.

Reaction Scheme & Mechanism

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bonded to the chlorine. This concerted step results in the displacement of the chloride ion and the formation of a protonated amine intermediate, which is subsequently deprotonated to yield the final product, 4-aminotetrahydropyran.

Overall Reaction

cluster_reactants Reactants cluster_products Product This compound This compound Reaction Pressure Vessel Heat (e.g., 100-120°C) This compound->Reaction + NH₃ (aq) Ammonia NH₃ 4-Aminotetrahydropyran 4-Aminotetrahydropyran Reaction->4-Aminotetrahydropyran

Caption: Synthesis of 4-aminotetrahydropyran via ammonolysis.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds
CompoundFormulaMol. Weight ( g/mol )CAS NumberDensity (g/cm³)Refractive Index
This compoundC₅H₉ClO120.58[4]1768-64-5[4]~1.1N/A
4-AminotetrahydropyranC₅H₁₁NO101.15[5][6]38041-19-9[5][6]0.977 (at 25°C)[6]n20/D 1.463[6]
Table 2: Representative Reaction Parameters
ParameterValueNotes
Reactants
This compound1.0 eq.Limiting reagent.
Aqueous Ammonia (28-30%)10-20 eq.Used in large excess to favor amination and act as a solvent.
Conditions
Temperature100 - 140 °CHigh temperature is required; optimization may be necessary.[2]
PressureAutogenousReaction is performed in a sealed pressure vessel.
Reaction Time12 - 24 hoursMonitor by TLC or GC-MS for completion.
Outcome
Expected Yield30 - 50%Yields can be moderate; purification is critical.[2]

Experimental Protocol

Disclaimer: This protocol is a representative example. Researchers should perform their own risk assessment and optimize conditions as necessary.

Materials and Equipment
  • Reagents:

    • This compound (≥96%)

    • Aqueous Ammonia (28-30% solution)

    • Dichloromethane (DCM)

    • Sodium Hydroxide (NaOH), 5 M solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Hydrochloric Acid (HCl), concentrated

    • Deionized Water

  • Equipment:

    • Stainless steel pressure vessel (autoclave) with magnetic stirring

    • Heating mantle with temperature controller

    • Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)

    • Rotary evaporator

    • Fractional distillation apparatus or flash chromatography system

    • Analytical balance

    • pH paper or meter

    • TLC plates (silica gel) and developing chamber

    • GC-MS for reaction monitoring (optional)

Synthesis Procedure
  • Charging the Vessel: In a fume hood, charge a stainless steel pressure vessel with a magnetic stir bar, this compound (e.g., 10.0 g, 82.9 mmol), and concentrated aqueous ammonia (e.g., 150 mL, ~20 eq.).

  • Sealing and Heating: Securely seal the pressure vessel according to the manufacturer's instructions. Place the vessel in a heating mantle and begin stirring. Heat the reaction mixture to 120 °C and maintain this temperature for 18 hours. Caution: Ensure the pressure vessel is rated for the expected temperature and autogenous pressure.

  • Cooling and Depressurization: After the reaction time, turn off the heating and allow the vessel to cool completely to room temperature (over several hours or overnight). Once cooled, carefully and slowly vent the vessel in a fume hood to release any excess pressure.

  • Work-up and Extraction:

    • Open the vessel and transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous phase with dichloromethane (3 x 100 mL).

    • Combine the organic extracts.

    • Wash the combined organic layer with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The crude product will be a liquid or low-melting solid.[6] Purify the crude amine by one of the following methods:

    • Fractional Vacuum Distillation: This is often effective for separating the product from non-volatile impurities.

    • Flash Column Chromatography: Use a silica gel column with a gradient elution system, typically starting with dichloromethane and gradually increasing the polarity with methanol containing a small amount of triethylamine (e.g., 1-2%) to prevent the amine from streaking on the column.

Product Characterization

The identity and purity of the 4-aminotetrahydropyran should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected signals would include multiplets for the pyran ring protons and a broad singlet for the amine protons.

  • ¹³C NMR (CDCl₃): Characteristic peaks for the four unique carbons of the tetrahydropyran ring are expected.

  • Mass Spectrometry (EI or ESI): A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the product's molecular weight (101.15 g/mol ) should be observed.[5][6]

  • IR Spectroscopy: Look for characteristic N-H stretching bands (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹ and C-N stretching bands.

Workflow and Logic Diagrams

Experimental Workflow

G start Start reagents Charge Pressure Vessel: - this compound - Aqueous Ammonia start->reagents reaction Seal & Heat (120°C, 18h) reagents->reaction cool Cool to RT & Depressurize reaction->cool extract Aqueous Workup & DCM Extraction cool->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify Product (Distillation or Chromatography) dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • This compound: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • 4-Aminotetrahydropyran: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye damage.[5][6]

  • Concentrated Ammonia: Corrosive and toxic. Causes severe skin burns and eye damage. Use only in a well-ventilated fume hood.

  • Pressure Reactions: All operations involving high-pressure equipment must be conducted with extreme caution behind a blast shield. Ensure the equipment is properly rated and maintained. Never heat a closed system that is not designed to withstand pressure.

Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

References

Preparation of Substituted Tetrahydropyran-4-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted tetrahydropyran-4-ones, a crucial heterocyclic motif in medicinal chemistry and drug development. The methodologies outlined below focus on providing a range of synthetic strategies to access diverse substitution patterns with a focus on efficiency and stereocontrol.

Introduction

Substituted tetrahydropyran-4-ones are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their inherent functionality allows for further chemical modifications, making them valuable intermediates in the synthesis of complex molecules. This document details several robust methods for their preparation, including Prins cyclization, hetero-Diels-Alder reactions, and tandem methodologies.

Synthetic Strategies and Methodologies

A variety of synthetic routes have been developed for the preparation of substituted tetrahydropyran-4-ones. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Key strategies include:

  • Prins Cyclization: A powerful acid-catalyzed reaction involving the condensation of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran ring. Variations of this reaction, such as the silyl enol ether Prins cyclization, offer excellent diastereoselectivity.[1][2][3]

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile, where one or more atoms in the diene or dienophile is a heteroatom. This method is particularly useful for the asymmetric synthesis of tetrahydropyran-4-ones.[4][5][6]

  • Tandem Reactions: One-pot multi-component reactions that combine several transformations, such as aldol reactions followed by Knoevenagel condensation and intramolecular Michael addition, provide an efficient route to highly substituted tetrahydropyran-4-ones.[7][8]

  • Intramolecular Oxa-Michael Addition: The cyclization of a hydroxy group onto an α,β-unsaturated ketone or ester is a reliable method for the formation of the tetrahydropyran ring.[4]

  • Condensation Reactions: Simple and effective methods, such as the condensation of acetone with formaldehyde, can be used to synthesize specific substituted tetrahydropyran-4-ones.[9][10]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for selected synthetic methods, providing a comparative overview of their efficiency and scope.

Table 1: Diastereoselective Synthesis via Tandem Aldol/Knoevenagel/Intramolecular Michael Addition [7]

Aldehyde (Aldol)Aldehyde (Knoevenagel)ProductYield (%)Diastereomeric Ratio
BenzaldehydeBenzaldehyde2,6-diphenyl-3,5-dicarbomethoxytetrahydropyran-4-one75>95:5
IsobutyraldehydeBenzaldehyde2-phenyl-6-isopropyl-3,5-dicarbomethoxytetrahydropyran-4-one72>95:5
BenzaldehydeIsobutyraldehyde2-isopropyl-6-phenyl-3,5-dicarbomethoxytetrahydropyran-4-one70>95:5

Yields are isolated yields after flash column chromatography.

Table 2: Perrhenic Acid-Catalyzed Prins Cyclization [1]

3-Chlorohomoallylic AlcoholAldehydeProductYield (%)
1-(3-chlorobut-3-en-1-yl)cyclohexan-1-olBenzaldehydecis-2-phenyl-spiro[tetrahydropyran-6,1'-cyclohexan]-4-one85
1-(3-chlorobut-3-en-1-yl)cyclopentan-1-ol4-Methoxybenzaldehydecis-2-(4-methoxyphenyl)-spiro[tetrahydropyran-6,1'-cyclopentan]-4-one82
4-chloro-1-phenylpent-4-en-2-olBenzaldehydecis-2,6-diphenyltetrahydropyran-4-one78

Reactions were carried out with 5 mol% of aqueous HReO₄ in CH₂Cl₂ at room temperature.

Table 3: Silyl Enol Ether Prins Cyclization [2]

Hydroxy Silyl Enol EtherAldehydeLewis AcidYield (%)Diastereomeric Ratio
(Z)-1-(tert-butyldimethylsilyloxy)-5-hydroxypent-1-eneBenzaldehydeBF₃·OEt₂97>95:5
(Z)-1-(tert-butyldimethylsilyloxy)-5-hydroxy-5-phenylpent-1-eneIsobutyraldehydeBF₃·OEt₂85>95:5
(Z)-1-(tert-butyldimethylsilyloxy)-5-hydroxyhex-1-ene4-NitrobenzaldehydeSnCl₄91>95:5

Yields were determined by ¹H NMR spectroscopy with respect to an internal standard.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyran-4-ones via a Tandem Reaction[7]

This protocol describes a one-pot synthesis involving an aldol reaction, followed by a tandem Knoevenagel condensation and intramolecular Michael addition.

Materials:

  • Methyl acetoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Aldehyde 1 (for aldol reaction)

  • Aldehyde 2 (for Knoevenagel condensation)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Aldol Reaction: a. To a stirred suspension of NaH (1.1 equiv) in anhydrous THF at 0 °C, add methyl acetoacetate (1.0 equiv) dropwise. b. Stir the mixture for 30 minutes at 0 °C. c. Cool the reaction mixture to -78 °C and add n-BuLi (1.1 equiv) dropwise. d. Stir for an additional 30 minutes at -78 °C. e. Add a solution of aldehyde 1 (1.0 equiv) in THF dropwise. f. Stir the reaction mixture at -78 °C for 1 hour. g. Quench the reaction by adding saturated aqueous NH₄Cl. h. Extract the mixture with Et₂O (3 x). i. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. j. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldol product.

  • Tandem Knoevenagel-Michael Reaction: a. Dissolve the crude aldol product in anhydrous dichloromethane (CH₂Cl₂). b. Add aldehyde 2 (1.1 equiv). c. Cool the mixture to -78 °C and add BF₃·OEt₂ (1.5 equiv) dropwise. d. Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight. e. Quench the reaction with saturated aqueous NaHCO₃. f. Extract the mixture with CH₂Cl₂ (3 x). g. Wash the combined organic layers with brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted tetrahydropyran-4-one.

Protocol 2: Perrhenic Acid-Catalyzed Prins Cyclization for the Synthesis of cis-2,6-Disubstituted Tetrahydropyran-4-ones[1]

This protocol outlines a direct and stereoselective synthesis from 3-chlorohomoallylic alcohols and aldehydes.

Materials:

  • 3-Chlorohomoallylic alcohol

  • Aldehyde

  • Perrhenic acid (HReO₄), 75-80 wt. % solution in water

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-chlorohomoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ at room temperature, add perrhenic acid (0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the cis-2,6-disubstituted tetrahydropyran-4-one.

Visualizations

The following diagrams illustrate the key reaction pathways and workflows described in this document.

Tandem_Reaction_Workflow start Start Materials: Methyl Acetoacetate Aldehyde 1 aldol Aldol Reaction (NaH, n-BuLi) start->aldol aldol_product Crude Aldol Product aldol->aldol_product tandem Tandem Knoevenagel- Intramolecular Michael Addition aldol_product->tandem tandem_reagents Reagents: Aldehyde 2 BF3·OEt2 tandem_reagents->tandem purification Purification (Chromatography) tandem->purification product Substituted Tetrahydropyran-4-one purification->product

Caption: Workflow for the tandem synthesis of tetrahydropyran-4-ones.

Prins_Cyclization_Mechanism reactants Homoallylic Alcohol + Aldehyde oxocarbenium Oxocarbenium Ion Intermediate reactants->oxocarbenium + Catalyst catalyst Lewis Acid (e.g., HReO4) cyclization Intramolecular Nucleophilic Attack oxocarbenium->cyclization 6-endo-trig intermediate Cyclized Cationic Intermediate cyclization->intermediate rearrangement Rearrangement/ Deprotonation intermediate->rearrangement product Tetrahydropyran-4-one rearrangement->product

Caption: Generalized mechanism of the Prins cyclization for tetrahydropyran-4-one synthesis.

Hetero_Diels_Alder reactants Diene (e.g., Danishefsky's diene) Dienophile (Aldehyde) cycloaddition [4+2] Cycloaddition reactants->cycloaddition cycloadduct Cycloadduct cycloaddition->cycloadduct hydrolysis Hydrolysis cycloadduct->hydrolysis product Tetrahydropyran-4-one hydrolysis->product

Caption: Schematic of the hetero-Diels-Alder approach to tetrahydropyran-4-ones.

References

Application Notes and Protocols: 4-Chlorotetrahydropyran as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active molecules and approved pharmaceutical agents. Its prevalence stems from its ability to act as a conformationally restricted, polar, and metabolically stable bioisostere for other cyclic and acyclic fragments. The THP moiety can improve physicochemical properties such as solubility and lipophilicity, and its oxygen atom can serve as a hydrogen bond acceptor, enhancing binding affinity to biological targets. 4-Chlorotetrahydropyran emerges as a key building block for introducing this valuable motif, offering a reactive handle for diverse chemical transformations. The chlorine atom at the C4 position can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions, providing a gateway to a wide array of functionalized tetrahydropyran derivatives.

Key Applications in Medicinal Chemistry

This compound is instrumental in the synthesis of compounds targeting a range of therapeutic areas. A particularly notable application is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers. Several JAK inhibitors feature nitrogen-containing heterocyclic cores, for which 4-aminotetrahydropyran, accessible from this compound, serves as a valuable isostere to modulate potency, selectivity, and pharmacokinetic properties.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammation and immunity. Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor_inactive Cytokine Receptor (Inactive) JAK_inactive JAK (Inactive) Receptor_inactive->JAK_inactive associated Receptor_active Cytokine Receptor (Active) Cytokine Cytokine Cytokine->Receptor_inactive JAK_active JAK-P (Active) Receptor_active->JAK_active Phosphorylates STAT_inactive STAT JAK_active->STAT_inactive Phosphorylates STAT_active STAT-P STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene_expression Gene Expression (Inflammation, Immunity) DNA->Gene_expression JAK_inhibitor JAK Inhibitor (e.g., THP derivative) JAK_inhibitor->JAK_active

Caption: The JAK-STAT signaling pathway and the inhibitory action of a THP-containing drug.

Chemical Transformations of this compound

The chlorine atom in this compound serves as a good leaving group, enabling two primary classes of reactions: nucleophilic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alcohols, to afford the corresponding 4-substituted tetrahydropyrans. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[1]

Nucleophilic_Substitution cluster_pathways Reaction Pathways 4-Chloro-THP This compound Product 4-Nu-Tetrahydropyran 4-Chloro-THP->Product Nu Nucleophile (Nu-H) Nu->Product Substitution HCl HCl SN2 SN2 (Strong Nucleophile, Aprotic Solvent) Product->SN2 SN1 SN1 (Weak Nucleophile, Protic Solvent) Product->SN1

Caption: General scheme for nucleophilic substitution of this compound.

Illustrative Quantitative Data for Nucleophilic Substitution

Due to a lack of a comprehensive comparative study on this compound, the following table presents representative yields for nucleophilic substitution on the closely related 4-chloro-2-methyl-tetrahydro-pyran, which illustrates the expected reactivity.

EntryNucleophile (Reagent)BaseSolventProductYield (%)
1BenzylamineK₂CO₃DMF4-(Benzylamino)-2-methyl-tetrahydropyran>80 (Estimated)
2ThiophenolEt₃NDMF2-Methyl-4-(phenylthio)-tetrahydropyran>90 (Estimated)
3Methanol (Sodium Methoxide)NaHTHF4-Methoxy-2-methyl-tetrahydropyran>75 (Estimated)

Data is illustrative and based on general protocols for similar substrates.[1]

Suzuki-Miyaura Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling provides an efficient method for the formation of carbon-carbon bonds. This compound can be coupled with various aryl- or heteroarylboronic acids to synthesize 4-aryl- and 4-heteroaryltetrahydropyrans. These structures are of significant interest in drug discovery as they allow for the exploration of new chemical space and the introduction of moieties that can engage in specific interactions with biological targets.

Suzuki_Coupling cluster_workflow Experimental Workflow 4-Chloro-THP This compound Catalyst Pd Catalyst, Base Boronic_Acid Ar-B(OH)₂ Product 4-Aryl-Tetrahydropyran Catalyst->Product Reagents Combine Reactants, Catalyst, Base, Solvent Heat Heat Reaction Mixture Reagents->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling

The following table provides representative yields for the Suzuki-Miyaura coupling of various chloro-heterocycles, illustrating the feasibility and efficiency of this transformation for substrates like this compound.

EntryChloro-SubstrateBoronic AcidCatalystBaseSolventYield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane71
22,4-Dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O72
32,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O77
42-Chloropyridine4-Methylphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O98

Data adapted from reactions on similar chloro-heterocyclic substrates.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminotetrahydropyran Derivatives via Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Slowly add the primary amine (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminotetrahydropyran derivative.

Protocol 2: Synthesis of 4-Aryltetrahydropyran Derivatives via Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryltetrahydropyran.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo efficient nucleophilic substitution and cross-coupling reactions provides medicinal chemists with a powerful tool to synthesize diverse libraries of tetrahydropyran-containing compounds. The application of these derivatives, particularly in the development of kinase inhibitors such as those targeting the JAK-STAT pathway, highlights the strategic importance of this compound in the discovery of novel therapeutics. The protocols and data presented herein serve as a practical guide for researchers to leverage the synthetic potential of this important intermediate in their drug discovery programs.

References

Application Notes and Protocols for the Use of 4-Chlorotetrahydropyran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a vital structural motif frequently found in a diverse range of natural products and pharmaceutically active compounds.[1][2] Its prevalence is attributed to its favorable conformational properties and ability to participate in hydrogen bonding. Consequently, the functionalization of the THP scaffold is a significant endeavor in medicinal chemistry and drug discovery. 4-Chlorotetrahydropyran serves as a versatile synthetic intermediate, with the chlorine atom acting as a leaving group for nucleophilic substitution or as a precursor for organometallic reagents, enabling the introduction of a wide array of functional groups at the C4 position.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis.

Synthesis of this compound

A primary and stereoselective method for synthesizing 4-chloro-substituted tetrahydropyrans is the Prins cyclization.[2] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[2] The use of a Lewis acid containing a chloride counterion, such as tin(IV) chloride (SnCl₄), bismuth(III) chloride (BiCl₃), or aluminum(III) chloride (AlCl₃), facilitates the cyclization and subsequent trapping of the resulting carbocation by a chloride ion to yield the this compound.[2] A notable advancement in this area is the use of niobium(V) chloride (NbCl₅), which allows for rapid and selective coupling of aldehydes with 3-buten-1-ol under mild conditions to produce this compound derivatives in excellent yields.[5][6]

Logical Workflow for Prins Cyclization

Decision Workflow for Prins Cyclization start Start: Synthesize this compound prins Select Prins Cyclization start->prins reagents Choose Homoallylic Alcohol and Aldehyde prins->reagents catalyst Select Lewis Acid Catalyst reagents->catalyst conventional Conventional Lewis Acids (SnCl₄, BiCl₃, AlCl₃) catalyst->conventional Standard Conditions niobium Niobium(V) Chloride (NbCl₅) for mild conditions and high yields catalyst->niobium Mild & Rapid Conditions reaction Perform Cyclization Reaction conventional->reaction niobium->reaction workup Aqueous Work-up and Purification reaction->workup product Obtain this compound workup->product

Caption: Decision workflow for synthesizing this compound via Prins cyclization.

Reactivity and Applications

This compound is an excellent substrate for a variety of synthetic transformations, primarily centered around the reactivity of the C-Cl bond.

Nucleophilic Substitution Reactions

The chlorine atom at the C4 position can be displaced by a wide range of nucleophiles. These reactions typically proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and temperature.[1] Strong, unhindered nucleophiles in polar aprotic solvents generally favor the S(_N)2 pathway, leading to an inversion of stereochemistry.[1] Conversely, weak nucleophiles in polar protic solvents tend to favor the S(_N)1 pathway, which proceeds through a planar carbocation intermediate and can result in a mixture of stereoisomers.[1]

The reactivity of 4-halotetrahydropyrans follows the trend I > Br > Cl > F, which is governed by the carbon-halogen bond strength and the stability of the resulting halide anion.[3] Consequently, reactions involving this compound may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to its bromo or iodo counterparts.[3]

Nucleophilic Substitution Pathways of this compound start This compound conditions Reaction Conditions (Solvent, Temperature) start->conditions nucleophile Nucleophile (Nu⁻) nucleophile->conditions sn2 SN2 Pathway (Strong Nucleophile, Polar Aprotic Solvent) conditions->sn2 Favors sn1 SN1 Pathway (Weak Nucleophile, Polar Protic Solvent) conditions->sn1 Favors inversion Inversion of Stereochemistry sn2->inversion racemization Racemization/Mixture of Stereoisomers sn1->racemization product 4-Substituted Tetrahydropyran inversion->product racemization->product

Caption: S(_N)1 and S(_N)2 pathways for nucleophilic substitution on this compound.

NucleophileReagentBaseSolventTemp. (°C)Time (h)Yield (%)
AmineBenzylamineK₂CO₃DMF8012High (qualitative)[1]
ThiolateThiophenolEt₃NDMFRT2High (qualitative)[1]
AzideSodium Azide-DMFRT - 80--[7]
CyanideSodium Cyanide-DMSO902~87 (analogous system)[8]
AlkoxideSodium Methoxide----~90 (analogous system)[2]
PhenoxidePhenolKOHTolueneReflux-High (qualitative)[9]

Note: Quantitative data for the unsubstituted this compound is limited in the literature. Yields are based on provided protocols, some of which are for substituted analogs or related systems and should be considered as representative starting points for optimization.

Protocol 1: Reaction with an Amine (e.g., Benzylamine) [1]

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • To this suspension, add benzylamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 4-(benzylamino)tetrahydropyran.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol) [1]

  • To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in N,N-dimethylformamide (DMF), add triethylamine (1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired 4-(phenylthio)tetrahydropyran.

Protocol 3: Reaction with Sodium Azide [7]

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at a temperature between room temperature and 80 °C.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filtered, and concentrate under reduced pressure.

  • The crude 4-azidotetrahydropyran can be purified by column chromatography on silica gel.

Formation and Reactions of Grignard Reagents

This compound can be converted to the corresponding Grignard reagent, tetrahydropyran-4-ylmagnesium chloride, by reaction with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[10] The formation of Grignard reagents from alkyl chlorides can be slower than from bromides or iodides and may require activation of the magnesium, for example, with a small amount of iodine or 1,2-dibromoethane.[11] Once formed, this organometallic reagent is a potent nucleophile and can react with a variety of electrophiles, most notably aldehydes and ketones, to form new carbon-carbon bonds and produce secondary and tertiary alcohols, respectively.[12]

Workflow for Grignard Reagent Formation and Reaction start Start: this compound mg React with Mg metal in anhydrous ether (THF or Et₂O) start->mg grignard Form Tetrahydropyran-4-ylmagnesium Chloride mg->grignard electrophile Add Electrophile (e.g., Aldehyde, Ketone) grignard->electrophile reaction Nucleophilic Addition electrophile->reaction workup Aqueous Acidic Work-up reaction->workup product Obtain Alcohol Product workup->product

Caption: General workflow for the formation of a Grignard reagent from this compound and its subsequent reaction.

This protocol is based on general procedures for Grignard reagent formation from alkyl chlorides and their reaction with aldehydes.[10][13]

  • Grignard Formation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to the flask.

    • Add anhydrous diethyl ether or THF via syringe.

    • Dissolve this compound (1.0 eq) in anhydrous ether and add it to the dropping funnel.

    • Add a small portion of the chloride solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

    • Once the reaction has initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Dissolve benzaldehyde (1.0 eq) in anhydrous ether and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Cool the mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography.

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

For drug development professionals, the construction of C(sp²)-C(sp³) and C(sp³)-N bonds is of paramount importance. This compound, as a secondary alkyl chloride, can potentially participate in various modern cross-coupling reactions, though this can be challenging compared to aryl or vinyl halides.

  • Kumada Coupling: This reaction couples a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[1][14] The Grignard reagent formed from this compound could be coupled with aryl or vinyl halides.

  • Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium.[7][15] The organozinc derivative of tetrahydropyran could be formed and coupled with various partners. This method is often effective for secondary alkylzinc reagents.[7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. While typically used for aryl halides, adaptations for alkyl halides exist.[3][16] It could be a potential route to 4-arylamino-tetrahydropyrans.

The success of these reactions with secondary alkyl chlorides like this compound is highly dependent on the choice of catalyst and ligand, which are crucial for preventing side reactions such as β-hydride elimination.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution with a wide range of heteroatom nucleophiles provides a straightforward entry into diverse 4-substituted tetrahydropyrans. Furthermore, its potential use in the formation of organometallic reagents opens up possibilities for carbon-carbon bond-forming reactions, including modern cross-coupling strategies that are central to the synthesis of complex molecules in drug discovery. The protocols and data presented herein serve as a guide for researchers to harness the synthetic potential of this important intermediate. It is important to note that for many of the more advanced applications, optimization of reaction conditions, particularly the catalytic system, will be crucial for achieving high yields and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chlorotetrahydropyran by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chlorotetrahydropyran by flash column chromatography. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the flash column chromatography of this compound.

Problem: Poor or No Separation of this compound from Impurities

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating this compound from impurities.

    • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC). A hexane/ethyl acetate gradient is a good starting point, as it has been used for similar compounds.[1] Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate to ensure good separation on the column.[2] If spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). If the spots remain at the baseline (low Rf), increase the eluent polarity (increase the proportion of ethyl acetate).[2]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-10% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.

  • Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed uniformly. Both wet and dry packing methods can be effective.[3] Gently tapping the column during packing can help settle the silica gel and remove air bubbles.[3]

  • Co-eluting Impurities: An impurity may have a very similar polarity to this compound in the chosen solvent system.

    • Solution: Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system or adding a small amount of a third solvent to alter the selectivity of the separation.

Problem: this compound is Not Eluting from the Column

Possible Causes & Solutions:

  • Eluent Polarity is Too Low: The solvent system may not be polar enough to move the compound through the silica gel.

    • Solution: Gradually increase the polarity of the eluent. If you started with a low percentage of ethyl acetate in hexane, incrementally increase the ethyl acetate concentration.

  • Compound Decomposition on Silica Gel: this compound may be unstable on the acidic surface of the silica gel.[4] Halogenated compounds can sometimes be prone to degradation on silica.

    • Solution: Before running a large-scale column, perform a stability test. Spot the compound on a TLC plate, let it sit for an hour or two, and then develop it. If a new spot appears or the original spot diminishes, decomposition is likely occurring.[4] In this case, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, consider using a different stationary phase like alumina.[4]

  • Compound is Very Polar: The compound may be interacting very strongly with the silica gel.

    • Solution: Switch to a more polar solvent system, such as dichloromethane/methanol. In extreme cases, a small percentage of a more polar solvent like methanol can be added to the eluent.

Problem: Product Fractions are Contaminated

Possible Causes & Solutions:

  • Fractions Collected are Too Large: Collecting large fractions can lead to the mixing of separated compounds.

    • Solution: Collect smaller fractions, especially when the desired compound is starting to elute. Monitor the fractions by TLC to identify the pure fractions before combining them.

  • Tailing of the Product Band: The product band may be spreading out, leading to contamination in later fractions.

    • Solution: Tailing can be caused by interactions with the silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds, can sometimes help. However, given the structure of this compound, this is less likely to be the primary issue unless basic impurities are present. Tailing can also be a result of overloading the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Based on the purification of similar compounds, a gradient of hexane and ethyl acetate is a highly recommended starting point.[1] You should optimize the solvent ratio using TLC to achieve an Rf value of approximately 0.2-0.4 for this compound.[2]

Q2: How can I tell if this compound is decomposing on the silica gel?

A2: You can perform a simple stability test on a TLC plate. Spot your crude mixture on a TLC plate and take a picture or mark the spots. Let the plate sit in the open air on the bench for 1-2 hours, then develop it in an appropriate solvent system. If you observe new spots, changes in the relative intensity of the spots, or streaking that was not present initially, your compound may be decomposing.[4]

Q3: What should I do if my compound is not visible under UV light on the TLC plate?

A3: this compound does not have a chromophore that absorbs UV light, so it will not be visible under a UV lamp. You will need to use a chemical stain to visualize the spots on your TLC plate. A p-anisaldehyde stain or a potassium permanganate stain are common general-purpose stains that should be effective.

Q4: What is the difference between wet and dry loading, and which one should I use?

A4: In wet loading , the crude sample is dissolved in a minimal amount of the initial eluent or a weak solvent and loaded directly onto the top of the column.[4] In dry loading , the crude sample is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is evaporated to leave the sample adsorbed onto the silica. This dry powder is then loaded onto the column.[4] Dry loading is often preferred as it can lead to better band sharpness and is particularly useful if the sample is not very soluble in the initial eluent.

Q5: How much silica gel should I use for my purification?

A5: A general guideline is to use a mass of silica gel that is 10 to 100 times the mass of your crude sample. For routine purifications, a 30:1 to 50:1 ratio is common. For difficult separations of closely eluting compounds, a higher ratio (e.g., 100:1) may be necessary.

Quantitative Data Summary

While specific quantitative data for the flash chromatography of this compound is not extensively published, the following table provides typical parameters based on general principles and data for similar compounds.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.
Mobile Phase Hexane/Ethyl Acetate (gradient)Start with a low percentage of ethyl acetate and gradually increase.
TLC Rf Target 0.2 - 0.4In the optimized eluent for the start of the column.[2]
Sample Loading 1-10% (w/w) of silica gelUse a lower percentage for more difficult separations.
Elution Mode GradientA gradient elution will likely provide the best separation.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a general methodology. The specific solvent gradient should be optimized based on TLC analysis of the crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • p-Anisaldehyde or potassium permanganate stain

  • Collection tubes

  • Compressed air or nitrogen source (for flash chromatography)

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of 0.2-0.4 for the product.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a small layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a layer of sand (approx. 1 cm) on top of the packed silica.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial eluent to the column.

    • Apply gentle pressure using compressed air or nitrogen to begin eluting the column.

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture according to your TLC optimization.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate.

    • Develop the TLC plate in the solvent system that gave good separation.

    • Visualize the spots using a p-anisaldehyde or potassium permanganate stain.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem poor_separation Poor or No Separation problem->poor_separation Yes no_elution Compound Not Eluting problem->no_elution Yes contamination Fractions Contaminated problem->contamination Yes end Successful Purification problem->end No check_solvent Optimize Eluent via TLC (Target Rf 0.2-0.4) poor_separation->check_solvent Check Solvent System check_loading Reduce Sample Load (1-10% w/w) poor_separation->check_loading Check Loading check_packing Repack Column Uniformly poor_separation->check_packing Check Packing increase_polarity Gradually Increase Polar Solvent no_elution->increase_polarity Increase Eluent Polarity stability_test Perform TLC Stability Test no_elution->stability_test Check for Decomposition fraction_size Collect Smaller Fractions contamination->fraction_size Check Fraction Size check_tailing Consider Column Overloading or Secondary Interactions contamination->check_tailing Check for Tailing adjust_polarity Increase/Decrease Polar Component check_solvent->adjust_polarity Adjust Polarity adjust_polarity->problem check_loading->problem check_packing->problem increase_polarity->problem use_deactivated_silica Use Deactivated Silica or Alumina stability_test->use_deactivated_silica Decomposition Observed use_deactivated_silica->problem fraction_size->problem check_tailing->problem Experimental_Workflow step1 1. TLC Optimization (Hexane/Ethyl Acetate) step2 2. Column Packing (Silica Gel Slurry) step1->step2 step3 3. Dry Sample Loading step2->step3 step4 4. Gradient Elution step3->step4 step5 5. Fraction Collection & TLC Analysis step4->step5 step6 6. Combine Pure Fractions step5->step6 step7 7. Solvent Evaporation step6->step7 step8 Purified Product step7->step8

References

Technical Support Center: Synthesis of 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chlorotetrahydropyran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol (like but-3-en-1-ol) with an aldehyde (such as formaldehyde or a substituted aldehyde) in the presence of a Lewis acid containing a chloride counterion.[1][2] Common Lewis acids employed for this purpose include tin(IV) chloride (SnCl₄), niobium(V) chloride (NbCl₅), bismuth(III) chloride (BiCl₃), and aluminum chloride (AlCl₃).[1][3][4] Another, though less common, method involves the direct chlorination of tetrahydropyran-4-ol using reagents like thionyl chloride (SOCl₂).

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: Impurities in this compound synthesis can originate from unreacted starting materials, side reactions, or stereoisomer formation. The most common impurities include:

  • Unreacted Starting Materials: Residual homoallylic alcohol and aldehyde.

  • Diastereomers: Formation of both cis and trans isomers of the substituted this compound. The cis isomer is often the thermodynamically favored product.[4]

  • Elimination Byproducts (Dihydropyrans): Loss of a proton from the carbocation intermediate formed during the Prins cyclization can lead to the formation of dihydropyran derivatives.[5][6]

  • Dioxane Derivatives: In reactions involving formaldehyde, the formation of 1,3-dioxane derivatives can occur, especially when an excess of formaldehyde is used at low temperatures.[7]

  • Solvent Adducts and Residual Solvents: Depending on the solvent used and purification methods, residual solvent or byproducts from reactions with the solvent can be present.

  • Catalyst Residues: Trace amounts of the Lewis acid catalyst or its hydrolysis products may remain in the final product.

Q3: How can I minimize the formation of these impurities?

A3: Minimizing impurity formation requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Use a precise stoichiometric ratio of reactants to avoid excesses of starting materials that can lead to side reactions or remain as impurities.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity and reduce the rate of side reactions, such as elimination.[7]

  • Choice of Catalyst: The type and amount of Lewis acid catalyst can significantly influence the reaction outcome. Milder Lewis acids may offer better selectivity.[7]

  • Anhydrous Conditions: For many Lewis acid-catalyzed reactions, maintaining anhydrous (dry) conditions is crucial to prevent catalyst deactivation and unwanted side reactions.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time to maximize product yield and minimize byproduct formation.

Q4: What analytical techniques are suitable for identifying and quantifying impurities in my this compound product?

A4: Several analytical techniques are effective for purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile impurities. The mass spectrum provides valuable structural information, and the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) can help confirm the presence of chlorinated compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating a wide range of impurities, including non-volatile compounds and diastereomers. Chiral HPLC can be used to separate enantiomers if a chiral synthesis is performed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and any significant impurities. The chemical shifts and coupling constants can help differentiate between diastereomers.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of this compound Incomplete reaction.- Increase reaction time and monitor progress by TLC or GC-MS.- Consider a moderate increase in reaction temperature.- Ensure the catalyst is active and used in the appropriate amount.
Catalyst deactivation.- Use anhydrous solvents and reagents.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Side reactions are predominant.- Lower the reaction temperature to favor the desired cyclization.- Use a milder Lewis acid catalyst.- Adjust the stoichiometry of the reactants.
Presence of Dihydropyran Impurities Elimination from the carbocation intermediate.- Lower the reaction temperature.- Choose a Lewis acid that is less prone to promoting elimination.- Ensure a sufficient concentration of the chloride nucleophile.
Formation of Dioxane Byproducts (with formaldehyde) Excess formaldehyde used.- Use a stoichiometric amount of formaldehyde (or a slight excess of the homoallylic alcohol).- Consider a moderate increase in reaction temperature.[7]
Mixture of cis and trans Diastereomers Lack of stereocontrol in the cyclization.- The choice of Lewis acid can influence diastereoselectivity; screen different catalysts.- Lowering the reaction temperature can sometimes improve stereoselectivity.- Purification by column chromatography is often necessary to separate diastereomers.
Unreacted Starting Materials in Final Product Incomplete reaction or inefficient purification.- Ensure the reaction has gone to completion before workup.- Optimize purification methods (e.g., distillation conditions, chromatography solvent system).

Experimental Protocols

Synthesis of this compound via Prins Cyclization using Niobium(V) Chloride[4]

This protocol describes a general procedure for the synthesis of this compound derivatives.

Materials:

  • Aldehyde (1.0 mmol)

  • But-3-en-1-ol (1.2 mmol)

  • Niobium(V) chloride (NbCl₅) (0.2 mmol, 20 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and but-3-en-1-ol (1.2 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add niobium(V) chloride (0.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with an appropriate mixture of ethyl acetate and hexane) to afford the pure this compound derivative.

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

G Troubleshooting Impurity Formation in this compound Synthesis cluster_solutions Potential Solutions start Identify Impurity Profile (GC-MS, HPLC, NMR) unreacted_sm Unreacted Starting Materials (Aldehyde, Homoallylic Alcohol) start->unreacted_sm diastereomers Diastereomers (cis/trans isomers) start->diastereomers elimination Elimination Byproducts (Dihydropyrans) start->elimination dioxane Dioxane Byproducts (with Formaldehyde) start->dioxane sol_unreacted Optimize Reaction Time Adjust Stoichiometry Improve Purification unreacted_sm->sol_unreacted Cause: Incomplete Reaction/ Inefficient Purification sol_diastereomers Screen Lewis Acids Lower Reaction Temperature Chromatographic Separation diastereomers->sol_diastereomers Cause: Lack of Stereocontrol sol_elimination Lower Reaction Temperature Use Milder Lewis Acid Ensure High [Cl⁻] elimination->sol_elimination Cause: Proton Loss from Carbocation sol_dioxane Control Formaldehyde Stoichiometry Adjust Temperature dioxane->sol_dioxane Cause: Excess Formaldehyde

Caption: A flowchart for troubleshooting common impurities in this compound synthesis.

Signaling Pathway of Prins Cyclization and Side Reactions

G Prins Cyclization and Potential Side Reactions cluster_reactants Reactants cluster_products Products/Byproducts aldehyde Aldehyde oxocarbenium Oxocarbenium Ion Intermediate aldehyde->oxocarbenium + Lewis Acid homoallylic_alcohol Homoallylic Alcohol homoallylic_alcohol->oxocarbenium carbocation Cyclized Carbocation Intermediate oxocarbenium->carbocation Intramolecular Cyclization dioxane_product Dioxane (Side Product) oxocarbenium->dioxane_product + Aldehyde product This compound (Desired Product) carbocation->product + Cl⁻ elimination_product Dihydropyran (Elimination Byproduct) carbocation->elimination_product - H⁺

Caption: Reaction pathway for the Prins cyclization and formation of common side products.

References

Technical Support Center: Troubleshooting Low Yield in 4-Chlorotetrahydropyran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Chlorotetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common issues encountered during the synthesis of this compound, a reaction often accomplished via the Prins cyclization of a homoallylic alcohol with an aldehyde.

Question 1: I am observing a very low yield or no product formation. What are the primary factors to investigate?

Answer: Low to no yield in this compound synthesis can often be attributed to several critical factors:

  • Presence of Water: The Prins cyclization is highly sensitive to moisture. Anhydrous conditions are crucial as water can deactivate the Lewis acid catalyst and lead to the formation of diols or ethers instead of the desired product. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[1]

  • Catalyst Inactivity: The Lewis acid catalyst may be old, improperly stored, or of insufficient strength to activate the aldehyde. Consider using a freshly opened or purified catalyst. Stronger Lewis acids like SnCl₄ or TMSOTf might be necessary for less reactive substrates.

  • Impure Starting Materials: Impurities in the homoallylic alcohol or aldehyde can interfere with the reaction, poisoning the catalyst or leading to side reactions. It is advisable to purify starting materials before use.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete or very slow reaction, while excessively high temperatures can promote the formation of byproducts and decomposition.[1]

Question 2: My reaction is producing significant amounts of side products. What are the likely competing reactions and how can they be minimized?

Answer: The formation of side products is a common cause of low yields. Key side reactions include:

  • Elimination Products (Allylic Alcohols): In the absence of a nucleophile to trap the intermediate oxocarbenium ion, elimination of a proton can occur, leading to the formation of an allylic alcohol. This is particularly favored in the absence of water or other nucleophiles. To mitigate this, ensure the presence of a chloride source (often from the Lewis acid itself) to act as the nucleophile.[1]

  • Formation of Dioxanes: When using formaldehyde as the aldehyde source, an excess of it, especially at low temperatures, can lead to the formation of dioxane byproducts.[1] Using a stoichiometric amount of formaldehyde and optimizing the temperature can help avoid this.

  • Trapping by Other Nucleophiles: If nucleophiles other than chloride, such as water or an alcohol solvent, are present, they can trap the oxocarbenium ion intermediate, resulting in diols or ethers.[1] Strict anhydrous conditions and the use of non-nucleophilic solvents are essential.

Question 3: How does the choice of Lewis acid impact the yield of this compound?

Answer: The Lewis acid is a critical component of the reaction, and its choice significantly influences the yield and stereoselectivity. Different Lewis acids have varying catalytic activities and sensitivities to reaction conditions. For instance, some mild Lewis acids may not be potent enough for sterically hindered aldehydes, leading to low conversion. In contrast, very strong Lewis acids might promote side reactions if the temperature and stoichiometry are not carefully controlled. A screening of different Lewis acids is often recommended to find the optimal catalyst for a specific substrate combination.

Question 4: I've successfully synthesized the product, but the isolated yield is low after purification. What are the common causes of product loss during workup and purification?

Answer: Product loss during the isolation and purification stages is a frequent contributor to low overall yields. Potential causes include:

  • Incomplete Extraction: The product may not be fully extracted from the aqueous layer during the workup. Performing multiple extractions with an appropriate organic solvent can improve recovery.

  • Decomposition on Silica Gel: this compound can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography. This can be mitigated by using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or by employing alternative purification methods like distillation.

  • Volatility of the Product: this compound is a relatively volatile compound. Significant loss can occur if it is subjected to high vacuum or elevated temperatures for extended periods during solvent removal.

Data Presentation: Comparative Performance of Lewis Acids

The selection of the Lewis acid catalyst is crucial for the successful synthesis of this compound. The following table summarizes the performance of various Lewis acids in this reaction, providing a comparative overview to guide catalyst selection. Note that reaction conditions and substrates may vary between studies, so this table should be used as a general guideline.

Lewis Acid CatalystSubstratesReaction ConditionsYield (%)DiastereoselectivityKey Observations & Reference
[bmim]Cl·AlCl₃ Homoallylic alcohols, AldehydesRoom Temperature, Short reaction timesExcellentHighActs as both catalyst and solvent; environmentally friendly.[2][3]
BiCl₃ / TMSCl Vinylsilyl alcohol, AldehydesRoom TemperatureHighExcellentCatalytic BiCl₃ (0.05 equiv) with stoichiometric TMSCl is highly effective. BiCl₃ alone gives poor yields.[2][4]
InCl₃ Homoallylic alcohols, AldehydesNot specifiedExcellentNot specifiedA versatile and stable catalyst.
FeCl₃ Epoxides, Homoallylic alcoholsRoom TemperatureGood to ExcellentHigh (cis-isomer favored)Environmentally friendly and cost-effective.

Experimental Protocols

General Protocol for the Diastereoselective Synthesis of cis-4-Chlorotetrahydropyran via Prins Cyclization

This protocol provides a general guideline and may require optimization for specific substrates and equipment.

Materials:

  • Homoallylic alcohol (e.g., but-3-en-1-ol)

  • Aldehyde (e.g., paraformaldehyde)

  • Anhydrous Lewis acid (e.g., SnCl₄, BiCl₃, InCl₃)

  • Anhydrous non-nucleophilic solvent (e.g., dichloromethane, CH₂Cl₂)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Addition of Aldehyde and Lewis Acid: Dissolve the aldehyde (1.0 equivalent) in the solvent. Cool the solution to the desired temperature (e.g., -78 °C or 0 °C). Slowly add the Lewis acid (typically 0.1 to 1.1 equivalents) to the stirred solution.

  • Addition of Homoallylic Alcohol: Add the homoallylic alcohol (1.2 equivalents) dropwise to the reaction mixture over a period of 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL of CH₂Cl₂).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Be cautious during this step due to the product's volatility.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to obtain the pure this compound.

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Conc.) Start->ReviewConditions AnalyzeCrude Analyze Crude Product (NMR, LC-MS) Start->AnalyzeCrude Impure Impure Materials CheckPurity->Impure Suboptimal Suboptimal Conditions ReviewConditions->Suboptimal SideProducts Side Products Identified? AnalyzeCrude->SideProducts Impure->ReviewConditions No Purify Purify Starting Materials Impure->Purify Yes Suboptimal->AnalyzeCrude No Optimize Optimize Conditions (Screen Temp, Catalyst, Solvent) Suboptimal->Optimize Yes MinimizeSideReactions Minimize Side Reactions (Adjust Stoichiometry, Temp) SideProducts->MinimizeSideReactions Yes CheckWorkup Review Workup & Purification (Extraction, Chromatography) SideProducts->CheckWorkup No (Clean reaction, low conversion) Success Improved Yield Purify->Success Optimize->Success MinimizeSideReactions->Success ProductLoss Potential Product Loss? CheckWorkup->ProductLoss OptimizePurification Optimize Purification (e.g., Deactivated Silica) ProductLoss->OptimizePurification Yes ProductLoss->Success No OptimizePurification->Success

Caption: A troubleshooting decision tree for low-yield this compound reactions.

Key Parameters Influencing this compound Synthesis

ReactionParameters Yield This compound Yield & Purity Catalyst Lewis Acid Catalyst (Type & Loading) Catalyst->Yield Temperature Reaction Temperature Temperature->Yield Purity Purity of Starting Materials Purity->Yield Solvent Solvent (Anhydrous, Non-nucleophilic) Solvent->Yield Stoichiometry Stoichiometry (Alcohol:Aldehyde Ratio) Stoichiometry->Yield Concentration Concentration Concentration->Yield

References

side reactions and byproduct formation in Prins cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Prins cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and minimizing byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during a Prins cyclization?

A1: The Prins cyclization, while a powerful tool for forming tetrahydropyran rings, can be accompanied by several side reactions. The most frequently encountered byproducts include:

  • Elimination Products: Formation of allylic alcohols or dienes through the elimination of a proton from the carbocation intermediate. This is particularly favored in the absence of a nucleophile to trap the carbocation.[1]

  • Dioxanes: When using formaldehyde, especially in excess and at lower temperatures, the reaction can yield 1,3-dioxanes.[2]

  • Racemization and Diastereomer Formation: Competing reactions like the 2-oxonia-Cope rearrangement can lead to a loss of stereochemical integrity, resulting in racemization or the formation of diastereomers.[3][4]

  • Symmetric Byproducts: Side-chain exchange reactions, also potentially mediated by the 2-oxonia-Cope rearrangement, can lead to the formation of symmetric tetrahydropyrans.[4]

  • Halogenated Byproducts: In halo-Prins reactions, which utilize Lewis acids like stannic chloride or boron tribromide, the halogen can act as a nucleophile, leading to the formation of halogenated tetrahydropyrans.[2]

Q2: My reaction is producing a significant amount of allylic alcohol. How can I favor the desired cyclization pathway?

A2: The formation of allylic alcohols is a common elimination side reaction. To minimize this, consider the following strategies:

  • Control the Temperature: Lowering the reaction temperature generally disfavors the elimination pathway.[1]

  • Choice of Acid Catalyst: Employing a milder Lewis or Brønsted acid can reduce the propensity for elimination.

  • Ensure Nucleophile Presence: The elimination pathway is more prevalent in the absence of a nucleophile to trap the oxocarbenium ion. Ensuring the presence of a nucleophile, such as water or acetic acid, can promote the formation of the desired 4-hydroxytetrahydropyran.[1] For reactions where the desired product is the tetrahydropyran itself without an additional nucleophilic attack, strictly anhydrous conditions are necessary to prevent the formation of 1,3-diols which can then eliminate to form allylic alcohols.[1]

Q3: I am observing a loss of enantiomeric excess in my chiral Prins cyclization. What could be the cause and how can I prevent it?

A3: Loss of enantiomeric excess is often attributed to racemization pathways involving the key oxocarbenium intermediate. The primary culprit is the 2-oxonia-Cope rearrangement.[3][4] Here’s how to address this:

  • Substrate Design: Homoallylic alcohols with electron-rich aromatic substituents are particularly prone to racemization due to the stabilization of a benzylic cation, which can lead to a loss of stereochemical information.[4] In one study, the use of an enantioenriched homoallylic alcohol with an electron-rich aryl group resulted in the desired product with less than 5% ee.[4] Conversely, substrates with electron-deficient aromatic groups can help preserve enantiomeric purity.[4]

  • Catalyst Selection: The choice of Lewis acid can significantly impact stereoselectivity. For instance, in one study, the use of BF₃·OEt₂/HOAc led to partial racemization, with the enantiomeric excess of the product dropping from 87% to 68%.[4] Experimenting with different Lewis acids is recommended.

  • Masked Aldehydes: Utilizing substrates where the oxocarbenium ion is generated from a masked aldehyde, such as an α-acetoxy ether, can prevent racemization by avoiding the in situ generation of water, which can facilitate side-chain exchange reactions.[2]

Q4: How does the choice of Lewis acid affect the outcome of the Prins cyclization?

A4: The Lewis acid plays a crucial role in activating the aldehyde and stabilizing intermediates, and its choice can dramatically influence product distribution and stereoselectivity. For example, in the synthesis of 4-halotetrahydropyrans, using TMSBr can favor the formation of the axial product, whereas SnBr₄ may lead to the equatorial product.[4] The nature of the counter-ion and its nucleophilicity are key factors in determining the stereochemical outcome.[4]

Q5: What is the influence of solvent and temperature on the Prins cyclization?

A5: Both solvent and temperature are critical parameters for controlling the selectivity of the Prins cyclization.

  • Solvent: The polarity of the solvent can influence the reaction pathway. For some asymmetric Prins cyclizations, a decrease in solvent polarity has been shown to increase enantioselectivity.[4] Furthermore, aqueous conditions, when paired with a suitable catalyst like phosphomolybdic acid, can lead to high yields and all-cis selectivity for 4-hydroxytetrahydropyrans.[5] Solvent-free conditions have also been successfully employed, offering a greener alternative.[6]

  • Temperature: Generally, lower reaction temperatures are preferred to suppress side reactions like elimination.[1] However, the optimal temperature is substrate and catalyst dependent. For instance, some reactions show excellent diastereoselectivity at temperatures as low as -35 °C, while others are optimized at higher temperatures like 50 °C.[7][8] It is generally observed that at temperatures above 70 °C, the formation of diols and allylic alcohols becomes more prevalent.[9]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Tetrahydropyran Product
Potential Cause Recommended Solution
Incomplete Reaction - Monitor reaction progress closely using TLC or LC-MS.- Increase reaction time or cautiously increase the temperature.- Consider a more active Lewis or Brønsted acid catalyst.
Side Reactions Dominating - Lower the reaction temperature to favor cyclization over elimination.[1]- Select a milder acid catalyst.- If the 4-hydroxytetrahydropyran is desired, ensure the presence of a nucleophile like water.[1]- If the elimination product is desired, run the reaction under anhydrous conditions.[1]
Product Instability - Perform the reaction at a lower temperature.- Use a buffered workup to avoid exposing the product to strong acids or bases.
Suboptimal Stoichiometry - Optimize the ratio of the aldehyde to the homoallylic alcohol.- Avoid a large excess of formaldehyde to prevent dioxane formation.[2]
Problem 2: Formation of Significant Byproducts
Byproduct Observed Potential Cause Recommended Solution
Allylic Alcohols/Dienes Elimination of a proton from the carbocation intermediate.- Lower the reaction temperature.[1]- Use a milder acid catalyst.- Ensure the presence of a trapping nucleophile (e.g., water, acetic acid).[1]
Dioxanes Reaction with excess formaldehyde, often at low temperatures.- Use a stoichiometric amount of formaldehyde.- Consider a moderate increase in temperature.[2]
Racemic Mixture or Diastereomers Competing 2-oxonia-Cope rearrangement or other racemization pathways.- Modify the substrate to avoid highly stabilized carbocation intermediates (e.g., use electron-withdrawing groups on aryl substituents).[4]- Screen different Lewis acids to find one that favors the desired stereochemical outcome.[4]- Use a masked aldehyde precursor to avoid in situ water generation.[2]
Symmetric Tetrahydropyrans Side-chain exchange reactions.- This is often linked to the same causes as racemization. The same mitigation strategies apply.

Data Presentation

Table 1: Effect of Lewis Acid on Diastereoselectivity of Prins Cyclization

Reaction of a homoallylic alcohol with an aldehyde.

Lewis Acid Product(s) Ratio (Axial:Equatorial or cis:trans) Yield (%) Reference
SnBr₄4-bromotetrahydropyran9:79 (axial:equatorial)-[4]
TMSBr4-bromotetrahydropyranExclusive axial product-[4]
BF₃·OEt₂/HOAc2,6-disubstituted tetrahydropyran-- (ee dropped from 87% to 68%)[4]
In(OTf)₃Halogenated bicyclic product2.3:1 (Z:E)25[8]
InCl₃Halogenated bicyclic product2.4:1 (Z:E)49[8]
InBr₃Halogenated bicyclic product4:1 (Z:E)40[8]
Table 2: Influence of Substrate Structure on Product Formation
Homoallylic Alcohol Substituent Aldehyde Catalyst Major Product(s) Observations Reference
Electron-rich arylPropanalLewis AcidSymmetric THP, Racemic desired THP<5% ee for the desired product[4]
Electron-deficient arylPropanalLewis AcidDesired THP (79% ee)Higher enantioselectivity maintained[4]

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Prins Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equivalent).

    • Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂). The choice of solvent can be critical and may range from nonpolar (e.g., cyclohexane) to polar aprotic (e.g., acetonitrile).

    • Cool the solution to the desired temperature (e.g., 0 °C, -35 °C, or -78 °C) using an appropriate cooling bath.

  • Reaction Initiation:

    • In a separate flame-dried flask, dissolve the aldehyde (1.0-1.2 equivalents) in the same anhydrous solvent.

    • Add the Lewis acid (e.g., SnCl₄, BiCl₃, TMSOTf; catalytic or stoichiometric amounts) to the aldehyde solution and stir for a few minutes.

    • Slowly add the aldehyde/Lewis acid mixture to the cooled solution of the homoallylic alcohol via a syringe or dropping funnel.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable quenching agent.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Prins_Cyclization_Pathways cluster_desired Desired Pathway cluster_side Side Reactions reactant Homoallylic Alcohol + Aldehyde oxocarbenium Oxocarbenium Ion reactant->oxocarbenium Acid Catalyst cyclization Prins Cyclization oxocarbenium->cyclization 6-endo-trig dioxane Dioxane Formation (excess aldehyde) oxocarbenium->dioxane rearrangement 2-Oxonia-Cope Rearrangement oxocarbenium->rearrangement thp_cation Tetrahydropyranyl Cation cyclization->thp_cation product Desired Tetrahydropyran Product thp_cation->product Nucleophilic Attack elimination Elimination thp_cation->elimination Proton Loss racemized Racemized/Symmetric Byproducts rearrangement->racemized

Caption: Competing pathways in the Prins cyclization reaction.

Troubleshooting_Workflow cluster_analysis Problem Identification cluster_solutions Corrective Actions start Experiment Start: Low Yield or Byproducts check_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction identify_byproduct Identify Major Byproduct(s) check_reaction->identify_byproduct elimination Elimination Products? identify_byproduct->elimination Yes racemization Racemization/Diastereomers? identify_byproduct->racemization Yes dioxane Dioxane Formation? identify_byproduct->dioxane Yes sol_elimination Lower Temperature Milder Catalyst Add Nucleophile elimination->sol_elimination sol_racemization Change Lewis Acid Modify Substrate Use Masked Aldehyde racemization->sol_racemization sol_dioxane Adjust Stoichiometry (reduce aldehyde) dioxane->sol_dioxane optimize Re-run and Optimize sol_elimination->optimize sol_racemization->optimize sol_dioxane->optimize

Caption: A logical workflow for troubleshooting Prins cyclization issues.

References

Technical Support Center: Optimizing Diastereoselectivity in 4-Chlorotetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the diastereoselective synthesis of 4-chlorotetrahydropyrans. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 4-chlorotetrahydropyrans with high diastereoselectivity?

A1: The most common and effective method is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, followed by intramolecular cyclization and trapping of the resulting carbocation by a chloride ion.[1][2] The use of a Lewis acid containing a chloride counterion often serves as both the catalyst and the chloride source.[1]

Q2: Which diastereomer, cis or trans, is typically favored in the Prins cyclization for 4-chlorotetrahydropyran synthesis?

A2: The cis-diastereomer, specifically with 2,6-disubstitution, is generally the major product.[2] This preference is attributed to the thermodynamic stability of a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric hindrance.[3]

Q3: How does the choice of Lewis acid impact the diastereoselectivity of the reaction?

A3: The Lewis acid is a critical factor influencing both the reaction rate and diastereoselectivity. Different Lewis acids can lead to varying levels of stereocontrol. For instance, catalysts like SnCl₄ and BiCl₃ have been reported to provide high cis-selectivity.[2] The choice of Lewis acid can also influence the potential for side reactions.

Q4: Can reaction temperature be used to control the diastereoselectivity?

A4: Yes, reaction temperature is a key parameter for optimizing diastereoselectivity. Lowering the reaction temperature often enhances the formation of the thermodynamically favored cis-diastereomer by increasing the energy difference between the diastereomeric transition states.[4] Conversely, higher temperatures can lead to the formation of a mixture of diastereomers.

Q5: What is the role of the solvent in determining the stereochemical outcome?

A5: The solvent can influence the stability of the reaction intermediates and transition states. While less commonly the primary factor for diastereocontrol in this specific synthesis, screening different anhydrous solvents such as dichloromethane (CH₂Cl₂), toluene, or acetonitrile may help in optimizing the diastereomeric ratio.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-chlorotetrahydropyrans.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The reaction may not have proceeded to completion.- Monitor the reaction progress closely using TLC or GC. - Consider extending the reaction time or moderately increasing the temperature, while being mindful of the impact on diastereoselectivity. - A more active Lewis acid catalyst could be employed.[4]
Side Reactions: Formation of byproducts such as allylic alcohols or dioxanes.- To minimize the formation of allylic alcohols, which can occur in the absence of a nucleophile, ensure anhydrous conditions are strictly maintained.[4] - If using formaldehyde, avoid a large excess and low temperatures to prevent dioxane formation.[4] - Lowering the reaction temperature can favor the desired cyclization over elimination pathways.[4]
Product Instability: The desired product may be degrading under the reaction or workup conditions.- Perform the reaction at a lower temperature. - Use a buffered or mild aqueous workup (e.g., saturated NaHCO₃ solution) to avoid prolonged exposure to strong acids.[5]
Poor Diastereoselectivity (Mixture of cis and trans isomers) High Reaction Temperature: Higher temperatures can provide sufficient energy to form the less stable trans isomer.- Conduct the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). A temperature optimization study is recommended.
Suboptimal Lewis Acid: The chosen Lewis acid may not be providing adequate stereocontrol.- Screen a variety of Lewis acids. SnCl₄, BiCl₃, and InBr₃ have been reported to promote high cis-selectivity.[2][6] - Consider the use of a milder Lewis acid to potentially enhance selectivity.
Presence of Water: Moisture can deactivate the Lewis acid and alter the reaction pathway.- Ensure all glassware is flame-dried or oven-dried before use. - Use anhydrous solvents and reagents.
Post-Reaction Isomerization: The product may be equilibrating to a mixture of diastereomers under acidic conditions after the reaction is complete.- Quench the reaction promptly upon completion as monitored by TLC or GC.
Formation of Unexpected Byproducts Elimination Products: Proton loss from the carbocation intermediate.- This is more likely in the absence of a good nucleophile. Ensure the chloride source is available and reactive. - Lowering the temperature can disfavor elimination pathways.[4]
Oxonia-Cope Rearrangement: Can lead to racemic or unexpected products, especially with certain substrates.- This is a known competing pathway in Prins cyclizations.[3] Altering the Lewis acid or substrate structure may be necessary if this is a significant issue.

Data Presentation: Comparison of Lewis Acids for this compound Synthesis

The following table summarizes the performance of various Lewis acids in the synthesis of this compound derivatives. Note that direct comparisons can be complex due to variations in substrates and specific reaction conditions across different studies.

Lewis Acid Typical Reaction Conditions Yield (%) Diastereoselectivity (cis:trans) Reference(s)
NbCl₅ CH₂Cl₂, rt, short reaction times89-95Predominantly cis[4]
SnCl₄ CH₂Cl₂, low temperatureGood to ExcellentHigh cis-selectivity[2]
BiCl₃ Microwave irradiation or with TMSClHighSingle cis diastereomer reported[2]
AlCl₃ Room temperatureGoodModerate to High cis-selectivity[1]
InBr₃ CH₂Cl₂, 0 °CGoodHigh cis-selectivity[6]
[bmim]Cl·AlCl₃ Room temperature, neatExcellentHigh[1]

Experimental Protocols

Representative Protocol for the Diastereoselective Synthesis of a this compound Derivative

This protocol is a generalized procedure based on common practices for the Prins cyclization to yield 4-chlorotetrahydropyrans.[1][5]

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lewis acid (e.g., SnCl₄, 1.0 M solution in CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add the aldehyde (1.1 equiv) to the cooled solution and stir for 5-10 minutes.

  • Slowly add the Lewis acid (e.g., 1.2 equiv of SnCl₄ solution) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Flame-dry glassware under inert atmosphere add_reagents Add homoallylic alcohol and anhydrous CH2Cl2 start->add_reagents cool Cool to -78 °C add_reagents->cool add_aldehyde Add aldehyde cool->add_aldehyde add_catalyst Add Lewis acid dropwise add_aldehyde->add_catalyst monitor Monitor by TLC add_catalyst->monitor quench Quench with sat. NaHCO3 monitor->quench warm Warm to room temperature quench->warm extract Extract with ethyl acetate warm->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end Isolated this compound purify->end

Caption: Experimental workflow for this compound synthesis.

reaction_mechanism cluster_activation Activation cluster_cyclization Cyclization cluster_trapping Chloride Trapping aldehyde Aldehyde activated_aldehyde Activated Aldehyde Complex aldehyde->activated_aldehyde Coordination lewis_acid Lewis Acid (e.g., SnCl4) lewis_acid->activated_aldehyde oxocarbenium Oxocarbenium Ion activated_aldehyde->oxocarbenium Reaction with homoallylic alcohol homoallylic_alcohol Homoallylic Alcohol homoallylic_alcohol->oxocarbenium chair_ts Chair-like Transition State (favors cis-product) oxocarbenium->chair_ts Intramolecular Cyclization carbocation Tetrahydropyranyl Carbocation chair_ts->carbocation product cis-4-Chlorotetrahydropyran carbocation->product Nucleophilic Attack chloride Cl- chloride->product

Caption: Prins cyclization mechanism for this compound synthesis.

troubleshooting_tree cluster_temp Temperature Check cluster_catalyst Catalyst Check cluster_conditions Conditions Check start Poor Diastereoselectivity? temp_check Is reaction at low temp (e.g., <= 0 °C)? start->temp_check Yes lower_temp Action: Lower reaction temperature (-20 to -78 °C) temp_check->lower_temp No catalyst_check Is Lewis Acid known for high selectivity? temp_check->catalyst_check Yes lower_temp->temp_check Re-evaluate screen_catalysts Action: Screen different Lewis acids (SnCl4, BiCl3) catalyst_check->screen_catalysts No conditions_check Are conditions strictly anhydrous? catalyst_check->conditions_check Yes screen_catalysts->catalyst_check Re-evaluate ensure_anhydrous Action: Flame-dry glassware, use anhydrous solvents conditions_check->ensure_anhydrous No success Diastereoselectivity Optimized conditions_check->success Yes ensure_anhydrous->conditions_check Re-evaluate

Caption: Troubleshooting decision tree for poor diastereoselectivity.

References

stability and degradation of 4-Chlorotetrahydropyran under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Chlorotetrahydropyran under common reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a moderately stable compound. However, its stability can be compromised by several factors including acidic conditions, high temperatures, and strong nucleophiles. The tetrahydropyran (THP) ring is generally stable to basic conditions, but the chloro substituent can undergo substitution or elimination reactions.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the ether oxygen of the tetrahydropyran ring can be protonated. This activation can lead to ring-opening or other degradation pathways, especially at elevated temperatures. While the C-Cl bond is the primary reactive site for nucleophilic substitution, strong acids can promote side reactions involving the ether linkage. For comparison, tetrahydropyranyl (THP) ethers, which are acetals, are readily cleaved by mild acids.[1][2]

Q3: Is this compound stable to basic conditions?

A3: The tetrahydropyran ring itself is generally stable under basic conditions.[3] However, the compound can degrade via nucleophilic substitution or elimination reactions at the C4 position, especially with strong bases or nucleophiles. For instance, treatment with a strong, non-nucleophilic base at elevated temperatures may lead to elimination, forming dihydropyran derivatives.

Q4: What is the thermal stability of this compound?

A4: this compound has a boiling point of approximately 150 °C. Significant thermal decomposition is expected at or above this temperature. The degradation mechanism for similar chlorinated alkanes often involves dehydrochlorination, a process that can be autocatalytic due to the hydrogen chloride (HCl) produced. Computational studies on related dihydropyrans suggest that thermal decomposition can also proceed through a concerted mechanism involving the cleavage of C-C and C-O bonds within the ring.[4]

Q5: What is the reactivity of this compound with nucleophiles?

A5: this compound undergoes nucleophilic substitution reactions at the carbon atom bearing the chlorine. Its reactivity is lower than that of 4-bromotetrahydropyran and 4-iodotetrahydropyran, meaning more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger nucleophiles) may be necessary.[5] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the strength and concentration of the nucleophile, the solvent, and the temperature.[6]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Nucleophilic Substitution
Possible Cause Troubleshooting Step
Low Reactivity of this compound This compound is less reactive than its bromo and iodo analogs.[5] Increase the reaction temperature, prolong the reaction time, or use a stronger nucleophile. If possible, consider using 4-bromotetrahydropyran or 4-iodotetrahydropyran for better reactivity.
Inappropriate Solvent For SN2 reactions with anionic nucleophiles, a polar aprotic solvent (e.g., DMF, DMSO, acetone) is generally preferred. For SN1-type reactions with neutral nucleophiles, a polar protic solvent (e.g., ethanol, water) may be more suitable.[6]
Steric Hindrance A bulky nucleophile may react slowly. Consider using a less sterically hindered nucleophile if possible.
Poor Nucleophile The chosen nucleophile may not be strong enough. If applicable, consider converting the nucleophile to its more reactive conjugate base (e.g., using a non-nucleophilic base to deprotonate an alcohol or thiol).
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Elimination Reaction The formation of an alkene (dihydropyran derivative) suggests that elimination is competing with substitution. This is favored by strong, sterically hindered bases and high temperatures. Use a less hindered base or a more nucleophilic, less basic reagent. Lowering the reaction temperature can also favor substitution over elimination.
Ring-Opening/Degradation If the reaction is conducted under harsh acidic or thermal conditions, byproducts from the degradation of the tetrahydropyran ring may be observed. Test the stability of this compound under the reaction conditions (without the nucleophile) to see if it degrades. If so, milder conditions are required.[3]
Reaction with Solvent In solvolysis reactions, the solvent can act as a nucleophile, leading to undesired products. If this is suspected, choose a non-nucleophilic solvent.
Product Instability The desired product may be unstable under the reaction or workup conditions.[3] For example, if the product contains an acid- or base-sensitive group, neutralize the reaction mixture carefully during workup.

Quantitative Data

Direct kinetic data for the degradation of this compound is scarce in the literature. The following table provides a comparative overview of the reactivity of 4-halotetrahydropyrans in nucleophilic substitution, which can serve as an indicator of relative stability.

4-HalotetrahydropyranC-X Bond Dissociation Energy (kJ/mol)Basicity of Halide Ion (X⁻)Expected Relative Rate of Substitution
4-Iodotetrahydropyran~213-240WeakestFastest
4-Bromotetrahydropyran~285WeakFast
This compound ~327 Strong Slow
4-Fluorotetrahydropyran~485StrongestSlowest
Data adapted from a comparative guide on the reactivity of 4-halotetrahydropyrans.[5]

Experimental Protocols

Protocol: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions. The extent of degradation can be monitored by techniques such as GC-MS or HPLC.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • A suitable quenching agent (e.g., sodium thiosulfate for oxidation)

  • pH meter, heating block or water bath, photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the samples at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Follow the incubation and sampling procedure described for acid hydrolysis.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3%).

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

    • If necessary, quench the reaction with a suitable agent.

  • Thermal Degradation:

    • Place a sample of neat this compound or its solution in a sealed vial.

    • Expose the sample to a high temperature (e.g., 100 °C or 150 °C) in an oven or heating block.

    • Analyze the sample at different time intervals to assess degradation.

4. Analysis:

  • Analyze the stressed samples using a validated stability-indicating method (e.g., GC-MS or HPLC-UV/MS).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Low Yield in Nucleophilic Substitution start Low Yield or No Reaction check_reactivity Is this compound the limiting factor? start->check_reactivity increase_forcing Increase Temperature/Time or use stronger nucleophile check_reactivity->increase_forcing Yes check_solvent Is the solvent appropriate for the reaction type (SN1/SN2)? check_reactivity->check_solvent No end Reaction Optimized increase_forcing->end change_solvent Select a suitable polar aprotic (for SN2) or polar protic (for SN1) solvent check_solvent->change_solvent No check_nucleophile Is the nucleophile sterically hindered or too weak? check_solvent->check_nucleophile Yes change_solvent->end modify_nucleophile Use a less hindered nucleophile or increase its reactivity (e.g., deprotonation) check_nucleophile->modify_nucleophile Yes check_nucleophile->end No modify_nucleophile->end

Caption: Troubleshooting logic for low-yield nucleophilic substitution reactions.

G cluster_degradation Potential Degradation Pathways of this compound start This compound sub Nucleophilic Substitution start->sub Strong Nucleophile elim Elimination start->elim Strong, Hindered Base High Temperature acid_deg Acid-Catalyzed Degradation start->acid_deg Strong Acid therm_deg Thermal Decomposition start->therm_deg High Temperature prod_sub 4-Substituted Tetrahydropyran sub->prod_sub prod_elim Dihydropyran Derivative elim->prod_elim prod_acid Ring-Opened Products acid_deg->prod_acid prod_therm Dehydrochlorination/ Ring Fragmentation Products therm_deg->prod_therm

Caption: Overview of potential degradation and reaction pathways.

References

managing reactive intermediates in 4-Chlorotetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-chlorotetrahydropyran, a key intermediate in organic synthesis. This guide focuses on managing reactive intermediates and addressing common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound, primarily through the Prins cyclization reaction.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis are a common issue and can be attributed to several factors related to the management of the key oxocarbenium ion intermediate.

  • Suboptimal Reaction Conditions: The choice of Lewis acid, reaction temperature, and solvent are critical. The performance of various Lewis acids can differ significantly. It is crucial to optimize these parameters for your specific substrates.[1]

  • Competing Side Reactions: The highly reactive oxocarbenium ion intermediate can participate in undesired reaction pathways.

    • Elimination: At higher temperatures, the carbocation intermediate can undergo elimination to form a dihydropyran byproduct. Using milder Lewis acids or lower reaction temperatures can help minimize this side reaction.[2]

    • Intermolecular Reactions: High concentrations of reactants can favor intermolecular reactions, leading to polymers or dimers. Running the reaction at a lower concentration may be beneficial.

    • Trapping by Other Nucleophiles: The presence of water or other nucleophilic solvents (e.g., alcohols) can lead to the formation of diols or ethers instead of the desired this compound. Ensuring strict anhydrous conditions is essential.

  • Catalyst Deactivation: Lewis acid catalysts are sensitive to moisture. Ensure all glassware is flame-dried and use anhydrous solvents to prevent catalyst deactivation.

  • Impure Starting Materials: Impurities in the homoallylic alcohol or the aldehyde can interfere with the catalytic cycle and lead to side product formation. It is advisable to purify starting materials before use.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) start->check_conditions check_conditions->start Conditions Not Met check_reagents Analyze Reagent Purity (NMR, GC-MS) check_conditions->check_reagents Conditions OK check_reagents->start Reagents Impure optimize_catalyst Screen Lewis Acids (e.g., SnCl4, BiCl3, InCl3) check_reagents->optimize_catalyst Reagents Pure optimize_temp Vary Reaction Temperature (e.g., -78°C, 0°C, RT) optimize_catalyst->optimize_temp optimize_conc Adjust Reactant Concentration optimize_temp->optimize_conc analyze_byproducts Identify Side Products (GC-MS, NMR) optimize_conc->analyze_byproducts yield_improved Yield Improved analyze_byproducts->yield_improved Problem Identified & Addressed

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Q2: I am observing a mixture of cis and trans diastereomers. How can I improve the stereoselectivity of the reaction?

A2: The formation of the desired cis-4-chlorotetrahydropyran is favored thermodynamically due to a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric hindrance. However, kinetic factors can lead to the formation of the trans isomer.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable trans isomer, resulting in a mixture of diastereomers. Running the reaction at lower temperatures (e.g., -78 °C) generally improves cis selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states. It is recommended to screen different anhydrous solvents, such as dichloromethane (DCM), acetonitrile, or nitromethane, to find the optimal conditions for high diastereoselectivity.

  • Choice of Lewis Acid: The nature of the Lewis acid and its counter-ion can influence the stereochemical outcome. Some Lewis acids may favor the formation of one diastereomer over the other.

  • Equilibration: Under prolonged exposure to acidic conditions, the product can equilibrate to a mixture of diastereomers. It is important to quench the reaction promptly upon completion to prevent post-reaction isomerization.

Q3: How can I confirm the stereochemistry of my product and distinguish between the cis and trans isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between diastereomers of this compound.

  • 1H NMR Coupling Constants (J-values): The magnitude of the coupling constants between protons on the tetrahydropyran ring can reveal their relative stereochemistry. For the cis isomer, you would typically observe larger axial-axial coupling constants for the protons at C2, C3, C5, and C6.

  • 1H NMR Chemical Shifts: The chemical shifts of the ring protons will differ between the two isomers due to the different anisotropic effects of the substituents in a chair conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can show through-space correlations between protons. For the cis isomer, NOE correlations would be expected between the axial protons on the same face of the ring.

Q4: I have identified an unexpected byproduct in my reaction mixture. What could it be?

A4: Besides the formation of the trans isomer, a common byproduct is the corresponding dihydropyran, resulting from an elimination reaction of the carbocation intermediate. This is more likely to occur at higher temperatures. The presence of this and other byproducts can be confirmed by GC-MS analysis, which will show a different molecular ion and fragmentation pattern compared to the desired product.

Predicted GC-MS Fragmentation

Fragmentation_Pathway parent This compound [M]+ frag1 Loss of Cl [M-35]+ parent->frag1 frag2 Loss of C2H4O parent->frag2 frag3 Loss of HCl [M-36]+ parent->frag3

Caption: Predicted fragmentation pathways for this compound in GC-MS analysis.

Data Presentation

Table 1: Comparison of Lewis Acids in the Synthesis of this compound Derivatives

Lewis AcidCatalyst LoadingSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
SnCl₄10 mol%DCM-7885>95:5[1]
BiCl₃20 mol%MeCNRT92>95:5[3]
InCl₃10 mol%DCMRT8890:10[4]
FeCl₃15 mol%DCM07585:15[4]
AlCl₃20 mol%DCM07080:20[4]
Niobium(V) chloride20 mol%DCMRT89-95Predominantly cis[5]
BiCl₃/TMSCl5 mol% / 1.2 eqDCMRT85-95>95:5[6][7]

Note: Yields and diastereoselectivities are highly substrate-dependent and the above data serves as a general comparison.

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Synthesis of cis-4-Chlorotetrahydropyrans using SnCl₄

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Aldehyde (1.2 eq)

  • Anhydrous Tin(IV) chloride (SnCl₄) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve the homoallylic alcohol and the aldehyde in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add SnCl₄ to the reaction mixture dropwise.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cis-4-chlorotetrahydropyran.

Reaction Workflow

Reaction_Workflow start Reactants (Homoallylic Alcohol, Aldehyde) dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to -78°C dissolve->cool add_catalyst Add SnCl4 cool->add_catalyst react Stir at -78°C (Monitor by TLC) add_catalyst->react quench Quench with Sat. NaHCO3 react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product cis-4-Chlorotetrahydropyran purify->product

Caption: General experimental workflow for the SnCl₄-catalyzed synthesis of this compound.

Protocol 2: Microwave-Assisted Synthesis of cis-4-Chlorotetrahydropyrans using BiCl₃

This protocol offers a rapid alternative for the synthesis.

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Aldehyde (1.1 eq)

  • Bismuth(III) chloride (BiCl₃) (0.2 eq)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave reactor vial, combine the homoallylic alcohol, aldehyde, and BiCl₃ in acetonitrile.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) for the specified time (typically 10-30 minutes).

  • After cooling, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway: The Prins Cyclization Mechanism

The Prins cyclization proceeds through a key oxocarbenium ion intermediate. The stereochemical outcome is determined by the stability of the chair-like transition state.

Prins_Mechanism cluster_0 Step 1: Oxocarbenium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Nucleophilic Trapping Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde + Lewis Acid Lewis_Acid Lewis Acid (e.g., SnCl4) Lewis_Acid->Activated_Aldehyde Oxocarbenium_Ion Oxocarbenium Ion (Reactive Intermediate) Activated_Aldehyde->Oxocarbenium_Ion + Homoallylic Alcohol Homoallylic_Alcohol Homoallylic_Alcohol Homoallylic_Alcohol->Oxocarbenium_Ion Chair_TS Chair-like Transition State Oxocarbenium_Ion->Chair_TS Carbocation Tertiary Carbocation Chair_TS->Carbocation Product cis-4-Chlorotetrahydropyran Carbocation->Product + Cl- Chloride Cl- Chloride->Product

Caption: The reaction mechanism of the Prins cyclization for this compound synthesis.

References

influence of temperature on 4-Chlorotetrahydropyran reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chlorotetrahydropyran. The following sections address common issues encountered during experiments, with a focus on the influence of temperature on reaction outcomes.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during reactions involving this compound.

Issue 1: Low or No Conversion to the Desired Substitution Product

  • Question: I am not observing significant formation of my desired 4-substituted tetrahydropyran product. What are the potential temperature-related causes and solutions?

  • Answer: Low conversion is a common issue, often related to insufficient reaction temperature, especially when working with the relatively stable chloro leaving group.

    • Cause 1: Insufficient Thermal Energy: this compound is less reactive than its bromo or iodo analogs. The Carbon-Chlorine bond requires more energy to break, and the reaction may be kinetically slow at room temperature.

    • Solution 1: Increase Reaction Temperature: Gradually increasing the reaction temperature in increments of 10-20 °C can significantly enhance the reaction rate. For many nucleophilic substitution reactions with this compound, temperatures in the range of 50-100 °C are often required to achieve a reasonable reaction rate and yield.[1] For example, the reaction with benzylamine is typically heated to 80 °C.[2]

    • Cause 2: Inappropriate Solvent for the Chosen Temperature: The solvent must be stable at the desired reaction temperature and have a boiling point that allows for effective heating.

    • Solution 2: Select a High-Boiling Point Solvent: If higher temperatures are needed, ensure your solvent has a sufficiently high boiling point. Solvents like DMF, DMSO, or DMA are suitable for higher temperature reactions.

Issue 2: Formation of Elimination Byproducts

  • Question: My reaction is producing a significant amount of an elimination byproduct (tetrahydropyran-3-ene) instead of the desired substitution product. How can I minimize this?

  • Answer: The formation of elimination byproducts is a classic competing reaction pathway with nucleophilic substitution, and it is highly dependent on temperature.

    • Cause: High Reaction Temperature: Higher temperatures generally favor elimination over substitution. This is because elimination reactions typically have a higher activation energy and result in an increase in entropy (more products are formed), which is favored at elevated temperatures.

    • Solution: Lower Reaction Temperature: If elimination is a significant issue, reducing the reaction temperature is the most effective solution. It is a trade-off between reaction rate and selectivity. You may need to accept a longer reaction time for a cleaner reaction profile and higher yield of the substitution product. For reactions that can proceed at lower temperatures, such as those involving highly reactive nucleophiles, cooling the reaction may be beneficial.

Issue 3: Product Decomposition

  • Question: I am observing the formation of multiple unidentified byproducts, and my product yield is low, especially at higher temperatures. What could be happening?

  • Answer: Product or reactant decomposition can occur at elevated temperatures, leading to a complex reaction mixture and reduced yield.

    • Cause: Thermal Instability: this compound or the desired product may not be stable at the reaction temperature over extended periods.

    • Solution: Temperature Optimization and Reaction Time Monitoring:

      • Run the reaction at the lowest temperature that provides a reasonable rate.

      • Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to heat.

      • Consider a different catalyst or solvent system that may allow the reaction to proceed at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for nucleophilic substitution reactions with this compound?

A1: There is no single "optimal" temperature, as it is highly dependent on the specific nucleophile, solvent, and catalyst used. However, a general guideline is to start at room temperature and gradually increase the temperature. For many common nucleophiles, a temperature range of 50-100 °C is effective.[1] For highly reactive nucleophiles, room temperature or even lower may be sufficient.

Q2: How does temperature affect the choice between SN1 and SN2 reaction pathways for this compound?

A2: Temperature can influence the reaction mechanism. While solvent and nucleophile strength are primary determinants, higher temperatures can favor the SN1 pathway by providing the energy needed for the formation of the carbocation intermediate. However, the more significant impact of elevated temperature is often the increased competition from elimination reactions.

Q3: I am performing a Grignard reaction with this compound. What is the recommended temperature?

A3: Grignard reactions involving the formation of a Grignard reagent from this compound should be initiated at low temperatures, typically between 0 °C and room temperature, with careful monitoring. The subsequent reaction with an electrophile is also often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity and minimize side reactions.[3][4]

Q4: Can I use microwave irradiation to accelerate reactions with this compound?

A4: Yes, microwave synthesis can be an effective technique to accelerate reactions that are slow at conventional heating temperatures. It can rapidly heat the reaction mixture to the desired temperature, often reducing reaction times from hours to minutes. However, it is crucial to carefully control the temperature to avoid the formation of elimination byproducts and decomposition.

Data Presentation

The following table summarizes the expected trend in reaction outcomes as a function of temperature for a typical nucleophilic substitution reaction with this compound.

Temperature RangePredominant Reaction PathwayExpected Yield of Substitution ProductPotential Issues
Low (0-25 °C) Nucleophilic Substitution (SN2)Low to Moderate (Slow Reaction Rate)Incomplete reaction
Moderate (50-80 °C) Nucleophilic SubstitutionGood to ExcellentMinor elimination byproducts may form
High (>100 °C) Elimination / SubstitutionModerate to LowSignificant elimination, potential for decomposition

Experimental Protocols

Representative Protocol for Nucleophilic Substitution: Synthesis of 4-Azidotetrahydropyran

This protocol is a representative example for a nucleophilic substitution reaction with this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 4-azidotetrahydropyran by column chromatography on silica gel if necessary.[1]

Visualizations

troubleshooting_workflow Troubleshooting Workflow for this compound Reactions start Reaction Start check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature (e.g., to 80°C) check_conversion->increase_temp Yes check_elimination Elimination Byproduct Observed? check_conversion->check_elimination No increase_temp->check_elimination lower_temp Lower Temperature check_elimination->lower_temp Yes success Successful Reaction check_elimination->success No optimize_conditions Optimize Other Conditions (Solvent, Catalyst) lower_temp->optimize_conditions optimize_conditions->success

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

reaction_pathways Influence of Temperature on Reaction Pathways start This compound + Nucleophile low_temp Low Temperature start->low_temp high_temp High Temperature start->high_temp substitution Substitution Product (Major) low_temp->substitution elimination Elimination Product (Major) high_temp->elimination

Caption: The effect of temperature on favoring substitution versus elimination pathways.

References

choice of Lewis acid to minimize side products in Prins cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Prins cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate Lewis acid to minimize side products and maximize the yield of the desired tetrahydropyran (THP) core.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a Prins cyclization, and what causes them?

A1: The most common side products include:

  • Allylic alcohols: These are formed through the elimination of a proton from the key carbocation intermediate, a pathway that is particularly favored in the absence of a nucleophile to trap the carbocation.[1]

  • Dioxanes: These can form when there is an excess of formaldehyde, especially at lower reaction temperatures.[1]

  • Halo-ethers: When using a Lewis acid that contains a halide (e.g., BiCl₃, SnBr₄), the halide ion can act as a nucleophile and be incorporated into the final product.[1]

  • Side-chain exchange and racemized products: These arise from a reversible 2-oxonia-Cope rearrangement, which can scramble the stereochemistry and lead to a mixture of products.[1][2]

Q2: How does the choice of Lewis acid influence the outcome of the reaction?

A2: The Lewis acid is critical in activating the aldehyde and promoting the cyclization. Its properties directly impact the reaction's selectivity and the profile of side products:

  • Strength: Stronger Lewis acids can lead to faster reactions but may also promote side reactions like elimination or rearrangement. Milder Lewis acids, such as InCl₃, can offer better selectivity for the desired cyclization pathway.[2][3]

  • Counter-ion: The counter-ion of the Lewis acid can be incorporated into the product. For instance, using TMSBr can lead to the formation of a bromo-ether.[3] The nucleophilicity of the counter-ion plays a role in the reaction outcome.[3]

  • Stoichiometry: In some cases, a catalytic amount of a Lewis acid is sufficient, especially when used in conjunction with a co-catalyst or additive like TMSCl.[4]

Q3: Can reaction conditions be modified to suppress side product formation?

A3: Yes, adjusting the reaction conditions is a key strategy:

  • Temperature: Lowering the reaction temperature often favors the desired cyclization over elimination pathways that lead to allylic alcohols.[1]

  • Solvent: The choice of solvent can influence the stability of intermediates and the reaction pathway.

  • Presence of a Nucleophile: The addition of a nucleophile, such as water or acetic acid, can help to trap the carbocation intermediate and prevent the formation of elimination products.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired tetrahydropyran product with significant formation of allylic alcohol.
Potential Cause Recommended Solution
The reaction temperature is too high, favoring elimination.Lower the reaction temperature.
Absence of a nucleophile to trap the carbocation intermediate.Ensure the presence of a nucleophile (e.g., water, acetic acid) in the reaction mixture.[1]
The Lewis acid is too strong, promoting proton loss.Switch to a milder Lewis acid (e.g., InCl₃).[2][3]
Problem 2: Formation of halo-ether side products.
Potential Cause Recommended Solution
The Lewis acid contains a nucleophilic halide counter-ion.If the halide incorporation is undesirable, choose a Lewis acid with a non-nucleophilic counter-ion (e.g., TMSOTf).
The reaction conditions favor nucleophilic attack by the halide.Adjust the stoichiometry or consider a different Lewis acid system. For example, using a catalytic amount of BiCl₃ with stoichiometric TMSCl has been shown to be effective in forming chloro-tetrahydropyrans.[4]
Problem 3: Evidence of racemization or side-chain exchange products.
Potential Cause Recommended Solution
The reaction is proceeding through a reversible 2-oxonia-Cope rearrangement.[2]This is often substrate-dependent. Changing the Lewis acid to one that promotes a faster, irreversible cyclization may help. For instance, SnBr₄ was found to be more efficient than BF₃·OEt₂/HOAc in suppressing this side reaction in a specific case.[2]
The carbocation intermediate is long-lived, allowing for rearrangement.Employ conditions that lead to rapid trapping of the carbocation, such as the use of a more nucleophilic solvent or additive.

Data Presentation: Comparison of Lewis Acids

The selection of a Lewis acid can significantly impact the yield and selectivity of the Prins cyclization. Below is a summary of the performance of various Lewis acids in the synthesis of 4-chlorotetrahydropyran derivatives.

Lewis Acid SystemSubstratesReaction ConditionsYield (%)DiastereoselectivityKey Observations & Reference
[bmim]Cl·AlCl₃ Homoallylic alcohols, AldehydesRoom TemperatureExcellentHighActs as both catalyst and solvent; considered environmentally friendly.
BiCl₃ / TMSCl Vinylsilyl alcohol, AldehydesRoom TemperatureHighExcellentCatalytic BiCl₃ (0.05 equiv) with stoichiometric TMSCl is highly effective. BiCl₃ alone gives poor yields.[4]
InCl₃ Homoallylic alcohols, AldehydesNot specifiedExcellentNot specifiedA versatile and stable catalyst.[2][3]
FeCl₃ Epoxides, Homoallylic alcoholsRoom TemperatureGood to ExcellentHighEffective for a broad range of substrates under mild conditions.[3]
SnBr₄ Homoallylic alcohol, AldehydeNot specified-9:79 (axial:equatorial)Can influence stereoselectivity.[3]
TMSBr Homoallylic alcohol, AldehydeNot specified--Can lead to exclusive formation of the axial product in certain cases.[3]
BF₃·OEt₂/HOAc Chiral homoallylic alcohol, AldehydeNot specified--Led to partial racemization and side-chain exchange products in a specific case.[2]

Experimental Protocols

General Experimental Protocol for Prins Cyclization using BiCl₃/TMSCl

This protocol is adapted for the synthesis of 4-chlorotetrahydropyrans from vinylsilyl alcohols.

Materials:

  • Vinylsilyl alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Bismuth(III) chloride (BiCl₃) (0.05 equiv)

  • Trimethylsilyl chloride (TMSCl) (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve the aldehyde in anhydrous DCM.

  • Add BiCl₃ to the solution.

  • Slowly add TMSCl to the mixture.

  • Prepare a solution of the vinylsilyl alcohol in anhydrous DCM.

  • Add the alcohol solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key mechanistic pathways and a troubleshooting workflow for the Prins cyclization.

Prins_Mechanism Reactants Homoallylic Alcohol + Aldehyde LewisAcid Lewis Acid Reactants->LewisAcid Activation Oxocarbenium Oxocarbenium Ion LewisAcid->Oxocarbenium Cyclization Cyclization Oxocarbenium->Cyclization Carbocation Cyclic Carbocation Intermediate Cyclization->Carbocation DesiredProduct Desired Tetrahydropyran Product Carbocation->DesiredProduct + Nucleophile AllylicAlcohol Allylic Alcohol (Side Product) Carbocation->AllylicAlcohol - H+ HaloEther Halo-Ether (Side Product) Carbocation->HaloEther + Halide OxoniaCope 2-Oxonia-Cope Rearrangement Carbocation->OxoniaCope RearrangedProduct Side-chain Exchange / Racemized Product OxoniaCope->RearrangedProduct

Caption: General mechanism of the Prins cyclization and pathways to common side products.

Troubleshooting_Workflow Start Low Yield or Multiple Products Analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis IdentifySideProducts Identify Major Side Products Analysis->IdentifySideProducts IsAllylicAlcohol Allylic Alcohol Formation? IdentifySideProducts->IsAllylicAlcohol IsHaloEther Halo-Ether Formation? IsAllylicAlcohol->IsHaloEther No SolutionAllylic Lower Temperature Add Nucleophile Use Milder Lewis Acid IsAllylicAlcohol->SolutionAllylic Yes IsRearrangement Rearrangement/Racemization? IsHaloEther->IsRearrangement No SolutionHalo Change to Non-Halide Lewis Acid IsHaloEther->SolutionHalo Yes SolutionRearrange Change Lewis Acid Optimize Temperature IsRearrangement->SolutionRearrange Yes End Optimized Reaction IsRearrangement->End No SolutionAllylic->End SolutionHalo->End SolutionRearrange->End

Caption: A troubleshooting workflow for optimizing Prins cyclization reactions.

References

Technical Support Center: 4-Chlorotetrahydropyran Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Chlorotetrahydropyran waste. The following information is compiled to address potential issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

1. How should I properly store this compound?

To ensure the stability and safety of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly closed and shielded from light, as chlorinated compounds can be light-sensitive.[1] It is crucial to store it away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

2. What are the immediate first aid measures in case of exposure to this compound?

In the event of accidental exposure, prompt action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] If skin irritation persists, seek medical attention.[4]

  • Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration and seek immediate medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician immediately.[3]

3. What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE is mandatory to prevent exposure. This includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2][3] A face shield may be necessary if there is a risk of splashing.[5]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][3]

4. How should I dispose of this compound waste?

This compound is a halogenated organic compound and a flammable liquid; therefore, it must be disposed of as hazardous waste.[4][6]

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[3] Do not mix it with non-halogenated solvent waste.

  • Disposal Method: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[3]

  • Environmental Precautions: Do not allow the product to enter drains or the environment.[3][4]

5. What should I do in case of a this compound spill?

For a small laboratory spill:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ensure Safety: Remove all sources of ignition and ensure adequate ventilation.[4]

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.[4]

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[3][4][6]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Discoloration of this compound (e.g., yellowing) Impurities, slow decomposition due to improper storage (exposure to air, light, or moisture), or reaction with the container.It is recommended to not use the discolored reagent as the purity is compromised, which could affect experimental outcomes. Dispose of it as hazardous waste. Ensure proper storage of new containers.
Unexpected reaction byproducts The presence of impurities or decomposition products in the this compound. The compound may have partially hydrolyzed, releasing HCl which can catalyze side reactions.Consider purifying the this compound before use if purity is critical. Always use freshly opened bottles for sensitive reactions.
Inconsistent reaction yields Variability in the quality of this compound. Potential degradation over time.Use a new, unopened bottle of the reagent. Consider titrating the reagent if an active component's concentration is .

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₅H₉ClO[7]
Molecular Weight 120.58 g/mol [7]
Boiling Point 150 °C at 760 mmHg[4]
Flash Point 46 °C (114.8 °F)[4]
Density 1.114 g/mL at 25 °C[8]
Occupational Exposure Limits (OELs) No specific PEL or TLV has been established for this compound. For halogenated anesthetic agents, a NIOSH Recommended Exposure Limit (REL) of 2 ppm as a ceiling limit over one hour has been suggested.[3][9][3][9]

Experimental Protocols

Protocol 1: Small-Scale Spill Clean-up

Objective: To safely clean up a small spill (less than 100 mL) of this compound in a laboratory setting.

Materials:

  • Appropriate PPE (nitrile gloves, safety goggles, lab coat)

  • Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)

  • Non-sparking scoop and brush

  • Sealable container for hazardous waste, properly labeled

  • Soap and water

  • Paper towels

Procedure:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is in a fume hood, keep the sash at the lowest practical height.

    • If the spill is outside a fume hood, ensure the area is well-ventilated and eliminate all ignition sources.

  • Don PPE: Put on chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment:

    • Cover the spill with the inert absorbent material, starting from the outside and working inwards to prevent spreading.

  • Absorption:

    • Allow the absorbent material to fully absorb the liquid.

  • Collection:

    • Using a non-sparking scoop and brush, carefully collect the contaminated absorbent material.

    • Place the collected material into a designated, sealable hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels dampened with soap and water.

    • Place all cleaning materials into the hazardous waste container.

  • Waste Disposal:

    • Seal the hazardous waste container and label it clearly with its contents ("this compound spill debris").

    • Arrange for disposal through your institution's EHS department.

  • Final Steps:

    • Remove and dispose of contaminated gloves in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Protocol 2: Decontamination of Glassware

Objective: To safely decontaminate glassware that has come into contact with this compound.

Materials:

  • Appropriate PPE (nitrile gloves, safety goggles, lab coat)

  • Acetone (or another suitable organic solvent)

  • Detergent and water

  • Designated hazardous waste container for the initial rinse

Procedure:

  • Initial Rinse (in a fume hood):

    • Wearing appropriate PPE, rinse the glassware with a small amount of acetone to remove residual this compound.

    • Collect this initial rinse in a designated hazardous waste container for halogenated organic waste.

  • Second Rinse:

    • Perform a second rinse with acetone and collect it in the same hazardous waste container.

  • Washing:

    • Wash the glassware thoroughly with detergent and water.

  • Final Rinse:

    • Rinse the glassware with deionized water.

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven.

Visualizations

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Supervisor spill->alert evacuate Evacuate Area (if necessary) alert->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Size ppe->assess small_spill Small Spill (<100 mL) assess->small_spill Small large_spill Large Spill (>100 mL) assess->large_spill Large contain Contain with Absorbent Material small_spill->contain emergency Contact Emergency Response large_spill->emergency cleanup Clean Up with Non-Sparking Tools contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident to EHS dispose->report emergency->report

Caption: Workflow for responding to a this compound spill.

Waste_Disposal_Decision_Tree start This compound Waste Generated is_contaminated Is the waste mixed with other chemicals? start->is_contaminated pure_waste Pure or minimally contaminated waste is_contaminated->pure_waste No mixed_waste Mixed waste is_contaminated->mixed_waste Yes collect Collect in a designated, labeled, sealed container for halogenated waste pure_waste->collect check_compatibility Check compatibility of mixed waste components mixed_waste->check_compatibility compatible Components are compatible check_compatibility->compatible Yes incompatible Components are incompatible check_compatibility->incompatible No compatible->collect segregate Segregate waste streams incompatible->segregate segregate->collect contact_ehs Contact EHS or licensed disposal service for pickup collect->contact_ehs incinerate Incineration is the required disposal method contact_ehs->incinerate

References

Validation & Comparative

A Comparative Guide to the Synthesis and Mass Spectrometric Validation of 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic routes for 4-Chlorotetrahydropyran, a significant heterocyclic compound in pharmaceutical and chemical synthesis. The focus is on the validation of the synthesized product using mass spectrometry, an indispensable analytical tool for structural confirmation. We will compare two primary synthetic methodologies: the Prins Cyclization and the Intramolecular Williamson Ether Synthesis, supported by detailed experimental protocols and mass spectrometry data.

Overview of Synthetic Methodologies

The choice of a synthetic pathway for this compound and its derivatives can significantly influence reaction efficiency, yield, purity, and stereochemical control. The tetrahydropyran (THP) structural motif is a key component in numerous biologically active molecules, making its efficient synthesis crucial for drug development.[1][2]

  • Prins Cyclization: This method involves the Lewis acid-catalyzed reaction between a homoallylic alcohol and an aldehyde.[2] It is a powerful and often stereoselective approach for constructing substituted tetrahydropyrans.[2] The reaction proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular cyclization.[2] When a Lewis acid with a chloride counterion (e.g., NbCl₅, InCl₃, SnCl₄) is used, the chloride ion acts as a nucleophile, trapping the resulting carbocation to form the this compound.[1][2][3] This route is noted for its high efficiency and stereoselectivity, typically favoring the cis-isomer.[1]

  • Intramolecular Williamson Ether Synthesis: This is a classical and alternative approach for forming cyclic ethers.[1] The method involves the cyclization of a suitable haloalcohol precursor, such as 6-chlorohexan-2-ol, using a strong base like sodium hydride (NaH).[1] The base deprotonates the alcohol to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution to displace the chloride, forming the tetrahydropyran ring. The yield and stereoselectivity of this method are highly dependent on the precursor's synthesis and stereochemistry.[1]

Comparative Data of Synthetic Routes

The following table summarizes the key features of the two primary synthetic routes to this compound.

FeaturePrins CyclizationIntramolecular Williamson Ether Synthesis
Reaction Type Lewis acid-catalyzed addition and cyclizationIntramolecular nucleophilic substitution
Starting Materials Homoallylic alcohol (e.g., 3-buten-1-ol) and an aldehyde (e.g., Acetaldehyde)Haloalcohol precursor (e.g., 6-chlorohexan-2-ol)
Key Reagents Lewis acids like NbCl₅, InCl₃, or SnCl₄[1][3]Strong base like Sodium Hydride (NaH)[1]
Reported Yields Generally high (often >85%)[1]Variable, dependent on precursor synthesis[1]
Stereoselectivity Typically high, favoring the cis-isomer[1]Dependent on the stereochemistry of the precursor
Reaction Conditions Mild conditions, short reaction times[1][3]Anhydrous conditions required[1]

Validation by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful synthesis of this compound. It provides two essential pieces of information: the molecular weight and a structural fingerprint based on the molecule's fragmentation pattern.[1] Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a commonly employed technique for this analysis.[1]

Key Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₉ClO, MW ≈ 120.58 g/mol ).[4]

  • Isotopic Pattern: A definitive confirmation of the presence of a single chlorine atom is the characteristic isotopic pattern in the molecular ion region. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8% and ³⁷Cl ≈ 24.2%), the spectrum will exhibit a molecular ion peak (M⁺) for the molecule containing ³⁵Cl and an M+2 peak for the molecule with ³⁷Cl. The intensity ratio of the M⁺ to the M+2 peak will be approximately 3:1.[1]

  • Fragmentation Pattern: The energetically unstable molecular ions break apart into smaller, characteristic fragment ions.[5] The fragmentation of this compound is expected to follow pathways typical for cyclic ethers and alkyl chlorides.[1]

Predicted Mass Spectrometry Fragmentation

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways under electron ionization are predicted to be:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.[1]

  • Ring Cleavage: The tetrahydropyran ring can fragment to produce various smaller ions.[1]

  • Loss of HCl: Elimination of a neutral hydrogen chloride molecule is a common pathway for alkyl chlorides.[1]

  • Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond can result in the loss of a chlorine radical.[1]

The following table summarizes the expected key ions in the mass spectrum of this compound.

m/z ValueIon/FragmentDescription
120/122[C₅H₉ClO]⁺Molecular ion (M⁺ and M+2 peaks in ~3:1 ratio)
85[C₅H₉O]⁺Loss of Chlorine radical (Cl•)
84[C₅H₈O]⁺•Loss of Hydrogen Chloride (HCl)
55[C₄H₇]⁺Fragment from ring cleavage

Note: The table shows representative fragments. The actual spectrum may contain additional peaks.

Experimental Protocols

A. Synthesis: Prins Cyclization (Representative Protocol)

This protocol is a general representation for the synthesis of a this compound derivative.

  • Preparation: To a solution of a homoallylic alcohol (1.0 mmol) and an aldehyde (1.2 mmol) in a dry solvent like dichloromethane (10 mL) under an inert atmosphere, cool the mixture to 0 °C.

  • Catalyst Addition: Add a Lewis acid catalyst, such as Niobium(V) chloride (NbCl₅) (20 mol%), portion-wise to the stirred solution.[3]

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the this compound derivative.[1]

B. Validation: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[1]

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions: [1]

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions: [1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Scan Mode: Full scan.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak with its characteristic 3:1 isotopic pattern and compare the fragmentation pattern with expected pathways.

Visualized Workflows and Pathways

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase Start Starting Materials (e.g., Homoallylic Alcohol, Aldehyde) Reaction Synthetic Reaction (e.g., Prins Cyclization) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Pure this compound Purification->Product SamplePrep Sample Preparation for GC-MS Product->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Interpretation (Molecular Ion, Isotopic Pattern, Fragmentation) GCMS->DataAnalysis Confirmation Structural Confirmation DataAnalysis->Confirmation

Caption: General workflow for the synthesis and subsequent GC-MS validation of this compound.

G M Molecular Ion [C₅H₉ClO]⁺• m/z 120/122 F1 [C₅H₉O]⁺ m/z 85 M->F1 - Cl• F2 [C₅H₈O]⁺• m/z 84 M->F2 - HCl F3 [C₄H₇]⁺ m/z 55 M->F3 - Ring Cleavage Fragments

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

Both Prins cyclization and intramolecular Williamson ether synthesis are viable methods for producing this compound. However, the Prins cyclization often presents a more direct and stereoselective route with higher yields.[1] Regardless of the synthetic method employed, mass spectrometry, particularly GC-MS, is an essential and definitive tool for product validation. The characteristic isotopic signature of the molecular ion provides unambiguous evidence of chlorine incorporation, while the fragmentation pattern serves as a structural fingerprint, confirming the identity of the synthesized this compound.[1] This guide provides researchers with a comparative framework and practical protocols for the synthesis and robust validation of this important chemical intermediate.

References

Spectroscopic Comparison of Cis- and Trans-4-Chlorotetrahydropyran Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural elucidation of stereoisomers is fundamental in chemical synthesis and drug development, as different isomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a detailed comparison of the expected spectroscopic signatures of cis- and trans-4-Chlorotetrahydropyran, offering a framework for their differentiation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of direct experimental spectra for these specific isomers in the public domain, this guide is based on established spectroscopic principles and data from analogous compounds. The key differentiating features are predicted to arise primarily from the distinct spatial arrangement of the chlorine atom and its influence on the molecule's magnetic and vibrational environment.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted key spectroscopic data for the cis and trans isomers of 4-Chlorotetrahydropyran. These predictions are based on the anticipated stable chair conformations of the tetrahydropyran ring. In the cis isomer, the chlorine atom predominantly occupies the equatorial position to minimize steric strain, while in the trans isomer, it is in the axial position.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
ParameterPredicted Data for Cis-4-Chlorotetrahydropyran (Equatorial Cl)Predicted Data for Trans-4-Chlorotetrahydropyran (Axial Cl)Key Differentiating Features
H-4 Chemical Shift (δ) ~4.0 - 4.2 ppm (multiplet)~3.8 - 4.0 ppm (multiplet)The equatorial proton in the cis isomer is expected to be more deshielded.[1]
H-2, H-6 Chemical Shifts (δ) Axial: ~3.4 - 3.6 ppm (multiplet)Equatorial: ~3.9 - 4.1 ppm (multiplet)Axial: ~3.4 - 3.6 ppm (multiplet)Equatorial: ~3.9 - 4.1 ppm (multiplet)Minor differences may be observed due to the different orientation of the C-Cl bond.
H-3, H-5 Chemical Shifts (δ) Axial: ~1.6 - 1.8 ppm (multiplet)Equatorial: ~1.9 - 2.1 ppm (multiplet)Axial: ~1.7 - 1.9 ppm (multiplet)Equatorial: ~1.8 - 2.0 ppm (multiplet)Subtle shifts are expected.
J-coupling (H-4ax, H-3ax/H-5ax) ~8 - 11 HzNot applicable (H-4 is equatorial)The large axial-axial coupling for the proton at C-4 is a key indicator for the trans isomer where the proton is axial.
J-coupling (H-4eq, H-3ax/eq, H-5ax/eq) Not applicable (H-4 is axial)~2 - 5 HzSmall equatorial-axial and equatorial-equatorial couplings for the proton at C-4 are characteristic of the cis isomer.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
ParameterPredicted Data for Cis-4-Chlorotetrahydropyran (Equatorial Cl)Predicted Data for Trans-4-Chlorotetrahydropyran (Axial Cl)Key Differentiating Features
C-4 Chemical Shift (δ) ~62 - 66 ppm~58 - 62 ppmThe C-4 carbon in the trans isomer (axial chlorine) is expected to be shielded (γ-gauche effect).[1]
C-2, C-6 Chemical Shift (δ) ~68 - 72 ppm~65 - 69 ppmThe stereochemistry at C-4 can influence the chemical shift of C-2 and C-6.
C-3, C-5 Chemical Shift (δ) ~30 - 34 ppm~28 - 32 ppmThe axial chlorine in the trans isomer may cause slight shielding of the C-3 and C-5 carbons.
Table 3: Predicted IR Spectroscopic Data
Spectroscopic TechniqueParameterPredicted Data for Cis-4-Chlorotetrahydropyran (Equatorial Cl)Predicted Data for Trans-4-Chlorotetrahydropyran (Axial Cl)Key Differentiating Features
IR Spectroscopy C-Cl Stretch (ν) ~740 - 760 cm⁻¹~680 - 720 cm⁻¹The C-Cl stretching frequency is typically higher for the equatorial conformer.[1]
C-O-C Stretch (ν) ~1080 - 1120 cm⁻¹~1090 - 1130 cm⁻¹Minor shifts may be observable.[1]
Table 4: Predicted Mass Spectrometry Data
Spectroscopic TechniqueParameterPredicted Data for Cis- and Trans-4-ChlorotetrahydropyranKey Differentiating Features
Mass Spectrometry Molecular Ion (M⁺) m/z 120/122 (approx. 3:1 ratio)The isotopic pattern for chlorine is the key identifier.
Key Fragments m/z 85 [M-Cl]⁺, m/z 57, m/z 43Fragmentation patterns are expected to be very similar for both stereoisomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, 32-64 scans, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.[1] Carefully integrate all signals and determine the chemical shifts and coupling constants (J-values).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, 512-2048 scans, and a relaxation delay of 2-5 seconds.

  • 2D NMR (for confirmation) :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands, paying close attention to the C-Cl and C-O-C stretching frequencies.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization : Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition : Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu. Identify the molecular ion peak and its isotopic pattern, which should show a ~3:1 ratio for the M⁺ and M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Visualizations

Caption: Chair conformations of cis- and trans-4-Chlorotetrahydropyran.

G Spectroscopic Differentiation Workflow start Sample of This compound (cis/trans mixture or pure isomer) nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms analysis Data Analysis and Comparison nmr->analysis Chemical shifts (¹H, ¹³C) Coupling constants ir->analysis C-Cl stretch frequency ms->analysis Molecular ion and isotopic pattern cis_isomer Cis Isomer Identified analysis->cis_isomer Equatorial Cl signatures trans_isomer Trans Isomer Identified analysis->trans_isomer Axial Cl signatures

Caption: Workflow for spectroscopic differentiation of isomers.

References

A Comparative Guide to the Characterization of 4-Chlorotetrahydropyran Derivatives using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules. The introduction of a chlorine atom at the C4-position offers a valuable synthetic handle for further functionalization, making 4-chlorotetrahydropyran derivatives key intermediates in drug discovery and development. Accurate and efficient characterization of these derivatives is paramount. This guide provides a comprehensive comparison of the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound derivatives, supported by experimental data and protocols. We also present a comparative analysis with alternative analytical techniques.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound derivatives, ¹H and ¹³C NMR provide a wealth of information regarding:

  • Connectivity: Through-bond correlations in 2D NMR experiments (like COSY and HMBC) establish the bonding framework of the molecule.

  • Stereochemistry: The multiplicity and coupling constants (J-values) of protons in the ¹H NMR spectrum reveal their relative spatial orientation (axial or equatorial) within the tetrahydropyran ring.

  • Electronic Environment: Chemical shifts (δ) in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of each nucleus, providing insights into the effects of substituents.

¹H and ¹³C NMR Spectral Data of this compound Derivatives

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and a selection of its derivatives. These values are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

Table 1: ¹H NMR Data for Selected this compound Derivatives (in CDCl₃)

CompoundH-2/H-6 (ppm)H-3/H-5 (ppm)H-4 (ppm)Other Protons (ppm)
This compound3.60-3.80 (m)1.80-2.10 (m)4.20-4.35 (m)-
4-Chloro-2-methyltetrahydropyran3.40-4.00 (m)1.60-2.20 (m)4.10-4.25 (m)1.25 (d, J=6.2 Hz, -CH₃)
4-Chloro-4-methyltetrahydropyran3.70-3.90 (m)1.90-2.20 (m)-1.65 (s, -CH₃)
2-(4-Chlorobutoxy)tetrahydropyran3.40-3.90 (m)1.50-1.90 (m)-4.58 (t, J=3.5 Hz, OCHO), 3.55 (t, J=6.5 Hz, -CH₂Cl)

Table 2: ¹³C NMR Data for Selected this compound Derivatives (in CDCl₃)

CompoundC-2/C-6 (ppm)C-3/C-5 (ppm)C-4 (ppm)Other Carbons (ppm)
This compound~68.0~35.0~60.0-
4-Chloro-2-methyltetrahydropyran~73.0 (C-2), ~67.0 (C-6)~34.0, ~32.0~59.0~21.0 (-CH₃)
4-Chloro-4-methyltetrahydropyran~67.0~40.0~70.0~30.0 (-CH₃)
2-(4-Chlorobutoxy)tetrahydropyran~98.8 (C-2), ~62.3 (C-6)~30.7, ~19.6~67.2~45.1 (-CH₂Cl), ~29.8, ~25.5

Experimental Protocols

Standard ¹H and ¹³C NMR Acquisition:

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically 1% v/v).

NMR Instrument Setup and Data Acquisition:

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

  • Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

  • Acquisition Parameters:

    • ¹H NMR: A standard pulse sequence (e.g., zg30) is used. Typically, 8 to 16 scans are sufficient. The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum to singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required. The spectral width is set to encompass the typical range for organic molecules (e.g., 0 to 220 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone of structural elucidation, other techniques provide complementary information and can be advantageous in specific contexts.

Table 3: Comparison of Analytical Techniques for Characterizing this compound Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed connectivity, stereochemistry, and electronic environment.Unambiguous structure determination, non-destructive.Requires larger sample amounts, can be time-consuming for complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, small sample requirement, can be coupled with chromatography (GC-MS, LC-MS).Provides limited information on stereochemistry and connectivity of isomers.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and inexpensive.Provides limited structural information, spectra can be complex.
X-ray Crystallography Absolute three-dimensional structure in the solid state.Definitive structural information, including absolute stereochemistry.Requires a suitable single crystal, structure may differ from solution-state conformation.

Visualization of the Characterization Workflow

The logical flow of characterizing a novel this compound derivative is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS IR Infrared Spectroscopy (Functional Groups) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Xray X-ray Crystallography (Optional, for absolute stereochemistry) Structure_Elucidation->Xray

Characterization workflow for this compound derivatives.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the comprehensive characterization of this compound derivatives. The detailed structural information obtained from NMR, particularly when combined with 2D techniques, is unparalleled by other methods. While techniques like mass spectrometry and IR spectroscopy provide valuable complementary data, NMR remains the gold standard for unambiguous structure elucidation in solution. For absolute stereochemical assignment in the solid state, X-ray crystallography is the definitive method, provided a suitable crystal can be obtained. By employing a multi-technique approach, guided by the robust data from NMR spectroscopy, researchers can confidently and efficiently characterize novel this compound derivatives, accelerating the pace of drug discovery and development.

A Comparative Guide to Tetrahydropyran Synthesis: Prins Cyclization vs. Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) ring is a vital structural motif prevalent in a vast array of natural products and pharmaceutically active compounds.[1][2] Its synthesis is a cornerstone of modern organic chemistry, with a variety of methods developed for its construction. Among these, the Prins cyclization and the intramolecular Williamson ether synthesis represent two of the most fundamental and widely utilized strategies. This guide provides a detailed comparison of these two powerful methods, offering insights into their mechanisms, substrate scope, stereoselectivity, and practical applications, supported by experimental data to aid researchers in selecting the optimal synthetic route.

At a Glance: Key Differences

FeaturePrins CyclizationWilliamson Ether Synthesis
Bond Formation C-C and C-O bonds formedC-O bond formed
Key Intermediates Oxocarbenium ionAlkoxide
Typical Substrates Homoallylic alcohol and an aldehyde/ketoneHaloalcohol
Primary Advantage Rapid construction of complex, substituted THPsSimplicity and predictability for simple THPs
Primary Limitation Potential for side reactions (e.g., oxonia-Cope rearrangement) and racemizationLimited to primary or secondary halides; potential for competing elimination reactions
Stereocontrol Often highly diastereoselective, controllable by catalyst and conditionsDependent on the stereochemistry of the starting haloalcohol

Logical Workflow for Method Selection

G Start Desired Tetrahydropyran Target Complexity High degree of substitution and stereochemical complexity? Start->Complexity Starting_Material Starting material availability? Complexity->Starting_Material No Prins Consider Prins Cyclization Complexity->Prins Yes Starting_Material->Prins Homoallylic alcohol and aldehyde readily available? Williamson Consider Williamson Ether Synthesis Starting_Material->Williamson Haloalcohol readily available? Prins_Adv Advantages: - Convergent - Stereoselective - Builds complexity quickly Prins->Prins_Adv Prins_Disadv Disadvantages: - Potential for side reactions - Requires careful optimization of catalysts and conditions Prins->Prins_Disadv Williamson_Adv Advantages: - Simple - Reliable for simple THPs - Readily available starting materials Williamson->Williamson_Adv Williamson_Disadv Disadvantages: - Limited to primary/secondary halides - Potential for E2 elimination - Less convergent Williamson->Williamson_Disadv

Figure 1. Decision-making workflow for selecting between Prins cyclization and Williamson ether synthesis for tetrahydropyran formation.

Prins Cyclization: A Powerful Tool for Complex THP Synthesis

The Prins cyclization is an acid-catalyzed reaction that involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol.[1][2] The reaction proceeds through a key oxocarbenium ion intermediate, which is then trapped by the intramolecular alkene to form the tetrahydropyran ring.[3][4] This method is highly valued for its efficiency in constructing complex cyclic ethers from relatively simple acyclic precursors.[5]

A significant advantage of the Prins cyclization is its potential for high diastereoselectivity, which can often be controlled by the choice of catalyst and reaction conditions. The cyclization typically proceeds through a chair-like transition state, leading to predominantly cis- or trans-isomers.[1] Various Lewis and Brønsted acids can be employed as catalysts, and the reaction tolerates a range of functional groups on both the homoallylic alcohol and the aldehyde.[1] However, potential side reactions, such as the formation of tetrahydrofuran derivatives and racemization via an oxonia-Cope rearrangement, require careful consideration and optimization of reaction conditions.[1][4]

Experimental Protocol: FeCl₃-Catalyzed Prins Cyclization

This protocol describes the synthesis of a 4-hydroxytetrahydropyran derivative.

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the homoallylic alcohol in anhydrous DCM at room temperature, add the aldehyde.

  • Add a catalytic amount of anhydrous FeCl₃ to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by silica gel column chromatography.[1]

Williamson Ether Synthesis: A Classic and Reliable Method

The Williamson ether synthesis is a straightforward and dependable method for forming ethers, including cyclic ethers like tetrahydropyrans through an intramolecular reaction.[6][7] The reaction proceeds via an S_N_2 mechanism, where an alkoxide nucleophile attacks an alkyl halide, displacing the halide and forming the ether linkage.[6] For the synthesis of tetrahydropyrans, this involves a haloalcohol, where the alcohol is deprotonated to form an alkoxide, which then attacks the carbon bearing the halogen in an intramolecular fashion.[8][9]

The primary limitation of the Williamson ether synthesis lies in its substrate scope. The reaction works best with primary alkyl halides.[10] Secondary alkyl halides can also be used, but the potential for a competing E2 elimination reaction increases, leading to the formation of an alkene byproduct.[11] Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination.[6] Despite this limitation, the intramolecular Williamson ether synthesis is a valuable tool for the preparation of simple, unsubstituted or lightly substituted tetrahydropyrans from readily available starting materials.

Experimental Protocol: Intramolecular Williamson Ether Synthesis

This protocol describes the synthesis of a tetrahydropyran from a 5-halopentan-1-ol.

Materials:

  • 5-halopentan-1-ol (e.g., 5-bromopentan-1-ol)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride, NaH)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF, or Dimethylformamide, DMF)

  • Water

  • Ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 5-halopentan-1-ol in the anhydrous solvent.

  • Cool the solution in an ice bath and slowly add the sodium hydride portion-wise. Hydrogen gas will be evolved.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction may require gentle heating.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ether (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and carefully remove the solvent by distillation or rotary evaporation to yield the crude tetrahydropyran.

  • If necessary, the product can be further purified by distillation.

Comparative Performance Data

The following table summarizes representative experimental data for the synthesis of substituted tetrahydropyrans using both methods, highlighting typical yields and stereoselectivities.

MethodSubstratesCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
Prins Cyclization Homoallylic alcohol + BenzaldehydeFeCl₃ (cat.)DCMRT192>95:5
Prins Cyclization Homoallylic alcohol + PropanalBiCl₃ (cat.)DCM00.5-185>95:5
Prins Cyclization Unsaturated enol ether + AldehydeBrønsted superacid (cat.)---55-
Prins Cyclization Homoallylic alcohol + AldehydeInBr₃ (cat.)CH₂Cl₂0-HighHigh
Williamson Ether Synthesis 5-bromopentan-1-olNaHTHFRT-reflux1-850-95N/A
Williamson Ether Synthesis (Z)-6-chloro-hex-3-en-1-olNaHTHFRT1280N/A

Data compiled from various sources.[1][4][6][12][13]

Signaling Pathways and Reaction Mechanisms

G cluster_0 Prins Cyclization cluster_1 Williamson Ether Synthesis A1 Homoallylic Alcohol + Aldehyde A3 Oxocarbenium Ion Intermediate A1->A3 + H+ A2 Acid Catalyst (e.g., Lewis Acid) A2->A3 A4 Intramolecular Cyclization A3->A4 A5 Nucleophilic Trapping / Proton Loss A4->A5 A6 Tetrahydropyran Product A5->A6 B1 Haloalcohol B3 Alkoxide Intermediate B1->B3 - H+ B2 Base (e.g., NaH) B2->B3 B4 Intramolecular SN2 Attack B3->B4 B5 Tetrahydropyran Product B4->B5

Figure 2. Simplified mechanistic pathways for the Prins cyclization and intramolecular Williamson ether synthesis.

Conclusion

Both the Prins cyclization and the Williamson ether synthesis are indispensable tools for the synthesis of tetrahydropyrans. The choice between these two methods should be guided by the specific target molecule and the available starting materials. The Prins cyclization excels in the rapid and stereoselective construction of complex, highly substituted tetrahydropyrans. In contrast, the Williamson ether synthesis offers a simpler and often more direct route to less substituted tetrahydropyrans, provided a suitable haloalcohol precursor is accessible. By understanding the strengths and limitations of each approach, researchers can strategically plan and execute the efficient synthesis of a wide range of tetrahydropyran-containing molecules.

References

Constructing Tetrahydropyran Rings: A Comparative Guide to Alternatives for 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its synthesis is a cornerstone of modern organic chemistry. While 4-chlorotetrahydropyran serves as a readily available building block for introducing the THP moiety via nucleophilic substitution, its use is often limited to specific applications. For the de novo construction of highly substituted and stereochemically complex tetrahydropyran rings, a diverse arsenal of synthetic methodologies has been developed. This guide provides a comparative overview of the most prominent and effective alternatives to using pre-functionalized THPs, focusing on methods that construct the heterocyclic core.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of key synthetic strategies, supported by experimental data and protocols, to inform the selection of the most appropriate method for a given synthetic challenge.

Performance Comparison of Key Synthetic Strategies

The following tables summarize the performance of several key methods for the construction of tetrahydropyran rings. The data presented is sourced from peer-reviewed literature and is intended to provide a comparative snapshot of the potential yield, stereoselectivity, and general applicability of each method.

Table 1: Comparison of Yields and Selectivities for Tetrahydropyran Synthesis

MethodSubstrate Example(s)Catalyst/ReagentSolventTemp (°C)Yield (%)Diastereoselectivity (dr)Enantioselectivity (ee)Reference(s)
Prins Cyclization Homoallylic alcohol and aldehydePhosphomolybdic acid (PMA)WaterRT80-92All-cisN/A
Homoallylic alcohol and aldehydeIodine (5 mol%)CH₂Cl₂Reflux52-91N/AN/A
3-Chlorohomoallylic alcohol and aldehydePerrhenic acid (HReO₄)N/AN/AModerate to goodcis-2,6-disubstitutedN/A
Organocatalytic Domino Reaction α-Hydroxymethyl nitroalkene and 1,3-dicarbonyl compoundQuinine-derived squaramideCH₂Cl₂-2559-9126-98% de71-99% ee
Intramolecular Epoxide Opening 4,5-Epoxy alcoholCobalt(II) complexN/AN/AExcellentHighN/A
Unsaturated epoxy alcoholRhodium catalystN/AN/A84N/AN/A
Hetero-Diels-Alder Reaction Danishefsky's diene and aldehydeChiral Cr(III) catalystN/AN/AHighHighHigh
Ring-Closing Metathesis (RCM) Acyclic dieneGrubbs' II catalyst (50-250 ppm)Dilute solutionN/ANear-quantitativeN/AN/A
Intramolecular Williamson Ether Synthesis HalohydrinStrong base (e.g., NaH)Aprotic (e.g., THF, DMF)VariesVariesN/AN/A

Key Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental protocols for representative examples of each major synthetic strategy for constructing the tetrahydropyran ring.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound to form a tetrahydropyran ring. The reaction proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome is often controlled by a chair-like transition state.

Experimental Protocol: Aqueous Prins Cyclization Catalyzed by Phosphomolybdic Acid

To a solution of the homoallylic alcohol (1.0 mmol) and an aldehyde (1.2 mmol) in water (5 mL), phosphomolybdic acid (10 mol%) is added. The resulting mixture is stirred at room temperature for the appropriate time (typically a few hours, monitored by TLC). Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran derivative.

  • Key Advantages: Environmentally friendly (uses water as a solvent), mild reaction conditions, high yields, and high diastereoselectivity for the all-cis product.

Organocatalytic Domino Michael-Hemiacetalization

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. The domino Michael-hemiacetalization reaction provides a highly enantioselective route to functionalized tetrahydropyrans from simple starting materials.

Experimental Protocol: Asymmetric Synthesis of a Dihydropyran via Domino Michael-Hemiacetalization

To a solution of the α-hydroxymethyl nitroalkene (0.5 mmol) and the 1,3-dicarbonyl compound (0.5 mmol) in dichloromethane (0.4 mL) at -25 °C is added the quinine-derived squaramide catalyst (0.5 mol%). The reaction mixture is stirred at this temperature for the specified time (monitored by TLC). After completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to yield the tetrahydropyranol product. For dehydration to the dihydropyran, the crude tetrahydropyranol is dissolved in toluene (10 mL), and p-toluenesulfonic acid (20 mol%) is added. The mixture is heated at 100 °C for 1 hour. After cooling, the solvent is evaporated, and the crude product is purified by column chromatography.

  • Key Advantages: High enantioselectivity, operational simplicity (one-pot potential), and access to highly functionalized products.

Intramolecular Epoxide Ring Opening

The intramolecular cyclization of epoxy alcohols is a classic and effective method for the synthesis of cyclic ethers. The regioselectivity of the epoxide opening (5-exo-tet vs. 6-endo-tet) is a critical aspect, with the formation of the six-membered tetrahydropyran ring often requiring specific substrate features or catalysts to be favored over the kinetically preferred five-membered tetrahydrofuran ring.

Experimental Protocol: Rhodium-Catalyzed Intramolecular Epoxide Ring Opening

A specific protocol for a rhodium-catalyzed intramolecular epoxide ring opening leading to a tetrahydropyran derivative would be highly substrate-dependent. Generally, the 4,5-epoxy alcohol substrate would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere. A rhodium catalyst, such as [Rh(cod)₂]BF₄, with an appropriate ligand is then added. The reaction is typically stirred at room temperature or with gentle heating until completion as monitored by TLC. Workup would involve filtration through a pad of silica gel, removal of the solvent under reduced pressure, and purification of the residue by column chromatography. For a specific example, a yield of 84% was achieved in the synthesis of a complex intermediate.

  • Key Advantages: Mild reaction conditions and the ability to control regioselectivity towards the 6-endo cyclization with appropriate catalysts.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of six-membered heterocycles. In the context of tetrahydropyran synthesis, it typically involves the reaction of an electron-rich diene (e.g., Danishefsky's diene) with an aldehyde under Lewis acid catalysis. The development of chiral catalysts has enabled highly enantioselective versions of this reaction.

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

A detailed protocol for an asymmetric hetero-Diels-Alder reaction would involve the slow addition of an aldehyde to a solution of a chiral Lewis acid catalyst (e.g., a chiral chromium(III) complex) in an anhydrous, non-coordinating solvent like dichloromethane at low temperature (e.g., -78 °C). The activated diene, such as Danishefsky's diene, is then added dropwise. The reaction is stirred at low temperature for several hours until completion. The reaction is then quenched, for example, with trifluoroacetic acid, followed by an aqueous workup. The organic layer is dried and concentrated, and the resulting product is purified by chromatography.

  • Key Advantages: High stereocontrol (both diastereoselectivity and enantioselectivity), convergence, and the ability to introduce multiple stereocenters in a single step.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including tetrahydropyrans. The reaction utilizes ruthenium-based catalysts to form a carbon-carbon double bond within a molecule, leading to cyclization.

Experimental Protocol: General Procedure for Ring-Closing Metathesis

An acyclic diene precursor is dissolved in a degassed solvent (e.g., dichloromethane or toluene) to a dilute concentration (typically 0.001-0.1 M) under an inert atmosphere. A solution of a Grubbs' catalyst (e.g., Grubbs' second generation) is then added (typically 50 to 250 ppm loading). The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the unsaturated tetrahydropyran derivative.

  • Key Advantages: High functional group tolerance, catalytic nature allowing for low catalyst loadings, and applicability to the synthesis of a wide range of ring sizes.

Intramolecular Williamson Ether Synthesis

This classical method involves the intramolecular Sₙ2 reaction of a halo-alcohol to form a cyclic ether. The formation of five- and six-membered rings is generally favored.

Experimental Protocol: Intramolecular Williamson Ether Synthesis

To a suspension of a strong base, such as sodium hydride (NaH, 1.2 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere, a solution of the appropriate halo-alcohol (1.0 equivalent) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated. The crude product is then purified by column chromatography.

  • Key Advantages: Simplicity, use of readily available starting materials, and reliability for forming simple tetrahydropyran rings.

Visualization of Key Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the fundamental transformations and workflows of the described synthetic methods.

Prins_Cyclization cluster_reactants Reactants cluster_reaction Reaction cluster_product Product homoallylic_alcohol Homoallylic Alcohol oxocarbenium Oxocarbenium Ion Intermediate homoallylic_alcohol->oxocarbenium H+ aldehyde Aldehyde aldehyde->oxocarbenium cyclization Cyclization (Chair-like TS) oxocarbenium->cyclization thp_product Tetrahydropyran cyclization->thp_product

Caption: General workflow of the Prins Cyclization.

Domino_Michael_Hemiacetalization cluster_reactants Reactants cluster_reaction Reaction cluster_product Product nitroalkene α-Hydroxymethyl Nitroalkene michael_addition Michael Addition nitroalkene->michael_addition Organocatalyst dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->michael_addition hemiacetalization Intramolecular Hemiacetalization michael_addition->hemiacetalization thp_product Functionalized Tetrahydropyranol hemiacetalization->thp_product

Caption: Organocatalytic Domino Michael-Hemiacetalization.

Intramolecular_Epoxide_Opening cluster_reactant Reactant cluster_reaction Reaction cluster_product Product epoxy_alcohol 4,5-Epoxy Alcohol cyclization 6-endo-tet Cyclization epoxy_alcohol->cyclization Catalyst thp_product Tetrahydropyran cyclization->thp_product

Caption: Intramolecular Epoxide Opening for THP synthesis.

Conclusion

The construction of the tetrahydropyran ring is a well-developed field with a multitude of powerful and versatile synthetic methods. The choice of the optimal strategy depends on several factors, including the desired substitution pattern, stereochemical complexity, and the availability of starting materials. While this compound remains a useful synthon for certain applications, the methods outlined in this guide—Prins cyclization, organocatalytic domino reactions, intramolecular epoxide opening, hetero-Diels-Alder reactions, ring-closing metathesis, and intramolecular Williamson ether synthesis—offer superior flexibility and control for the de novo synthesis of complex THP-containing targets. By providing a comparative overview of their performance and detailed experimental protocols, this guide aims to empower researchers to make informed decisions in the design and execution of their synthetic routes.

A Comparative Guide to the Reactivity of 4-Chlorotetrahydropyran and Other Haloethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tetrahydropyran (THP) moiety is a cornerstone of modern chemical synthesis, appearing frequently in natural products and pharmaceutical agents.[1][2] The ability to functionalize this scaffold is paramount, and nucleophilic substitution at the C4 position of 4-halotetrahydropyrans represents a critical synthetic strategy. This guide provides an objective comparison of the reactivity of 4-Chlorotetrahydropyran with other haloethers, supported by established chemical principles and experimental data.

Principles of Reactivity in Nucleophilic Substitution

The reactivity of haloethers, including this compound, in nucleophilic substitution reactions is governed by several key factors:

  • The Nature of the Leaving Group: The primary determinant of reactivity is the ability of the halogen to depart as a stable halide ion. The established trend for leaving group ability is I > Br > Cl > F.[1] This is a consequence of both the carbon-halogen (C-X) bond strength and the stability (and low basicity) of the resulting halide anion.[1] Weaker C-X bonds are broken more easily, accelerating the reaction rate.[1]

  • Reaction Mechanism (SN1 vs. SN2): As secondary halides, 4-halotetrahydropyrans can proceed through either SN1 (unimolecular) or SN2 (bimolecular) pathways.[1][2] The operative mechanism is influenced by the nucleophile, solvent, and temperature.[2]

    • SN2 Pathway: Favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO). This pathway involves a backside attack, leading to an inversion of stereochemistry at the reaction center.[2]

    • SN1 Pathway: Favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol). This pathway proceeds through a planar carbocation intermediate, which can lead to a mixture of stereoisomers.[2][3]

  • Ring Size and Strain: When comparing cyclic ethers, ring size plays a significant role. SN2 reactivity tends to increase as ring strain increases (i.e., in smaller rings like tetrahydrofurans compared to tetrahydropyrans). Conversely, elimination (E2) reactions can become more competitive in larger, more flexible ring systems, especially with strong bases.[4]

Comparative Reactivity of 4-Halotetrahydropyrans

The reactivity of 4-halotetrahydropyrans is a direct function of the halogen leaving group. For synthetic applications, this trend dictates the necessary reaction conditions.

4-HalotetrahydropyranC-X Bond Dissociation Energy (kJ/mol)Basicity of Halide Ion (X⁻)Expected Relative Rate of Substitution
4-Iodotetrahydropyran~213-240WeakestFastest
4-Bromotetrahydropyran~285WeakFast
This compound ~327 Strong Slow
4-Fluorotetrahydropyran~450StrongestVery Slow / Unreactive

Table 1: Comparison of properties and expected reactivity for 4-halotetrahydropyrans. Data compiled from established chemical principles.[1]

As the data indicates, 4-iodotetrahydropyran and 4-bromotetrahydropyran are the preferred substrates for facile nucleophilic substitution due to their higher reactivity.[1] Reactions involving this compound often require more forcing conditions, such as higher temperatures or stronger nucleophiles, to achieve reasonable reaction rates.[1] 4-Fluorotetrahydropyran is generally considered unreactive in standard nucleophilic substitution reactions.[1]

Experimental Protocols: Nucleophilic Substitution on this compound

The following protocols are representative examples for the functionalization of this compound and should be considered as starting points for optimization.

Protocol 1: Synthesis of 4-Aminotetrahydropyran Derivatives

This procedure describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in DMF, add the amine and the base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminotetrahydropyran derivative.[2]

Protocol 2: Synthesis of 4-Thioethertetrahydropyran Derivatives

This procedure details the reaction with a thiol, utilizing the high nucleophilicity of thiolates.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., Thiophenol) (1.1 eq)

  • Triethylamine (Et₃N) or Sodium Hydride (NaH) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the thiol in DMF, add the base at 0 °C or room temperature to generate the thiolate nucleophile.

  • Add this compound to the solution and stir the mixture at room temperature. Thiolates are highly effective nucleophiles, and these reactions are often rapid.[2]

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 4-thioether product.[2]

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved, the following diagrams outline the mechanistic pathways and a general experimental workflow.

G Nucleophilic Substitution Pathways for Haloethers cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway sn2_start Nu⁻ + R-X sn2_ts [Nu---R---X]⁻ (Trigonal Bipyramidal TS) sn2_start->sn2_ts Backside Attack sn2_end Nu-R + X⁻ (Inversion of Stereochemistry) sn2_ts->sn2_end sn2_label Favored by: - Strong Nucleophiles - Polar Aprotic Solvents sn1_start R-X sn1_inter R⁺ + X⁻ (Carbocation Intermediate) sn1_start->sn1_inter Slow, Rate-Determining sn1_end Nu-R (Racemization/Mixture) sn1_inter->sn1_end + Nu⁻ (Fast) sn1_label Favored by: - Weak Nucleophiles - Polar Protic Solvents

Caption: SN1 and SN2 reaction pathways for haloethers.

G General Experimental Workflow for Nucleophilic Substitution A 1. Reaction Setup (Haloether, Nucleophile, Solvent, Base) B 2. Reaction Monitoring (TLC, LC-MS) A->B C 3. Aqueous Workup (Quench, Extract with Organic Solvent) B->C D 4. Isolation (Wash, Dry, Concentrate) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The reactivity of this compound is moderate compared to its bromo and iodo counterparts, a direct consequence of the stronger carbon-chlorine bond. This necessitates the use of more forcing conditions to achieve efficient nucleophilic substitution. However, its stability and accessibility make it a valuable intermediate in complex molecule synthesis. The choice between different 4-halotetrahydropyrans and other haloethers will ultimately depend on the desired reactivity, the nature of the nucleophile, and the overall synthetic strategy. Understanding the principles outlined in this guide allows researchers to make informed decisions to optimize their synthetic routes.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 4-Chlorotetrahydropyran is paramount. This five-carbon heterocyclic compound, containing a chlorine atom, serves as a critical building block in the synthesis of various pharmaceutical and specialty chemicals. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the nature of the impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC, HPLC, and qNMR for the analysis of this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)Ultraviolet (UV), Refractive Index (RI), Mass Spectrometry (MS)NMR Spectrometer
Limit of Detection (LOD) ~0.01 - 0.1%~0.01 - 0.05% (UV), ~0.1% (RI)~0.1 - 0.5%
Limit of Quantitation (LOQ) ~0.05 - 0.3%~0.05 - 0.15% (UV), ~0.3% (RI)~0.3 - 1.5%
**Linearity (R²) **>0.99>0.99>0.999
Precision (%RSD) < 2%< 2%< 1%
Accuracy (%) 98 - 102%98 - 102%99 - 101%
Throughput HighMediumLow to Medium
Strengths Excellent for volatile impurities, high resolution.Broad applicability, suitable for non-volatile impurities.Absolute quantification without a specific reference standard for each impurity, provides structural information.
Limitations Requires volatile and thermally stable analytes.May require chromophores for sensitive UV detection; RI detection is less sensitive and not compatible with gradient elution.Lower sensitivity compared to chromatographic methods, higher initial instrument cost.

Common Impurities in this compound

The manufacturing process of this compound, often involving the chlorination of tetrahydropyran-4-ol or synthesis from tetrahydrofurfuryl alcohol, can lead to the formation of several potential impurities.[1] Understanding these impurities is crucial for developing and validating appropriate analytical methods.

  • Starting Materials: Unreacted tetrahydropyran-4-ol or tetrahydrofurfuryl alcohol.

  • Isomeric Impurities: Positional isomers such as 2-chlorotetrahydropyran and 3-chlorotetrahydropyran.

  • By-products of Synthesis: Dihydropyran, tetrahydropyran, and products of over-chlorination.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps.

  • Degradation Products: Compounds formed due to instability, such as hydrolysis products.

Experimental Protocols

Detailed methodologies for the three primary analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography (GC-FID) Method

Principle: This method separates volatile compounds based on their boiling points and interactions with a stationary phase. The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon atoms, making it suitable for quantifying organic compounds.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier gas: Helium or Nitrogen

Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane).

  • Instrumental Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C

      • Hold at 220 °C for 5 minutes

    • Carrier Gas Flow Rate: 1 mL/min

    • Injection Volume: 1 µL (split ratio 50:1)

  • Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC-UV/RI) Method

Principle: HPLC separates compounds based on their differential distribution between a stationary phase and a liquid mobile phase. For compounds with a UV chromophore, a UV detector offers high sensitivity. For compounds lacking a chromophore, a Refractive Index (RI) detector can be used.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or RI detector

  • Column: C18 reverse-phase column (150 mm x 4.6 mm ID, 5 µm particle size) or equivalent

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection:

      • Wavelength: 210 nm (as this compound has weak UV absorbance at low wavelengths)

    • RI Detection:

      • Detector Temperature: 35 °C

  • Data Analysis: Purity is calculated using the area percent method. For RI detection, a stable baseline is critical, and gradient elution is not feasible.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a vial.

    • Accurately weigh about 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a resonance signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_standard = Purity of the internal standard

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC/HPLC and qNMR analysis.

GC_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_data_analysis Data Analysis weigh Accurately weigh sample dissolve Dissolve in appropriate solvent weigh->dissolve inject Inject sample into GC/HPLC dissolve->inject separate Separation on column inject->separate detect Detection (FID, UV, RI, MS) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (Area % method) integrate->calculate qNMR_Workflow cluster_sample_prep_qnmr Sample Preparation cluster_instrumental_qnmr NMR Analysis cluster_data_analysis_qnmr Data Analysis weigh_sample Accurately weigh sample dissolve_qnmr Dissolve mixture in deuterated solvent weigh_sample->dissolve_qnmr weigh_standard Accurately weigh internal standard weigh_standard->dissolve_qnmr acquire Acquire 1H NMR spectrum dissolve_qnmr->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate_qnmr Integrate analyte and standard signals process->integrate_qnmr calculate_qnmr Calculate absolute purity integrate_qnmr->calculate_qnmr Method_Comparison cluster_separation Separation Principle cluster_detection Detection Principle cluster_methods Analytical Methods volatility Volatility & Polarity (Gas Phase) GC Gas Chromatography (GC) volatility->GC partitioning Partitioning (Liquid/Solid Phase) HPLC High-Performance Liquid Chromatography (HPLC) partitioning->HPLC ionization Ionization (FID, MS) spectroscopic Spectroscopic (UV, RI) nmr_detection Nuclear Magnetic Resonance GC->ionization HPLC->spectroscopic qNMR Quantitative NMR (qNMR) qNMR->nmr_detection

References

Spectroscopic Evidence for the Structure of 4-Chlorotetrahydropyran Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic evidence used to elucidate the structures of reaction products derived from 4-Chlorotetrahydropyran. By examining the characteristic changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently identify and characterize the products of nucleophilic substitution reactions. This guide presents a comparative analysis of products formed from reactions with amine, cyanide, and methoxide nucleophiles, and offers a comparison with the reactivity of 4-Bromotetrahydropyran.

Spectroscopic Data Comparison of 4-Halotetrahydropyrans and Their Substitution Products

The following tables summarize the key spectroscopic data for the starting materials, this compound and 4-Bromotetrahydropyran, and their respective nucleophilic substitution products. This side-by-side comparison highlights the diagnostic spectral changes that occur upon substitution.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-4H-2, H-6 (axial)H-2, H-6 (equatorial)H-3, H-5 (axial)H-3, H-5 (equatorial)Other
This compound ~4.3 (m)~3.5 (m)~4.0 (m)~2.0 (m)~1.8 (m)
4-Bromotetrahydropyran ~4.5 (m)~3.5 (m)~4.0 (m)~2.1 (m)~1.9 (m)
4-Aminotetrahydropyran ~2.8-3.0 (m)~3.3-3.5 (m)~3.9-4.1 (m)~1.8-2.0 (m)~1.4-1.6 (m)~1.5 (br s, 2H, NH₂)
4-Cyanotetrahydropyran ~2.9 (tt)~3.6 (td)~3.9 (dt)~1.95 (m)~1.85 (m)
4-Methoxytetrahydropyran ~3.2-3.4 (m)~3.4-3.5 (m)~3.9-4.0 (m)~1.8-2.0 (m)~1.5-1.7 (m)~3.3 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-4C-2, C-6C-3, C-5Other
This compound ~60-62~67-69~35-37
4-Bromotetrahydropyran ~50-52~67-69~36-38
4-Aminotetrahydropyran ~48-50~68-70~34-36
4-Cyanotetrahydropyran [1]~25.3~65.6~28.9~121.2 (CN)
4-Methoxytetrahydropyran ~75-77~67-69~31-33~56-58 (OCH₃)

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC-O-C StretchC-X StretchC≡N StretchN-H BendOther Key Absorptions
This compound ~1080-1100~650-800--~2850-2960 (C-H stretch)
4-Bromotetrahydropyran ~1080-1100~500-600--~2850-2960 (C-H stretch)
4-Aminotetrahydropyran ~1080-1100--~1600-1650~3300-3400 (N-H stretch)
4-Cyanotetrahydropyran [1]~1066, 1125-~2240-~2851-2961 (C-H stretch)
4-Methoxytetrahydropyran ~1080-1120---~2830 (C-H stretch of OCH₃)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 120/122 (3:1 ratio)85 (M-Cl), 57, 43
4-Bromotetrahydropyran 164/166 (1:1 ratio)85 (M-Br), 57, 43
4-Aminotetrahydropyran 10184 (M-NH₃), 58, 44
4-Cyanotetrahydropyran [1]11184 (M-HCN), 56, 42
4-Methoxytetrahydropyran 11685 (M-OCH₃), 71, 45

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of the discussed compounds are provided below.

Synthesis Protocols

1. Synthesis of 4-Aminotetrahydropyran (from this compound)

  • Reaction: Nucleophilic substitution with ammonia.

  • Procedure: A solution of this compound (1.0 eq) in a sealed tube with a concentrated solution of ammonia in methanol (excess) is heated at 100 °C for 24 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is dissolved in dilute HCl and washed with diethyl ether. The aqueous layer is then basified with a concentrated NaOH solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford 4-Aminotetrahydropyran.

2. Synthesis of 4-Cyanotetrahydropyran (from this compound)

  • Reaction: Nucleophilic substitution with sodium cyanide.

  • Procedure: A mixture of this compound (1.0 eq) and sodium cyanide (1.2 eq) in dimethyl sulfoxide (DMSO) is heated at 80 °C for 12 hours. The reaction mixture is then cooled to room temperature and poured into water. The aqueous solution is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 4-Cyanotetrahydropyran.

3. Synthesis of 4-Methoxytetrahydropyran (from this compound)

  • Reaction: Nucleophilic substitution with sodium methoxide.

  • Procedure: Sodium metal (1.1 eq) is dissolved in anhydrous methanol under an inert atmosphere. To this solution of sodium methoxide, this compound (1.0 eq) is added dropwise at room temperature. The reaction mixture is then refluxed for 6 hours. After cooling, the methanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting 4-Methoxytetrahydropyran can be purified by distillation.

Spectroscopic Analysis Protocols

1. NMR Spectroscopy

  • Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Standard parameters are used, including a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR: A proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically 1024 or more).

2. IR Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal ATR accessory.

  • Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal. For solid samples, a small amount of the solid is pressed against the crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

3. Mass Spectrometry (GC-MS)

  • Instrumentation: An Agilent 7890B GC system coupled to an Agilent 5977A MSD (or equivalent).

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230 °C.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general reaction pathway for nucleophilic substitution on this compound and a typical experimental workflow for product analysis.

Reaction_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Product 4-Substituted Tetrahydropyran This compound->Product Sₙ1 or Sₙ2 Nucleophile Nucleophile (e.g., NH₃, CN⁻, CH₃O⁻) Nucleophile->this compound Leaving_Group Cl⁻

Caption: General nucleophilic substitution pathway on this compound.

Experimental_Workflow Start Reaction of This compound Workup Aqueous Workup & Extraction Start->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Spectroscopic Analysis Purification->Analysis NMR ¹H & ¹³C NMR Analysis->NMR IR FT-IR Analysis->IR MS GC-MS Analysis->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Typical experimental workflow for product synthesis and analysis.

References

Safety Operating Guide

Proper Disposal of 4-Chlorotetrahydropyran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 4-Chlorotetrahydropyran, a halogenated ether that requires specialized handling to mitigate environmental and safety risks. Adherence to these procedures is paramount for regulatory compliance and the protection of personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this chemical must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. In case of a spill, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.

Primary Disposal Method: Incineration

The recommended and most effective method for the disposal of this compound is high-temperature incineration.[1] This process ensures the complete destruction of the compound, minimizing its environmental impact. As a halogenated organic substance, this compound requires specific incineration conditions to prevent the formation of hazardous byproducts such as dioxins and furans.

The incineration must be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize acidic gases, such as hydrogen chloride, that are formed during combustion.[1] Due to the specialized equipment and regulatory requirements, this process must be handled by a licensed and certified hazardous waste disposal company.[1][2]

Quantitative Incineration Parameters

The following table summarizes the key operational parameters for the incineration of halogenated organic compounds like this compound, based on regulatory guidelines and industry best practices.

ParameterRecommended ValueRationale
Combustion Temperature ≥ 1100 °C (2012 °F)Ensures complete thermal destruction of halogenated hydrocarbons and minimizes the formation of toxic byproducts.[2]
Residence Time 1.0 - 2.0 secondsProvides sufficient time for the complete combustion of the waste material at the specified temperature.
Halogen Content Threshold > 1% (expressed as chlorine)Wastes exceeding this concentration of halogenated organic substances require the minimum 1100 °C incineration temperature.[2]
Destruction and Removal Efficiency (DRE) > 99.99%A measure of the incinerator's effectiveness in destroying the hazardous components of the waste stream.

Segregation and Storage of Waste

Proper segregation and storage of this compound waste are crucial steps prior to its disposal.

  • Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for collecting this compound waste. The container should have a secure, tight-fitting lid to prevent the release of vapors.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard warnings.

  • Segregation: this compound waste is classified as a halogenated organic solvent. It must be segregated from non-halogenated organic solvents and other incompatible waste streams to prevent dangerous reactions.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat, sparks, and open flames.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_0 In-Lab Waste Management cluster_1 Professional Disposal cluster_2 Final Disposition A 1. Collect this compound waste in a dedicated, chemically compatible container. B 2. Securely seal and clearly label the container with 'Hazardous Waste' and the chemical name. A->B C 3. Segregate from non-halogenated and other incompatible wastes. B->C D 4. Store in a designated satellite accumulation area. C->D E 5. Contact a licensed hazardous waste disposal company. D->E F 6. Arrange for pickup and transportation of the waste. E->F G 7. High-temperature incineration (≥ 1100°C) with afterburner and scrubber. F->G H 8. Compliant and documented destruction of the hazardous waste. G->H

Disposal workflow for this compound.

Contaminated Materials and Packaging

Any materials, such as absorbent pads, gloves, or empty containers, that have come into contact with this compound must be treated as hazardous waste.[1] These items should be placed in the same dedicated waste container as the liquid waste or in a separate, appropriately labeled container for contaminated debris. Empty containers of the original product should be disposed of as unused product.[1]

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the sanitary sewer system or allowed to evaporate in a fume hood. These methods are illegal and pose a significant threat to the environment and public health.

By adhering to these stringent disposal protocols, laboratories can ensure the safe management of this compound waste, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chlorotetrahydropyran

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior and potential hazards.

PropertyValueSource
CAS Number 1768-64-5[1][2]
Molecular Formula C5H9ClO[2]
Appearance Flammable liquid and vapor[3]
Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin, and eye contact. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesHandle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4] Recommended materials include butyl rubber.
Eye/Face Protection Safety glasses with side-shieldsMust conform to EN166 or other appropriate government standards such as NIOSH (US) or CEN (EU).[4] A face shield is recommended for tasks with a higher risk of splashing.
Skin and Body Protection Lab coat, chemical-resistant clothingChoose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.
Respiratory Protection RespiratorFor nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification Start Handling this compound AssessRisk Assess Risk of Exposure (Splash, Inhalation, etc.) Start->AssessRisk LowRisk Low Risk (e.g., small quantities, closed system) AssessRisk->LowRisk HighRisk High Risk (e.g., large quantities, open system, potential for splash) AssessRisk->HighRisk LowRisk->HighRisk No StandardPPE Standard PPE: - Chemical-resistant gloves - Safety glasses with side-shields - Lab coat LowRisk->StandardPPE Yes EnhancedPPE Enhanced PPE: - Standard PPE + - Face shield - Chemical-resistant apron/coveralls - Appropriate respirator HighRisk->EnhancedPPE Yes InspectPPE Inspect PPE Before Use StandardPPE->InspectPPE EnhancedPPE->InspectPPE Proceed Proceed with Work InspectPPE->Proceed Emergency_Response cluster_0 Incident cluster_1 Immediate Actions cluster_2 First Aid Measures Exposure Accidental Exposure Occurs AssessScene Assess Scene for Safety Exposure->AssessScene RemoveFromSource Remove Victim from Source (if safe to do so) AssessScene->RemoveFromSource CallForHelp Call for Emergency Medical Help RemoveFromSource->CallForHelp Inhalation Inhalation: Move to fresh air, give artificial respiration if needed. CallForHelp->Inhalation SkinContact Skin Contact: Wash with soap and water. CallForHelp->SkinContact EyeContact Eye Contact: Rinse with water for 15 mins. CallForHelp->EyeContact Ingestion Ingestion: Rinse mouth with water. CallForHelp->Ingestion ConsultPhysician Consult a Physician Inhalation->ConsultPhysician SkinContact->ConsultPhysician EyeContact->ConsultPhysician Ingestion->ConsultPhysician

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chlorotetrahydropyran
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.